1,3-Divinylbenzene
描述
Structure
3D Structure
属性
IUPAC Name |
1,3-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNEUBECVAVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-96-2 | |
| Record name | Benzene, 1,3-diethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30110020 | |
| Record name | 1,3-Diethenylbenzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-57-6, 68987-41-7 | |
| Record name | m-Divinylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Diethenylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethylenated | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, ethylenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |
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| Record name | 1,3-divinylbenzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-DIVINYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,3-Divinylbenzene: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a key bifunctional monomer widely utilized in polymer science. This document details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role as a crosslinking agent. Experimental methodologies are provided for key processes involving this compound.
Chemical Structure and Identification
This compound (m-DVB) is an organic compound with the chemical formula C₁₀H₁₀.[1] Its structure consists of a benzene ring substituted with two vinyl groups at the meta positions.[1] This arrangement of two reactive vinyl groups makes it a crucial component in the formation of crosslinked polymers.[2] Commercial divinylbenzene is often supplied as a mixture of the meta and para isomers, along with corresponding ethylvinylbenzene isomers.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1,3-diethenylbenzene[4] |
| Synonyms | m-Divinylbenzene, m-Vinylstyrene[4][5] |
| CAS Number | 108-57-6[1][4] |
| Molecular Formula | C₁₀H₁₀[1][4] |
| Molecular Weight | 130.19 g/mol [1][6] |
| InChI Key | PRJNEUBECVAVAG-UHFFFAOYSA-N[4][5] |
| SMILES | C=Cc1cccc(C=C)c1[5] |
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][7] It is known for its high reactivity, particularly its tendency to undergo polymerization, which can be violent if not inhibited.[6][8] For this reason, it is typically stored with an inhibitor such as p-tert-butylcatechol.[9]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to straw-colored liquid[6][7] |
| Melting Point | -66.9 °C (-88.4 °F)[1] |
| Boiling Point | 195 °C (383 °F) at 760 mmHg[1][6] |
| Density | 0.909 g/cm³ at 20 °C[1] |
| Vapor Pressure | 0.7 mmHg at 25 °C[6][7] |
| Flash Point | 61.7 °C (143 °F)[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, hexane, and toluene.[1][6][10] |
| Refractive Index (n20/D) | 1.561[9][10] |
| Autoignition Temperature | 470 °C (878 °F)[9] |
| Explosive Limits | LEL: 1.1%, UEL: 6.2%[6] |
Synthesis of this compound
The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of diethylbenzene isomers in the vapor phase.[3][11] This process is typically carried out at high temperatures in the presence of a catalyst, often iron oxide-based.[12]
This protocol is a generalized procedure based on common industrial practices.
Materials:
-
1,3-Diethylbenzene (DEB)
-
Dehydrogenation catalyst (e.g., iron(III) oxide, often promoted with potassium oxide)[3]
-
Steam (as a diluent)
-
Nitrogen (for inert atmosphere)
Equipment:
-
Fixed-bed flow reactor
-
Furnace with temperature controller
-
Condenser
-
Gas-liquid separator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack the fixed-bed reactor with the dehydrogenation catalyst.
-
Purge the system with nitrogen to remove air.
-
Heat the reactor to the reaction temperature, typically between 550-650 °C.[3]
-
Introduce steam into the reactor. The weight ratio of water to diethylbenzene is generally maintained between 2:1 and 5:1.[3]
-
Feed the 1,3-diethylbenzene into the reactor at a controlled liquid hourly space velocity (LHSV), typically in the range of 0.05-0.3 h⁻¹.[3]
-
The reaction product gas exiting the reactor is passed through a condenser to cool it.[11]
-
The condensed liquid is collected in a gas-liquid separator.
-
The organic phase, containing this compound, unreacted 1,3-diethylbenzene, ethylvinylbenzene, and other byproducts, is separated from the aqueous phase.
-
The product mixture is then purified, typically by vacuum distillation, to isolate the this compound.
-
The composition of the product mixture can be analyzed using gas chromatography.[12]
Caption: Workflow for the synthesis of this compound.
Applications in Polymer Science
The primary application of this compound is as a crosslinking agent in the production of polymers.[1][2] Its two vinyl groups can participate in polymerization reactions, forming a three-dimensional network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[2]
One of the most significant uses of this compound is in the copolymerization with styrene to produce crosslinked polystyrene beads. These beads are the precursors for the manufacturing of ion-exchange resins, which are crucial in water purification and separation processes.[1][2]
This procedure describes a typical suspension polymerization method.
Materials:
-
Styrene (monomer)
-
This compound (crosslinker)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent/stabilizer)
-
Toluene or another inert solvent (porogen, to create pores)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
Procedure:
-
Prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 0.2% w/v) in deionized water in the reaction flask.
-
Prepare the organic phase by mixing styrene, this compound, benzoyl peroxide, and the porogen (toluene). The amount of DVB typically ranges from 5% to 60% of the monomer mixture.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 80 °C) with continuous stirring (e.g., 360 rpm) to create a stable suspension.[5]
-
Slowly add the organic phase to the stirred aqueous phase. The stirring speed is critical for controlling the size of the monomer droplets, which will become the polymer beads.
-
Maintain the reaction at temperature for several hours (e.g., 24 hours) to ensure complete polymerization.[5]
-
After the reaction is complete, the resulting polymer beads are filtered and washed extensively with hot water and then with a solvent like ethanol to remove unreacted monomers and the porogen.[5]
-
The beads are then dried in an oven at a moderate temperature (e.g., 50 °C).[5]
Caption: Workflow for the synthesis of S-DVB copolymer beads.
The S-DVB beads can be functionalized to create ion-exchange resins. For cation-exchange resins, this is typically achieved through sulfonation.
Materials:
-
Dried Styrene-Divinylbenzene copolymer beads
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (swelling agent)
Equipment:
-
Reaction flask with a stirrer
-
Temperature-controlled oil bath
-
Filtration apparatus
Procedure:
-
Swell the dry S-DVB beads in dichloromethane for approximately 30 minutes.[6]
-
Remove the dichloromethane and add concentrated sulfuric acid to the swollen beads.[6]
-
Heat the mixture in an oil bath to the desired temperature (e.g., 70 °C) and maintain for a specific duration (e.g., 0-210 minutes) with periodic shaking. The reaction time determines the degree of sulfonation.[6]
-
After the reaction, cool the mixture and carefully filter the sulfonated resin.
-
Wash the resin beads thoroughly with excess deionized water until the washings are neutral (pH 7).[6]
-
Dry the resulting cation-exchange resin at a moderate temperature (e.g., 50 °C for 6 hours).[6]
Caption: Logical workflow for the sulfonation of S-DVB beads.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation.[13][14][15] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[13] Due to its tendency to polymerize, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13][15] The presence of an inhibitor is crucial for safe storage.[6]
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[13]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. CN1915941A - Method for producing diethylbenzene through dehydrogenation of diethyl benzene - Google Patents [patents.google.com]
- 4. scienceasia.org [scienceasia.org]
- 5. redalyc.org [redalyc.org]
- 6. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]
- 10. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vurup.sk [vurup.sk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. future4200.com [future4200.com]
An In-depth Technical Guide to the Synthesis and Purification of 1,3-Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for 1,3-divinylbenzene (1,3-DVB), a crucial crosslinking agent in the production of various polymers, including ion-exchange resins and specialty polymers for pharmaceutical applications. This document details the prevalent industrial synthesis route, purification strategies to isolate the meta-isomer, and analytical techniques for quality control.
Synthesis of this compound via Catalytic Dehydrogenation
The primary industrial method for producing divinylbenzene is the catalytic dehydrogenation of the corresponding diethylbenzene isomers.[1] For the synthesis of this compound, the starting material is 1,3-diethylbenzene. This endothermic reaction is typically carried out at high temperatures in the presence of a catalyst and steam, which serves as a diluent and heat carrier.[2][3]
The overall reaction is as follows:
C₆H₄(C₂H₅)₂ → C₆H₄(CH=CH₂)₂ + 2H₂
Reaction Parameters and Quantitative Data
The efficiency of the dehydrogenation process is influenced by several factors, including temperature, catalyst composition, and the steam-to-diethylbenzene ratio. Iron oxide-based catalysts, often promoted with other metals, are commonly employed.[2] High temperatures favor the reaction equilibrium towards the products.[2]
| Parameter | Typical Value/Range | Notes |
| Starting Material | 1,3-Diethylbenzene | Purity of the starting material will affect the final product composition. |
| Catalyst | Iron oxide-based (e.g., Fe₂O₃/Al₂O₃, often with promoters like K₂O)[4] | The catalyst enhances the reaction rate and selectivity. |
| Reaction Temperature | 600 - 700 °C[4] | Higher temperatures increase conversion but can also lead to side reactions. |
| Pressure | Atmospheric pressure[4] | |
| Steam to Diethylbenzene Ratio (S/D) | 2:1 to 4:1 by weight[5] | Steam helps to reduce the partial pressure of the hydrocarbons and prevent coke formation on the catalyst. |
| Conversion of Diethylbenzene | 70 - 90%[5] | |
| Selectivity to Divinylbenzene | ≥ 40% by weight[5] | The product mixture also contains ethylvinylbenzene as a major byproduct.[2] |
| Purity of Crude Product | Variable, contains 1,3-DVB, 1,3-ethylvinylbenzene, unreacted 1,3-diethylbenzene, and other byproducts. |
Experimental Protocol: Laboratory-Scale Dehydrogenation of 1,3-Diethylbenzene
This protocol is a representative laboratory-scale procedure for the dehydrogenation of 1,3-diethylbenzene.
Materials:
-
1,3-Diethylbenzene (≥98% purity)
-
Dehydrogenation catalyst (e.g., iron oxide on alumina support)
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Tube furnace with temperature controller
-
Quartz or stainless steel reactor tube (e.g., 1 cm inner diameter, 30 cm length)[3]
-
Syringe pumps for liquid feed
-
Preheater/evaporator
-
Condenser
-
Gas-liquid separator
-
Collection flask
Procedure:
-
Pack the reactor tube with a known amount of the dehydrogenation catalyst, securing it with quartz wool plugs.
-
Place the reactor tube in the tube furnace and connect the gas lines.
-
Purge the system with nitrogen gas to establish an inert atmosphere.
-
Heat the furnace to the desired reaction temperature (e.g., 620 °C).[3]
-
Set the syringe pumps to deliver 1,3-diethylbenzene and deionized water at the desired flow rates to achieve the target steam-to-diethylbenzene ratio.
-
Pass the liquid feeds through a preheater/evaporator to ensure complete vaporization before entering the reactor.
-
The gaseous product stream exiting the reactor is passed through a condenser to liquefy the organic and aqueous phases.
-
Collect the condensate in a gas-liquid separator.
-
Separate the organic layer, which contains this compound, 1,3-ethylvinylbenzene, unreacted 1,3-diethylbenzene, and other byproducts.
-
Analyze the organic product mixture using gas chromatography (GC) to determine the conversion and selectivity.
Purification of this compound
The crude product from the dehydrogenation reaction is a mixture of divinylbenzene isomers, ethylvinylbenzene isomers, and unreacted diethylbenzene. The separation of this compound from this mixture is challenging due to the close boiling points of the components and the high reactivity of divinylbenzene, which can readily polymerize at elevated temperatures.[6]
Purification via Complexation with Cuprous Chloride
One effective method for separating divinylbenzene isomers is through reversible complexation with cuprous salts, such as cuprous chloride (CuCl). This method exploits the differential ability of the isomers to form coordination complexes with the cuprous salt.
Experimental Protocol: Purification of 1,3-DVB using Cuprous Chloride
This protocol is based on the principle of selective complexation.
Materials:
-
Crude divinylbenzene mixture
-
Cuprous chloride (CuCl)
-
Aqueous ammonia or hydrochloric acid
-
Toluene or other suitable organic solvent
-
Inhibitor (e.g., 4-tert-butylcatechol)
Equipment:
-
Reaction vessel with stirrer and temperature control
-
Buchner funnel and filter flask
-
Separatory funnel
Procedure:
Part A: Preparation of Cuprous Chloride (if not commercially available in high purity)
-
In a round-bottomed flask, combine 10g of copper sulfate, 5g of sodium chloride, 8g of copper turnings, and 20 ml of concentrated hydrochloric acid.[3]
-
Heat the mixture gently with occasional shaking until the blue color of the cupric ions disappears, and a straw-colored solution is obtained.[3]
-
Transfer the hot solution to a beaker containing 5g of sodium sulfite in 400 ml of water to precipitate white cuprous chloride.[3]
-
Filter the precipitate, wash with water containing a small amount of sulfurous acid, followed by alcohol and ether, and dry under vacuum.[3] Store the purified CuCl in a tightly sealed container to prevent oxidation.
Part B: Separation of this compound
-
In a reaction vessel under a nitrogen atmosphere, prepare a solution of cuprous chloride in aqueous ammonia or an acidic solution.
-
Cool the cuprous chloride solution to a specific temperature range to favor the complexation of one isomer over the other. For instance, lower temperatures may favor the complexation of the para-isomer.
-
Add the crude divinylbenzene mixture to the cuprous chloride solution with stirring. A solid complex will precipitate.
-
Stir the mixture for a defined period (e.g., 30 minutes to 1 hour) while maintaining the temperature.
-
Separate the precipitated complex by filtration. The filtrate will be enriched in the less reactive isomer (in this case, potentially the meta-isomer).
-
To recover the divinylbenzene from the solid complex, it can be decomposed by heating in the presence of a solvent like toluene to around 80 °C.
-
The solid cuprous chloride can be recovered by filtration, and the purified divinylbenzene isomer is obtained from the filtrate after removal of the solvent.
-
The filtrate from step 5, enriched in this compound, can be further purified by fractional distillation under vacuum in the presence of a polymerization inhibitor.
Purification by Fractional Distillation
While challenging, fractional distillation under reduced pressure and in the presence of a polymerization inhibitor can be used to separate the components of the crude product mixture.[6]
| Parameter | Recommended Condition | Reason |
| Pressure | Vacuum (reduced pressure) | Lowers the boiling points of the components, reducing the risk of polymerization. |
| Inhibitor | e.g., 4-tert-butylcatechol (TBC) | Prevents the polymerization of divinylbenzene at elevated temperatures. |
| Distillation Column | High-efficiency packed or tray column | To achieve good separation of components with close boiling points. |
Analytical Methods for Quality Control
Accurate and reliable analytical methods are essential for determining the purity of this compound and for monitoring the synthesis and purification processes.
Gas Chromatography (GC)
Gas chromatography, typically with a flame ionization detector (GC-FID), is a widely used technique for analyzing the composition of the reaction mixture and the final product.[1][7]
Experimental Protocol: GC-FID Analysis of this compound
Equipment:
-
Gas chromatograph with FID
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5, RXI-5Sil MS)[1]
-
Autosampler
Chromatographic Conditions:
| Parameter | Example Condition |
| Column | RXI-5Sil MS (30m x 0.32mm i.d.)[1] |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Start at a lower temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points. |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., toluene, dichloromethane). |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of divinylbenzene isomers and other related impurities.
Experimental Protocol: HPLC Analysis of Divinylbenzene Isomers
Equipment:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, or specialized columns)
-
Autosampler
Chromatographic Conditions:
| Parameter | Example Condition |
| Column | SUPLEX PKB-100, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (50:50) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in acetone. |
Process Visualization
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the industrial production and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
This diagram outlines the key steps, starting from the raw materials (1,3-diethylbenzene and steam) entering the dehydrogenation reactor. The resulting crude product gas is then condensed and separated. The crude organic mixture undergoes a final purification step to yield the desired this compound product and separate the byproducts.
References
Spectroscopic Profile of 1,3-Divinylbenzene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,3-Divinylbenzene (CAS No. 108-57-6), a key monomer in the production of crosslinked polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and vinylic regions.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Assignment |
| 7.46 | s | H-2 | |
| 7.36 | d | 7.6 | H-4, H-6 |
| 7.27 | t | 7.6 | H-5 |
| 6.72 | dd | 17.6, 10.9 | H-1' |
| 5.79 | d | 17.6 | H-2'a (trans) |
| 5.28 | d | 10.9 | H-2'b (cis) |
Note: Assignments are based on typical chemical shifts and coupling patterns for similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'dd' denotes doublet of doublets.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) [ppm] | Assignment |
| 137.9 | C-1, C-3 |
| 136.8 | C-1' |
| 128.8 | C-5 |
| 126.1 | C-4, C-6 |
| 124.3 | C-2 |
| 114.3 | C-2' |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for aromatic and vinyl C-H bonds, as well as C=C double bonds.
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| 3089 | 75 | Aromatic C-H stretch |
| 3012 | 82 | Vinylic C-H stretch |
| 1630 | 55 | C=C vinyl stretch |
| 1599 | 60 | C=C aromatic stretch |
| 1483 | 68 | Aromatic ring vibration |
| 990 | 45 | Vinylic C-H bend (out-of-plane) |
| 908 | 30 | Vinylic C-H bend (out-of-plane) |
| 785 | 50 | Aromatic C-H bend (out-of-plane) |
| 696 | 48 | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is obtained using electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 129 | 85 | [M-H]⁺ |
| 115 | 50 | [M-CH₃]⁺ |
| 104 | 30 | [M-C₂H₂]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
| 51 | 25 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of the ¹³C isotope.
FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (for a liquid sample):
-
A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin liquid film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
-
The sample is placed in the IR beam path.
-
The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).
-
A small volume (e.g., 1 µL) of the solution is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities.
Data Acquisition:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Physical properties of 1,3-Divinylbenzene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,3-Divinylbenzene, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.
Core Physical Properties of this compound
This compound is a colorless to light yellow liquid.[1][2] It is recognized by its characteristic aromatic odor.[1] This compound is a key monomer in the production of cross-linked polymers and ion-exchange resins. An accurate understanding of its physical properties is crucial for its application in synthesis and material science.
Data Summary
The following table summarizes the key physical properties of this compound based on collated data.
| Physical Property | Value | Units | Conditions | Source(s) |
| Boiling Point | 195 | °C | at 760 mmHg (lit.) | [1][3][4] |
| 383 | °F | at 760 mmHg | [5] | |
| 468.15 | K | [1] | ||
| Density | 0.9000 | g/cm³ | [1] | |
| 0.93 | (Specific Gravity) | [5] | ||
| 0.9250 | [6] | |||
| 0.914 | g/mL | at 25 °C | [4] |
Experimental Protocols
The determination of the boiling point and density of a liquid compound like this compound can be achieved through several established experimental methods. Below are detailed protocols for these determinations.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-boiling point method is often employed.[1]
Methodology: Micro-Boiling Point Determination
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) to ensure uniform heating.[4]
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be visible as a steady stream of bubbles emerging from the open end of the capillary tube.[7]
-
Boiling Point Measurement: The heat source is removed once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[4]
-
Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure differs.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, this can be determined with high precision using a pycnometer or by the principle of buoyancy.
Methodology: Density Determination using a Pycnometer
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.
-
Sample Filling: The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid. This mass is then divided by the known volume of the pycnometer.
Logical Relationship Diagram
The following diagram illustrates the relationship between the substance and its measured physical properties.
Caption: Logical flow from substance to its physical properties and their determination.
References
An In-Depth Technical Guide to the Solubility of 1,3-Divinylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Divinylbenzene (1,3-DVB), a key crosslinking agent and monomer in polymer synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and the formulation of polymer-based materials. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides logical frameworks for understanding solubility principles.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₀H₁₀. It consists of a benzene ring substituted with two vinyl groups at the meta positions. This bifunctionality allows it to act as a potent crosslinking agent, forming rigid and porous polymer networks with enhanced mechanical and thermal stability. Its primary applications are in the production of ion-exchange resins, chromatography materials, and specialty polymers.
Solubility Profile of this compound
Based on available literature, this compound, being a nonpolar aromatic hydrocarbon, exhibits solubility characteristics largely governed by the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and shows limited to no solubility in highly polar solvents like water.
Quantitative Solubility Data
Precise quantitative solubility data for pure this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Commercial divinylbenzene is often a mixture of isomers (meta- and para-) and ethylvinylbenzene, which can influence its solubility properties. One source indicates that a commercial mixture containing 55% divinylbenzene is infinitely soluble in acetone, carbon tetrachloride, benzene, and ethanol[1]. However, for pure this compound, the solubility is often described qualitatively.
The following table summarizes the known qualitative and semi-quantitative solubility of this compound in various common organic solvents.
| Solvent Class | Solvent | Solubility Description | Citation |
| Alcohols | Methanol | Slightly Soluble | [2] |
| Ethanol | Miscible / Soluble | [3][4] | |
| Ketones | Acetone | Infinitely Soluble (for 55% DVB mixture) | [1] |
| Ethers | Diethyl Ether | Miscible / Soluble | [3][4] |
| Aromatic Hydrocarbons | Toluene | Soluble | [5] |
| Benzene | Infinitely Soluble (for 55% DVB mixture) | [1] | |
| Aliphatic Hydrocarbons | Hexane | Soluble | [5] |
| Halogenated Solvents | Chloroform | Sparingly Soluble | [2] |
| Carbon Tetrachloride | Infinitely Soluble (for 55% DVB mixture) | [1] | |
| Aqueous | Water | Insoluble / Virtually Insoluble | [3][5] |
Note: "Miscible" implies that the two liquids are completely soluble in each other at all proportions. "Infinitely Soluble" is used here as reported in the source for a commercial DVB mixture.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: Generally, the solubility of organic compounds increases with temperature.
-
Purity of 1,3-DVB: The presence of other isomers (p-divinylbenzene) and ethylvinylbenzene in technical grade DVB can affect the overall solubility.
-
Solvent Polarity: As a nonpolar molecule, 1,3-DVB dissolves best in nonpolar solvents.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the cited literature, a general methodology based on the principles of solubility testing for liquid solutes can be outlined. The following is a generalized "shake-flask" method adapted for a liquid solute like 1,3-DVB.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringe filters (chemically compatible with the solvent)
Procedure
-
Preparation of Standards: Prepare a series of standard solutions of 1,3-DVB in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: In a series of sealed vials, add a known excess amount of this compound to a precise volume of the solvent.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved 1,3-DVB to settle. For emulsions or fine dispersions, centrifugation can be used to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of 1,3-DVB.
-
Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using GC-FID or HPLC. Compare the peak area of 1,3-DVB in the sample to the calibration curve to determine its concentration in the saturated solution.
-
Data Reporting: The solubility is reported as the concentration of 1,3-DVB in the saturated solution, typically in units of g/100 mL or mol/L, at the specified temperature.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.
Conceptual Diagram of the "Like Dissolves Like" Principle
This diagram illustrates the principle of "like dissolves like" as it applies to the solubility of this compound.
Conclusion
This compound is a nonpolar organic compound that is readily soluble in a variety of nonpolar organic solvents and miscible with some moderately polar solvents like ethanol. It is, for practical purposes, insoluble in water. While precise quantitative solubility data is sparse in the literature, its solubility behavior can be reliably predicted based on the principle of "like dissolves like." For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of pure this compound in a broader range of solvents at various temperatures would be a valuable contribution to the field.
References
An In-depth Technical Guide to the Isomers of Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of divinylbenzene (DVB), focusing on their chemical and physical characteristics, experimental protocols for their synthesis and analysis, and their applications, particularly in polymer chemistry.
Introduction to Divinylbenzene Isomers
Divinylbenzene (DVB) is an aromatic organic compound with the chemical formula C₁₀H₁₀. It consists of a benzene ring substituted with two vinyl groups. DVB exists in three isomeric forms: ortho-(o-), meta-(m-), and para-(p-).[1] These isomers exhibit distinct physical and chemical properties that influence their reactivity and applications.
Commercially, DVB is typically available as a mixture of m- and p-isomers, often containing ethylvinylbenzene as a byproduct of its synthesis.[1] The o-isomer is generally not present in commercial mixtures because it readily cyclizes to form naphthalene during the high-temperature synthesis process.[1] The primary application of DVB is as a crosslinking agent in the production of polymers, most notably styrene-divinylbenzene (S-DVB) copolymers, which are fundamental materials for ion-exchange resins.[1]
Characteristics of Divinylbenzene Isomers
The position of the vinyl groups on the benzene ring significantly impacts the physical properties and reactivity of the DVB isomers. The para-isomer, with its linear and symmetrical structure, tends to have a higher melting point and is more readily incorporated into polymer chains compared to the less symmetrical meta-isomer.[2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of the divinylbenzene isomers.
| Property | ortho-Divinylbenzene | meta-Divinylbenzene | para-Divinylbenzene | Technical Grade DVB (mixture) |
| Synonyms | 1,2-Diethenylbenzene | 1,3-Diethenylbenzene | 1,4-Diethenylbenzene | Divinylbenzene, Vinylstyrene |
| CAS Number | 91-14-5 | 108-57-6 | 105-06-6 | 1321-74-0 |
| Molecular Weight ( g/mol ) | 130.19 | 130.19 | 130.19 | 130.19 |
| Appearance | - | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Pale, straw-colored liquid |
| Boiling Point (°C) | ~180 (calculated)[3] | 195 | 195-200 | 195-200[4] |
| Melting Point (°C) | - | -66.9 | 31 | -66.9 to -52[1] |
| Density (g/mL) | 0.9325 at 22°C[5] | 0.919 at 20°C[4] | 0.914 at 25°C | ~0.914 |
| Refractive Index (n20/D) | - | 1.561[6] | 1.547 | 1.561[4] |
| Solubility in water | Insoluble | Insoluble | Insoluble | 0.005% (20°C)[1] |
| Solubility in other solvents | Soluble in ethanol and ether | Soluble in ethanol and ether | Soluble in ethanol and ether | Soluble in ethanol and ether[1] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of divinylbenzene isomers.
Synthesis of Divinylbenzene Isomers
The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of a mixture of diethylbenzene isomers.
Protocol: Catalytic Dehydrogenation of Diethylbenzene
-
Reactants: A mixture of m- and p-diethylbenzene, steam.
-
Catalyst: Iron oxide-based catalyst.
-
Procedure: a. The diethylbenzene isomer mixture is vaporized and mixed with superheated steam. b. The vapor-phase mixture is passed over a heated bed of the iron oxide catalyst. c. The dehydrogenation reaction occurs at elevated temperatures, typically in the range of 600-650°C. d. The product stream, containing divinylbenzene isomers, ethylvinylbenzene, unreacted diethylbenzene, and other byproducts, is cooled and condensed. e. The crude DVB mixture is then subjected to purification to separate the desired isomers.
Purification of Divinylbenzene Isomers
A common method for separating m- and p-divinylbenzene isomers involves the use of cuprous chloride, which selectively forms a complex with the p-isomer.
Protocol: Isomer Separation via Cuprous Chloride Complexation [7]
-
Reagents: Crude divinylbenzene mixture (containing m- and p-isomers), cuprous chloride (CuCl), aqueous ammonia, methanol, hydrochloric acid.
-
Procedure: a. A solution of cuprous chloride in aqueous ammonia is prepared. b. The crude DVB mixture is treated with the CuCl solution at a controlled temperature (e.g., 20°C). c. The p-divinylbenzene selectively forms a solid complex with the cuprous chloride, which precipitates out of the solution. d. The reaction mixture is stirred for a period (e.g., 30 minutes) and then allowed to stand (e.g., 1 hour) to ensure complete precipitation. e. The solid complex is isolated by filtration. f. The filtrate contains the enriched m-divinylbenzene. g. To recover the p-divinylbenzene, the solid complex is washed with methanol and then decomposed by treatment with a dilute acid (e.g., hydrochloric acid) or by steam distillation.[7] The liberated p-DVB is then separated from the aqueous layer.
Characterization of Divinylbenzene Isomers
Protocol: Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and identifying the isomers of divinylbenzene.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A high-resolution capillary column suitable for separating aromatic isomers (e.g., a polar or liquid crystalline stationary phase).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An optimized temperature program is crucial for achieving good separation. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).[8]
-
Injection: A small volume of the DVB sample, diluted in a suitable solvent (e.g., toluene), is injected into the GC.
-
Detection: The separated isomers are detected by the FID, and the retention times are used for identification by comparing them to known standards.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of DVB isomers.
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Sample Preparation: A small amount of the purified DVB isomer is dissolved in the deuterated solvent.
-
¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the vinyl protons and the aromatic protons. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the substitution pattern (ortho, meta, or para).
-
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule, which differs for each isomer. The chemical shifts of the aromatic and vinyl carbons can be used for definitive identification.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings, further aiding in the structural assignment.
Applications in Polymer Chemistry
The primary use of divinylbenzene is as a crosslinking agent in polymerization reactions. The bifunctional nature of DVB, with its two vinyl groups, allows it to form bridges between growing polymer chains, creating a three-dimensional network structure.
Styrene-Divinylbenzene (S-DVB) Copolymers
S-DVB copolymers are the most significant application of divinylbenzene. These crosslinked polymers are used to produce ion-exchange resins, which are vital in water purification, chemical synthesis, and chromatography.
Protocol: Suspension Polymerization of Styrene and Divinylbenzene
-
Monomers: Styrene and divinylbenzene (technical grade).
-
Initiator: A free-radical initiator such as benzoyl peroxide.
-
Suspending Agent: A water-soluble polymer like polyvinyl alcohol (PVA) to stabilize the monomer droplets in the aqueous phase.
-
Aqueous Phase: Deionized water.
-
Procedure: a. The initiator is dissolved in the mixture of styrene and divinylbenzene monomers. b. The monomer phase is dispersed in the aqueous phase containing the suspending agent with vigorous stirring to form fine droplets. c. The suspension is heated to a temperature that initiates the polymerization (e.g., 90°C). d. The polymerization proceeds within the monomer droplets, forming solid polymer beads. e. After the reaction is complete, the mixture is cooled, and the polymer beads are collected by filtration. f. The beads are washed with a solvent like propanol to remove any unreacted monomers and other impurities.
Reactivity of Divinylbenzene Isomers in Copolymerization
The reactivity of the DVB isomers in copolymerization with other monomers, such as styrene, is a critical factor in determining the structure and properties of the resulting polymer. The reactivity ratios (r₁ and r₂) describe the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. Studies have shown that p-divinylbenzene is incorporated into the growing polymer chain more rapidly than m-divinylbenzene when copolymerized with styrene.[2][3]
Visualizations
The following diagrams illustrate key processes related to divinylbenzene.
Caption: General workflow for the synthesis of divinylbenzene.
Caption: Separation of m- and p-divinylbenzene isomers.
Caption: Workflow for styrene-divinylbenzene copolymer synthesis.
Health and Safety
Divinylbenzene is a combustible liquid and its vapors can be irritating to the eyes, skin, and respiratory system.[9][10] It is important to handle DVB in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[10] Commercial DVB typically contains inhibitors to prevent polymerization during storage; however, uninhibited DVB can polymerize, sometimes violently, especially when heated.[11]
Conclusion
The isomers of divinylbenzene, particularly the meta and para forms, are crucial monomers in the field of polymer chemistry. Their distinct physical properties and reactivities allow for the synthesis of a wide range of crosslinked polymers with tailored characteristics. A thorough understanding of their properties and the experimental protocols for their handling and use is essential for researchers and professionals in materials science and drug development, where DVB-based polymers find numerous applications.
References
- 1. Divinylbenzene - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Divinylbenzene | 1321-74-0 [chemicalbook.com]
- 5. o-divinylbenzene [chemister.ru]
- 6. Divinylbenzene technical grade, 80 1321-74-0 [sigmaaldrich.com]
- 7. US3445535A - Method for separation of divinylbenzene isomers from hydrocarbon mixture - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Divinyl benzene [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Sources and Purity of 1,3-Divinylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of 1,3-divinylbenzene (DVB), a critical crosslinking agent in the synthesis of polymers used in pharmaceutical and research applications. This document outlines the common commercial grades, their typical composition, and the analytical methodologies employed for purity assessment.
Commercial Availability and Grades
This compound is commercially available from a number of chemical suppliers, though it is most commonly sold as a mixture of its isomers (meta and para) along with ethylvinylbenzene (EVB). The technical grades are typically categorized by their total divinylbenzene content. High-purity this compound is available from specialized suppliers, often for research and development purposes.
Key commercial suppliers include, but are not limited to:
-
Sigma-Aldrich (Merck)
-
Tokyo Chemical Industry (TCI)
-
Alfa Aesar (Thermo Fisher Scientific)
-
Simson Pharma Limited
-
LGC Standards
-
Various suppliers on platforms such as ChemicalBook and BuyersGuideChem
Commercial DVB is typically stabilized with an inhibitor, most commonly p-tert-butylcatechol (TBC), to prevent polymerization during transport and storage. The concentration of the inhibitor is usually in the range of 1000-1500 ppm.
Purity and Impurity Profile
The purity of commercial divinylbenzene varies significantly depending on the grade. The most common grades are designated by their DVB content, typically 55%, 63%, and 80%. The primary impurities are the isomers of ethylvinylbenzene, with smaller amounts of other aromatic compounds. The ortho-isomer of divinylbenzene is generally not present in commercial mixtures as it tends to cyclize to naphthalene during synthesis.
Below is a summary of the typical composition of common commercial grades of divinylbenzene.
| Component | Grade DVB 55% | Grade DVB 63% | Grade DVB 80% | High Purity Grade |
| Total Divinylbenzene (DVB) | ~55% | ~63% | ~80% | >98% |
| m-Divinylbenzene | ~36.4% | Varies | Predominant isomer | >98% (for 1,3-DVB) |
| p-Divinylbenzene | ~18.6% | Varies | Present | <2% |
| Total Ethylvinylbenzene (EVB) | ~38% | ~32-36.5% | ~20% | <2% |
| m-Ethylvinylbenzene | ~25% | Varies | Present | <1% |
| p-Ethylvinylbenzene | ~13% | Varies | Present | <1% |
| Diethylbenzene (DEB) | - | <5% | Present | <0.5% |
| Naphthalene | - | <0.5% | Present | <0.1% |
| Other Impurities | <2% | <1.5% | <1% | <0.5% |
| Inhibitor (TBC) | ~1000 ppm | ~90-130 ppm | ~1000 ppm | Varies |
Note: The values presented are typical and may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific compositional data.
Manufacturing Process Overview
The industrial production of divinylbenzene is primarily achieved through the catalytic dehydrogenation of diethylbenzene. The process involves high temperatures and the use of a catalyst, typically iron-based.
Experimental Protocols for Purity Assessment
The purity of this compound and the composition of its commercial grades are typically determined using gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the components of a commercial divinylbenzene sample.
Methodology:
-
Sample Preparation: Dilute the divinylbenzene sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the individual components by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST). Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isomeric structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons (around 7.0-7.5 ppm). The integration of these signals can be used to determine the relative amounts of different isomers and impurities.
-
¹³C NMR Analysis: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule, further confirming the structure.
By combining the data from these analytical techniques, a comprehensive understanding of the purity and composition of commercial this compound can be achieved, which is essential for its effective use in research and development.
Thermal stability and decomposition of 1,3-Divinylbenzene
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Divinylbenzene
Introduction
This compound (1,3-DVB), an organic compound with the formula C₁₀H₁₀, is a key monomer in polymer science.[1] Structurally, it consists of a benzene ring substituted with two vinyl groups at the meta positions.[2] This bifunctional nature allows 1,3-DVB to act as a potent crosslinking agent, creating three-dimensional polymer networks that enhance mechanical strength, thermal stability, and chemical resistance in various materials.[2][3] Its primary applications include the production of ion-exchange resins, chromatographic materials, and specialty polymers.[3]
The thermal stability of 1,3-DVB and its resulting polymers is a critical parameter that dictates their performance and application range, particularly in high-temperature processes. Understanding its decomposition behavior is essential for ensuring material integrity, predicting service life, and maintaining safety. When heated to decomposition, 1,3-DVB is known to emit acrid smoke and irritating fumes.[1][4] This guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-DVB, focusing on data derived from key analytical techniques, detailed experimental protocols, and the mechanisms of degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [4] |
| Molecular Weight | 130.19 g/mol | [4] |
| Melting Point | -66.9°C | [4] |
| Boiling Point | ~175.9°C | [4] |
| Density | 0.9250 g/cm³ | [4] |
| Refractive Index | 1.5736 | [4] |
Thermal Stability and Decomposition Analysis
The thermal stability of this compound is most relevant in the context of its polymers and copolymers, where it imparts significant heat resistance. The analysis of thermal degradation is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and thermal stability.
| Material | Onset Decomposition Temp. | Peak Decomposition Temp. | Observations | Reference |
| Divinylbenzene (DVB) Resin | 392.82°C | 463°C | A dramatic weight loss occurs at 405.4°C. | [5] |
| Poly(methyl methacrylate-co-DVB) (60% MMA/40% DVB) | ~280°C | 448°C | Initial degradation is of the methyl methacrylate portion. | [6] |
| Poly(styrene-co-DVB) | Increases with DVB content (from 291°C for 0.5% DVB to 321°C for 4% DVB in one study) | - | Enhanced thermal stability is observed with increased cross-linking. | [7] |
| Glycine-functionalized Styrene-15%DVB | > 400°C (for polymer backbone) | - | Multi-stage decomposition; initial loss of moisture and functional groups occurs at lower temperatures. | [8] |
| Polydivinylbenzene (PDVB) | - | - | Rates of degradation studied from 330 to 390°C. More stable than polystyrene. | [9][10] |
Differential Scanning Calorimetry (DSC) Data
DSC is used to measure the heat flow associated with thermal transitions in a material. For crosslinked polymers like poly(divinylbenzene), it can reveal information about the energy of decomposition.
| Material | Temperature Range of Decomposition | Peak Maximum (Tmax) | Observations | Reference |
| CyP(Ph)4–DVB Sorbent | 410-470°C | 455°C | The sorbent is noted to be more thermally stable than poly(DVB) which has a Tmax of 447°C. | [11] |
| Polyethylene with grafted Polystyrene and DVB | - | - | DSC curves show multiple peaks, indicating a complex heterogeneous structure resulting from the grafting process. | [12] |
Activation Energy of Decomposition
The activation energy (Ea) for thermal degradation provides a quantitative measure of the stability of a material. Higher activation energy implies greater stability.
| Material | Activation Energy (Ea) | Temperature Range | Reference |
| Polydivinylbenzene (PDVB) | 65 kcal/mole | 330 to 390°C | [9][13] |
| Styrene-DVB Copolymer (2% DVB) | 53 kcal/mole | 330 to 390°C | [9][13] |
| Styrene-DVB Copolymer (25% DVB) | 54 kcal/mole | 330 to 390°C | [9][13] |
| Styrene-DVB Copolymer (48% DVB) | 58 kcal/mole | 330 to 390°C | [9][13] |
| Styrene-DVB Copolymer (56% DVB) | 58 kcal/mole | 330 to 390°C | [9][13] |
Decomposition Products and Pathways
The thermal decomposition of 1,3-DVB-containing polymers is a complex process involving the scission of crosslinks and the degradation of the polymer backbone.
-
General Products : Upon heating, the decomposition of DVB-based materials emits acrid smoke and irritating fumes.[1]
-
Copolymer Decomposition : In copolymers, the nature of the co-monomer significantly influences the decomposition products.
-
Styrene-DVB Copolymers : At low DVB concentrations (e.g., 2%), the pyrolysis yields a slightly greater amount of styrene monomer than pure polystyrene.[9][10] However, as the DVB content increases to around 50%, the yield of styrene monomer becomes negligible, indicating that the extensive crosslinking prevents the "unzipping" of polystyrene chains.[9][10]
-
Methyl Methacrylate-DVB Copolymers : The initial degradation at lower temperatures (~280°C) corresponds to the loss of the methyl methacrylate portion. At higher temperatures (~485°C), the decomposition of the divinylbenzene units is observed, releasing aromatic fragments.[6]
-
-
Resin Decomposition : For functionalized resins, the decomposition products also include species derived from the functional groups. For instance, anion-exchange resins may release nitrogen-containing compounds, while cation-exchange resins can release sulfur-bearing species like SO and SO₂.[14]
A proposed general pathway for the thermal decomposition of crosslinked poly(divinylbenzene) involves initial random chain scission followed by fragmentation of the polymer network into smaller volatile compounds.
Caption: Generalized thermal decomposition pathway for poly(divinylbenzene).
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of thermal properties. Below are representative protocols for TGA and pyrolysis studies.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the methodology described for the analysis of functionalized styrene-divinylbenzene copolymers.[8]
-
Instrument : A suitable thermogravimetric analyzer (e.g., TGA/SDTA 851-LF1100).
-
Sample Preparation : Place a small amount of the sample (typically 2-10 mg) into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program : Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection : Continuously record the sample mass as a function of temperature. The resulting curve is the TGA thermogram. The derivative of this curve (DTG) can be plotted to determine the temperatures of maximum decomposition rates.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Pyrolysis Protocol
This protocol is a generalized version based on the vacuum pyrolysis experiments conducted by Straus and Madorsky.[10]
-
Apparatus : A vacuum pyrolysis setup with a furnace and collection traps for volatile products.
-
Sample Preparation : Place a precisely weighed sample (15-30 mg) into a pyrolysis tube.
-
Pyrolysis Conditions : Evacuate the system to high vacuum. Heat the sample to the desired pyrolysis temperature (e.g., 346 to 450°C) for a fixed duration (e.g., 30 minutes).
-
Product Collection : Collect volatile products in two fractions: a heavy fraction that condenses at ambient temperature near the furnace outlet and a light fraction that is volatile at room temperature and collected in a cold trap (e.g., liquid nitrogen).
-
Analysis : Analyze the collected fractions using techniques such as mass spectrometry to identify the decomposition products.
Conclusion
This compound is a critical crosslinking agent that significantly enhances the thermal stability of polymers. The degree of crosslinking is directly proportional to the thermal resistance of the resulting material, with higher DVB content leading to higher decomposition temperatures and activation energies. The decomposition of poly(divinylbenzene) and its copolymers is a complex process that proceeds through chain scission and fragmentation, yielding a range of volatile products dependent on the polymer composition and structure. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals working with DVB-based materials, enabling better design and application of these robust polymers in demanding environments.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 68987-41-7 | Benchchem [benchchem.com]
- 4. This compound | 108-57-6 [amp.chemicalbook.com]
- 5. aaqr.org [aaqr.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. future4200.com [future4200.com]
- 8. Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization [mdpi.com]
- 9. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. info.ornl.gov [info.ornl.gov]
Reactivity of Vinyl Groups in 1,3-Divinylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Divinylbenzene (m-DVB) is an aromatic organic compound featuring two reactive vinyl groups attached to a benzene ring at the meta positions. This bifunctionality makes it a crucial monomer and crosslinking agent in polymer science, enabling the synthesis of a wide array of materials with tailored properties. Its ability to form three-dimensional polymer networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers.[1] This guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on its polymerization behavior, the properties of the resulting polymers, and its applications, particularly in the realm of drug development.
Core Concepts: Reactivity and Polymerization
The reactivity of the vinyl groups in this compound is central to its utility. These groups readily participate in various polymerization reactions, most notably free-radical and anionic polymerization. The presence of two vinyl groups allows for the formation of crosslinked networks, transforming linear polymer chains into a robust, insoluble, and infusible matrix.
Unequal Reactivity of Vinyl Groups
A key aspect of divinylbenzene's reactivity is that the two vinyl groups often exhibit unequal reactivity. After the first vinyl group has polymerized, the second (pendant) vinyl group is incorporated into a polymer chain. Its reactivity can be different from the vinyl group of the monomer due to steric hindrance and changes in the electronic environment. This differential reactivity can influence the kinetics of polymerization and the final architecture of the polymer network.
Copolymerization
This compound is frequently copolymerized with monovinyl monomers, such as styrene and methyl methacrylate, to control the degree of crosslinking and, consequently, the properties of the final polymer. The relative reactivity of the monomers is described by reactivity ratios (r1 and r2).
-
r₁ > 1 : The growing polymer chain ending in monomer 1 (M₁) prefers to add another M₁ monomer.
-
r₁ < 1 : The growing chain ending in M₁ prefers to add monomer 2 (M₂).
-
r₁ ≈ 1 : The growing chain has an equal preference for adding either M₁ or M₂.
-
r₁ * r₂ = 1 : Ideal or random copolymerization.
-
r₁ * r₂ < 1 : Tendency towards alternating copolymerization.
-
r₁ * r₂ > 1 : Tendency towards block copolymerization.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of this compound.
Table 1: Reactivity Ratios for the Copolymerization of this compound (M₂) with Various Monomers (M₁)
| Monomer (M₁) | r₁ | r₂ (m-DVB) | Polymerization Conditions | Reference(s) |
| Styrene | 1.11 | 1.00 | High conversion (<35%) | [2] |
| Styrene | 0.65 | 0.60 | - | [3] |
| Methyl Methacrylate | 0.41 | 0.61 | Radioactivity assay | [4] |
Table 2: Swelling Properties of Styrene-Divinylbenzene (S-DVB) Copolymers in Various Solvents
| DVB Content (%) | Solvent | Swelling Volume (mL/g) | Reference(s) |
| 1 | Dichloromethane (DCM) | 8.3 | [5] |
| 1 | Toluene | 8.5 | [5] |
| 1 | Tetrahydrofuran (THF) | 8.8 | [5] |
| 2 | Dichloromethane (DCM) | 6.0 | [5] |
| 2 | Toluene | 5.2 | [5] |
| 2 | Tetrahydrofuran (THF) | 5.6 | [5] |
| Various | Toluene | Varies with DVB content and porogen used | [1] |
Table 3: Porosity and Surface Area of Poly(divinylbenzene) Resins Synthesized with Different Porogens
| Porogen | Polymer | Surface Area (m²/g) | Pore Type | Reference(s) |
| Toluene | Poly(DVB) | ~650 | Microporous | [1][6] |
| Poly(propylene glycol) 1000 | Poly(DVB) | ~15-50 | Macroporous | [1][6] |
| Poly(dimethylsiloxane) | Poly(DVB) | ~15-50 | Macroporous | [1][6] |
| Toluene/Cyclohexanol mixtures | Poly(S-DVB) | Varies | Meso/Macroporous | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Suspension Polymerization of Styrene and this compound
This protocol describes a typical laboratory-scale suspension polymerization to produce crosslinked polystyrene beads.
Materials:
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
Procedure:
-
Prepare the Organic Phase: In a beaker, dissolve 0.1 g of benzoyl peroxide in a mixture of 10 mL of styrene and 1 mL of this compound.
-
Prepare the Aqueous Phase: In an Erlenmeyer flask equipped with a magnetic stirrer, dissolve 100 mg of poly(vinyl alcohol) in 70 mL of deionized water. Gentle heating may be required to dissolve the PVA. Allow the solution to cool to room temperature.
-
Form the Suspension: While vigorously stirring the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The size of the resulting polymer beads is influenced by the stirring rate, with higher rates generally producing smaller beads.
-
Initiate Polymerization: Heat the suspension to 90°C with continuous stirring. The polymerization time can range from 30 minutes to several hours, depending on the specific monomer and initiator concentrations.
-
Isolate the Polymer Beads: After the polymerization is complete, cool the mixture while continuing to stir. Pour the suspension into a larger beaker containing propanol to precipitate the polymer beads.
-
Wash the Product: Wash the polymer beads several times with propanol to remove any unreacted monomers and other impurities.
-
Drying: Dry the beads in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
Functionalization of Poly(styrene-co-divinylbenzene) Beads with Aldehyde Groups
This protocol outlines a method for introducing aldehyde functionalities onto pre-existing S-DVB beads, which can then be used for further chemical modifications.[7]
Materials:
-
Chloromethylated poly(styrene-co-divinylbenzene) beads
-
N,N-Dimethylformamide (DMF)
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Tetraethylammonium iodide (phase-transfer catalyst)
Procedure: [7]
-
Swelling of the Resin: Swell 10 g of chloromethylated S-DVB beads in 40 mL of DMF for 24 hours at room temperature.
-
Reaction Setup: After swelling, remove the excess DMF. To the swollen beads, add a solution of 4-hydroxybenzaldehyde (molar ratio of 1:2 with respect to the chloromethyl groups), a catalytic amount of tetraethylammonium iodide, and 100 mL of a 30% (w/w) aqueous solution of potassium carbonate.
-
Reaction: Heat the mixture to 95°C and maintain it under stirring for 20 hours.
-
Work-up: After cooling, filter the polymer beads and wash them sequentially with methanol, distilled water, acetone, and finally diethyl ether.
-
Drying: Dry the functionalized beads under vacuum at 50°C for 24 hours.
Signaling Pathways and Experimental Workflows (Graphviz)
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Free radical copolymerization of styrene and this compound.
Caption: Experimental workflow for suspension polymerization.
Caption: Mechanism of controlled drug release from a porous S-DVB matrix.
Applications in Drug Development
The unique properties of polymers derived from this compound make them highly valuable in the pharmaceutical and drug development industries.
Controlled Drug Release
The porous nature of crosslinked poly(styrene-co-divinylbenzene) microspheres makes them excellent candidates for hosting and controlling the release of therapeutic agents.[5] The drug can be loaded into the pores of the polymer matrix, and its release can be modulated by the porosity of the polymer, the nature of the drug-polymer interactions, and the surrounding physiological environment. For instance, these polymers have been investigated for the controlled release of drugs like ibuprofen and 5-fluorouracil.[2][8]
Solid-Phase Synthesis and Chromatography
Styrene-divinylbenzene copolymers are widely used as solid supports in peptide synthesis (Merrifield resins) and in various chromatographic applications for the purification and analysis of pharmaceutical compounds.[9] Their chemical inertness, mechanical stability, and tunable porosity allow for efficient separation processes.
Drug Delivery Systems
Functionalized poly(divinylbenzene) microspheres can be designed as targeted drug delivery systems. By modifying the surface of the microspheres with specific ligands or functional groups, they can be directed to particular cells or tissues, enhancing the efficacy of the drug and reducing systemic side effects.[10]
Conclusion
This compound is a versatile and indispensable building block in modern polymer chemistry. The reactivity of its two vinyl groups allows for the creation of a diverse range of crosslinked polymers with properties that can be finely tuned for specific applications. For researchers, scientists, and drug development professionals, understanding the nuances of its polymerization behavior and the characteristics of the resulting polymers is crucial for designing advanced materials for controlled drug delivery, bioseparations, and other biomedical applications. The continued exploration of new polymerization techniques and functionalization strategies will undoubtedly expand the utility of this compound in addressing challenges in medicine and materials science.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. preprints.org [preprints.org]
- 3. Preparation and functionalization of reactive monodisperse macroporous poly(chloromethylstyrene‐co‐styrene‐co‐divinylbenzene) beads by a staged templated suspension polymerization | Semantic Scholar [semanticscholar.org]
- 4. Divinylbenzene - Wikipedia [en.wikipedia.org]
- 5. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 6. researchgate.net [researchgate.net]
- 7. Performance of poly(styrene-co-divinylbenzene) functional... [degruyterbrill.com]
- 8. Synthesis and study of controlled release of ibuprofen from the new acrylic type polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. future4200.com [future4200.com]
Health and safety data for 1,3-Divinylbenzene handling
An In-depth Technical Guide to the Health and Safety of 1,3-Divinylbenzene
This guide provides comprehensive health and safety information for the handling of this compound (DVB), tailored for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, hazards, handling procedures, and emergency responses, with quantitative data summarized for clarity.
Substance Identification and Properties
This compound (CAS No: 108-57-6) is a colorless to pale, straw-colored liquid with a characteristic aromatic odor.[1][2] It is a hydrocarbon featuring a benzene ring substituted with two vinyl groups.[3] Commercial products are typically a mixture of meta- and para-isomers and may also contain ethylvinylbenzene and diethylbenzene.[2][3] DVB is primarily used as a crosslinking agent in the production of polymers, such as polystyrene-divinylbenzene (PS-DVB) resins, synthetic rubber, and ion-exchange materials.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ | [1][4] |
| Molecular Weight | 130.19 g/mol | [1][5] |
| Appearance | Colorless to pale, straw-colored liquid | [1][2] |
| Density | 0.9 - 0.93 g/cm³ | [4][5] |
| Boiling Point | 195 - 211.3 °C (383 - 412.5 °F) | [1][4][5] |
| Melting Point | -66.9 to -30 °C (-88 to -22 °F) | [1][6][7] |
| Vapor Pressure | 0.266 - 0.7 mmHg at 25-30 °C | [8][9] |
| Flash Point | 61 - 74.6 °C (143 - 169 °F) | [4][5][9] |
| Water Solubility | Insoluble / Less than 1 mg/mL | [1][5][9] |
| Solubility | Soluble in nonpolar organic solvents (Hexane, Toluene, Chloroform) | [1][8] |
| Refractive Index | 1.596 | [4] |
Health Hazard Information
Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[7] It is classified as a skin and eye irritant.[6][8]
-
Eye Contact : Causes serious eye irritation.[8][10] Emergency eyewash stations should be readily available.[9]
-
Skin Contact : Causes skin irritation and may cause an allergic skin reaction.[6][11] Prolonged contact, especially with contaminated clothing, can lead to burns and blistering.[12]
-
Inhalation : Breathing DVB can irritate the nose and throat.[9] High exposure may lead to drowsiness, dizziness, and central nervous system depression.[7][13]
-
Carcinogenicity : It is suspected of being carcinogenic, though IARC and NTP have not classified it as such.[6][11]
Table 2: Toxicological Data
| Test Type | Route of Exposure | Species | Result | Source(s) |
| Standard Draize test | Eye | Rabbit | Irritant | [4] |
| Repeated Dose Toxicity | Gavage | Rat | NOAEL: 1,000 mg/kg | [10] |
Table 3: Occupational Exposure Limits
| Organization | Limit Type | Value | Source(s) |
| NIOSH | REL-TWA (10-hr) | 10 ppm (50 mg/m³) | [2][7][9] |
| ACGIH | TLV-TWA (8-hr) | 10 ppm | [9] |
| Australia | OEL-TWA | 10 ppm (50 mg/m³) | [4] |
Experimental Protocols
The safety data sheets reference standardized toxicological studies, but they do not provide detailed experimental methodologies. The primary tests cited are:
-
Standard Draize Test : This is an acute toxicity test used to assess the irritation potential of a substance on the skin or eyes of a conscious animal, typically a rabbit.[4] The protocol generally involves applying a specific amount of the test substance to the eye or skin and observing for signs of irritation such as redness, swelling, and discharge over a set period.
-
Repeated Dose Toxicity Study : This study evaluates the toxic effects of a substance after repeated administration to animals over a prolonged period. The referenced study involved gavage (oral administration) in rats, and the "No Observed Adverse Effect Level" (NOAEL) was determined to be 1,000 mg/kg.[10]
Handling and Storage
Proper handling and storage procedures are critical to minimize risks associated with this compound.
-
Ventilation : Handle only in a well-ventilated area, using local exhaust ventilation or process enclosures to maintain airborne concentrations below exposure limits.[6][9][12]
-
Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[8][14] Keep containers tightly closed.[8] The storage temperature should not exceed 80-90°F (27-32°C).[12] Commercial DVB contains an inhibitor (like tert-butylcatechol) to prevent polymerization, which can be violent.[2][3][12]
-
Hygiene : Wash hands and face thoroughly after handling.[8][11] Do not eat, smoke, or drink in areas where the chemical is handled.[9] Contaminated work clothing should be removed and washed before reuse.[5][8]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is mandatory when handling this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | CAS#:108-57-6 | Chemsrc [chemsrc.com]
- 5. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Gas detectors and respiratory protection equipments C10H10 (this compound), CAS number 108-57-6 [en.gazfinder.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Divinyl benzene [cdc.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Anionic Polymerization of 1,3-Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic polymerization of 1,3-divinylbenzene (1,3-DVB). The techniques described herein are tailored for the synthesis of soluble linear and hyperbranched polymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for applications in drug delivery, biomaterials, and nanotechnology.
Introduction
This compound is a difunctional monomer that typically leads to cross-linked, insoluble networks under most polymerization conditions. However, anionic polymerization offers a powerful strategy to control the polymerization process, enabling the selective polymerization of one vinyl group while leaving the other as a pendant functionality. This approach yields soluble polymers with reactive handles for further modification. This document outlines key techniques to achieve this controlled polymerization.
Key Anionic Polymerization Techniques
Two primary methods have proven effective for the controlled anionic polymerization of 1,3-DVB:
-
Living Anionic Polymerization: This technique allows for the synthesis of polymers with predictable molecular weights and low polydispersity. Specific initiator systems are crucial to prevent cross-linking.
-
Anionic Self-Condensing Vinyl Polymerization (ASCVP): This one-pot method is employed to generate hyperbranched polymers.
Technique 1: Living Anionic Polymerization of this compound
Living anionic polymerization of 1,3-DVB can be successfully achieved using carefully selected initiator systems that favor the polymerization of a single vinyl group, thus preventing gelation.
Initiator Systems and Typical Results
The choice of initiator is critical for the successful living polymerization of 1,3-DVB. Below is a summary of commonly used initiator systems and the typical characteristics of the resulting polymers.
| Initiator System | Temperature (°C) | Polymer Architecture | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| Oligo(α-methylstyryl)lithium / t-BuOK | -78 | Linear | 11,000 - 26,400 | ~1.05 | [1][2] |
| Lithium diisopropylamide (LDA) / DPA | Room Temp. | Soluble, Branched | Varies | Broad | [1][3] |
| n-Butyllithium (in dilute solution) | 0 | Microgel/Branched | - | - | [4] |
Table 1: Comparison of Initiator Systems for Living Anionic Polymerization of Divinylbenzene Isomers. Note that while some data is for 1,4-DVB, the techniques are generally applicable to 1,3-DVB.
Experimental Protocol: Living Anionic Polymerization using Oligo(α-methylstyryl)lithium / t-BuOK
This protocol is adapted from methodologies reported for the living anionic polymerization of divinylbenzene derivatives.[1][2]
Materials:
-
This compound (1,3-DVB), purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
α-Methylstyrene, purified
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Potassium tert-butoxide (t-BuOK)
-
Methanol
-
Argon gas, high purity
Procedure:
-
Glassware Preparation: All glassware should be rigorously cleaned, dried in an oven at 150°C overnight, and then flame-dried under a high vacuum before being purged with high-purity argon.
-
Initiator Preparation (Oligo(α-methylstyryl)lithium):
-
In a sealed reactor under an argon atmosphere, add freshly distilled THF.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Inject a precise amount of purified α-methylstyrene.
-
Add a stoichiometric amount of sec-BuLi to initiate the oligomerization of α-methylstyrene. The solution should turn a characteristic red color. Allow the reaction to proceed for 1 hour.
-
-
Addition of t-BuOK:
-
To the initiator solution, add a solution of t-BuOK in THF (a 10-fold molar excess relative to the lithium species is recommended).
-
-
Polymerization:
-
Termination:
-
After the desired reaction time, terminate the polymerization by adding degassed methanol. The red color of the living anions will disappear.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the polymer and wash it with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization: The resulting polymer should be analyzed by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and polydispersity index (Mw/Mn). 1H NMR spectroscopy should be used to confirm the presence of pendant vinyl groups.
Experimental Workflow: Living Anionic Polymerization
Caption: Workflow for Living Anionic Polymerization of 1,3-DVB.
Technique 2: Anionic Self-Condensing Vinyl Polymerization (ASCVP) of this compound
ASCVP is a one-step method to synthesize hyperbranched polymers. This technique relies on the in-situ formation of an "inimer" (a molecule that can act as both an initiator and a monomer).
ASCVP of 1,3-DVB with n-Butyllithium
In this method, n-butyllithium (n-BuLi) reacts with 1,3-DVB to form an adduct that can further react with other DVB molecules, leading to a hyperbranched structure. Careful control of stoichiometry and temperature is necessary to avoid gelation.
| Initiator | Temperature (°C) | Polymer Architecture | Molecular Weight Distribution (Mw/Mn) | Gel Content | Reference |
| n-Butyllithium | -40 | Hyperbranched | 2 < Mw/Mn < 17 | <15% |
Table 2: Typical Results for Anionic Self-Condensing Vinyl Polymerization of Divinylbenzene.
Experimental Protocol: ASCVP of 1,3-DVB
This protocol is based on procedures for the ASCVP of divinylbenzene.
Materials:
-
This compound (1,3-DVB), purified
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), freshly distilled
-
Methanol
-
Argon gas, high purity
Procedure:
-
Reactor Setup: Prepare the reaction apparatus as described in the living polymerization protocol.
-
Reaction:
-
Add freshly distilled THF to the reactor and cool to -40°C.
-
Add the purified 1,3-DVB to the cold THF.
-
Slowly add an equimolar amount of n-BuLi to the stirred DVB solution. The reaction mixture will typically develop a deep color.
-
Allow the polymerization to proceed at -40°C for a designated time (e.g., several hours).
-
-
Termination:
-
Quench the reaction by adding degassed methanol.
-
-
Isolation:
-
Isolate the hyperbranched polymer by precipitation in methanol, followed by filtration and drying under vacuum.
-
ASCVP Mechanism Overview
Caption: Simplified schematic of Anionic Self-Condensing Vinyl Polymerization.
Safety Precautions
-
Organolithium reagents such as n-butyllithium and sec-butyllithium are highly pyrophoric and reactive. They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.
-
THF can form explosive peroxides. Always use freshly distilled THF.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (safety glasses, lab coat, flame-resistant gloves).
Conclusion
The anionic polymerization of this compound provides a versatile platform for the synthesis of well-defined, soluble polymers. The choice of technique—living polymerization or ASCVP—will depend on the desired polymer architecture. The protocols provided herein serve as a detailed guide for researchers to produce these valuable macromolecular structures for a variety of advanced applications.
References
Application Notes and Protocols for Free-Radical Polymerization of 1,3-Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the free-radical polymerization of 1,3-divinylbenzene (DVB), a common crosslinking agent used in the synthesis of polymers for various applications, including chromatography supports, ion-exchange resins, and drug delivery vehicles.
Introduction
This compound is a key monomer for producing crosslinked polymers. Its two vinyl groups allow for the formation of a three-dimensional polymer network, imparting mechanical stability and solvent resistance to the final material. The properties of poly(divinylbenzene) and its copolymers can be tailored by controlling the polymerization conditions. This document outlines common free-radical polymerization techniques, including suspension, precipitation, and bulk polymerization.
Free-radical polymerization proceeds through the classic steps of initiation, propagation, and termination. In the case of DVB, a crosslinking reaction occurs when the growing polymer chain reacts with the second vinyl group of a DVB molecule already incorporated into another polymer chain, leading to the formation of a network structure.
Polymerization Mechanisms and Experimental Workflow
Free-Radical Polymerization of this compound
The polymerization process involves the initiation of the reaction by a free-radical initiator, followed by the propagation of the polymer chain through the addition of monomer units. Crosslinking occurs when the propagating radical attacks a pendant double bond on an already formed polymer chain.
Caption: Free-radical polymerization and crosslinking of 1,3-DVB.
General Experimental Workflow
A typical workflow for the synthesis of crosslinked polymer particles from 1,3-DVB involves several key stages, from reagent preparation to product purification and characterization.
Caption: General experimental workflow for DVB polymerization.
Experimental Protocols
Protocol 1: Suspension Polymerization of Styrene/1,3-DVB
This protocol is adapted for creating porous copolymer beads, a common morphology for chromatography and solid-phase synthesis supports.[1][2][3][4]
Materials:
-
Styrene (St)
-
This compound (DVB, commercial grade, e.g., 55% or 80%)
-
Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
Aqueous Phase: Deionized water
-
Suspending Agent: Poly(vinyl alcohol) (PVA) or a combination of gelatin and 2-hydroxy-ethyl-cellulose (HEC).[1]
-
Porogen (Diluent): Toluene, n-heptane, or a mixture thereof.[4][5]
-
Inhibitor Remover: 10% aqueous NaOH solution.[2]
Procedure:
-
Inhibitor Removal: Wash the styrene and DVB monomers with a 10% aqueous NaOH solution to remove the inhibitor (e.g., 4-tert-butylcatechol), followed by washing with deionized water until the washings are neutral.[2]
-
Aqueous Phase Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve the suspending agent (e.g., PVA at 0.2% wt/v) in deionized water.[3]
-
Organic Phase Preparation: Prepare a mixture of the washed styrene and DVB, the porogen, and the initiator (e.g., 1 mol% AIBN relative to monomers).[1][4]
-
Polymerization:
-
Heat the aqueous phase to the reaction temperature (e.g., 70-80 °C) with stirring (e.g., 360-400 rpm).[1][3]
-
Add the organic phase to the stirred aqueous phase. The stirring speed is critical for controlling the final particle size.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 18-24 hours).[3][4]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resulting polymer beads.
-
Wash the beads thoroughly with hot water and then with a solvent like acetone or ethanol in a Soxhlet extractor to remove any unreacted monomers, porogen, and residual initiator.[1][3]
-
Dry the polymer beads in an oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[2]
-
Protocol 2: Precipitation Polymerization of 1,3-DVB
This method is suitable for producing highly crosslinked, monodisperse microspheres without the need for a stabilizer.[6]
Materials:
-
This compound (DVB, inhibitor removed)
-
Solvent: Acetonitrile
-
Initiator: AIBN, BPO, or 2,2'-azobis(2,4-dimethyl valeronitrile) (ADVN)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the DVB monomer, acetonitrile as the solvent, and the chosen radical initiator.
-
Polymerization:
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the mixture to the desired reaction temperature (dependent on the initiator used, e.g., 60-80 °C) with stirring.
-
As the polymerization proceeds, the crosslinked polymer will precipitate from the solution, forming microspheres.
-
Continue the reaction for the planned duration.
-
-
Work-up:
-
Cool the reaction mixture.
-
Collect the microspheres by filtration or centrifugation.
-
Wash the product with fresh solvent (acetonitrile) to remove soluble oligomers and unreacted components.
-
Dry the microspheres under vacuum.
-
Data Presentation: Summary of Polymerization Parameters
The following tables summarize typical quantitative data from various free-radical polymerization protocols for DVB and its copolymers.
Table 1: Suspension Polymerization Parameters for Styrene-DVB Copolymers
| Parameter | Value Range | Reference |
| DVB Concentration (mol% of monomers) | 4% - 30% | [4][7] |
| Initiator (AIBN or BPO) | 1 mol% (relative to monomers) | [1][4] |
| Organic Phase / Aqueous Phase Ratio | 1:4 (v/v) | [1][3] |
| Diluent (Porogen) Content | 100% (relative to monomer volume) | [1][4] |
| Reaction Temperature | 60 - 80 °C | [1][3] |
| Reaction Time | 6 - 24 hours | [1][3][7] |
| Agitation Speed | 360 - 900 rpm | [2][3] |
Table 2: Influence of DVB Concentration on Polymer Properties (Suspension Polymerization)
| DVB Concentration (wt%) | Polymer Yield (%) | Swelling (%) | Glass Transition Temp. (°C) | Reference |
| 4 | 11 | 84.52 | 104 | [4] |
| 6 | 22 | 83.07 | 113.7 | [4] |
| 8 | 46 | 60.63 | 116 | [4] |
| 10 | 69 | 58.16 | 125 | [4] |
| 15 | 70.5 | 52.38 | 132 | [4] |
Table 3: Bulk Polymerization Parameters for Styrene-DVB
| Parameter | Value | Reference |
| DVB Content (mol%) | 0.8 - 12 | [8] |
| Initiator (BPO) Concentration | 0.100 M | [8] |
| Reaction Temperature | 70 °C | [8] |
Table 4: Precipitation Polymerization of DVB in Supercritical CO₂
| Parameter | Value | Reference |
| Monomer | DVB (55% or 80% purity) | [9] |
| Solvent | Supercritical Carbon Dioxide (scCO₂) | [9] |
| Polymer Yield | ≥ 90% | [9] |
| Particle Diameter | 1.5 - 3 µm | [9] |
Note: The properties of the final polymer are highly dependent on the specific grade of DVB used (e.g., 55% vs. 80% purity), as the presence of ethylvinylbenzene will affect the crosslinking density and network structure.[9] The choice of porogen is also critical; poor solvents for the resulting polymer tend to create macroporous structures.[5][10]
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. Synthesis of monodisperse poly(divinylbenzene)... [experts.mcmaster.ca]
- 7. future4200.com [future4200.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,3-Divinylbenzene as a Crosslinking Agent in Polystyrene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,3-divinylbenzene (1,3-DVB) as a crosslinking agent in the synthesis of polystyrene resins. The protocols and data presented are intended to guide researchers in the preparation and application of these materials, particularly in the fields of drug discovery and development, including solid-phase synthesis and chromatography.
Introduction
Polystyrene resins crosslinked with divinylbenzene are fundamental materials in various scientific and industrial applications. The incorporation of a crosslinking agent like this compound during the polymerization of styrene introduces a three-dimensional network structure to the polymer. This network imparts insolubility, mechanical stability, and controlled porosity to the resulting polystyrene beads, making them ideal solid supports.
The choice and concentration of the crosslinking agent are critical parameters that dictate the final properties of the polystyrene resin. While commercial divinylbenzene is often a mixture of isomers (1,2-, 1,3-, and 1,4-DVB) and ethylstyrene, the use of pure this compound allows for more precise control over the polymer network architecture. This control is particularly crucial for applications in drug development, where resin properties such as swelling, porosity, and chemical stability directly impact the efficiency and purity of synthesized compounds.
Key Applications in Drug Development
This compound crosslinked polystyrene beads are extensively used in drug development primarily in two areas:
-
Solid-Phase Synthesis (SPS): These resins serve as a solid support for the synthesis of peptides, oligonucleotides, and small organic molecules. The polymer beads act as an insoluble scaffold to which the initial building block is attached. Subsequent reagents are added in solution, and excess reagents and byproducts are easily removed by filtration, simplifying the purification process. The degree of crosslinking influences the swelling of the resin in different solvents, which in turn affects reagent accessibility to the reaction sites within the polymer matrix.[1]
-
Chromatography: Functionalized or unfunctionalized polystyrene-divinylbenzene beads are widely used as stationary phases in high-performance liquid chromatography (HPLC) and other chromatographic techniques. Their high chemical and mechanical stability allows for their use with a wide range of mobile phases and at elevated pressures.[2][3] The porous structure and surface chemistry of the beads can be tailored by controlling the polymerization conditions, including the concentration of 1,3-DVB, to achieve specific separation capabilities for drug purification and analysis.
Synthesis of this compound Crosslinked Polystyrene Beads
Suspension polymerization is the most common method for producing spherical beads of crosslinked polystyrene. This technique involves dispersing a monomer phase (styrene and this compound containing a radical initiator) as droplets in an aqueous phase containing a suspension stabilizer. Polymerization occurs within the individual monomer droplets, resulting in solid polymer beads.
Experimental Workflow for Suspension Polymerization
Caption: Workflow for suspension polymerization of polystyrene.
Detailed Protocol for Suspension Polymerization
This protocol describes the synthesis of polystyrene beads with a nominal crosslinking of 2% using this compound.
Materials:
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA) or other suitable stabilizer
-
Deionized water
-
Methanol or Ethanol for washing
Procedure:
-
Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1 g PVA in 200 mL water) with gentle heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.
-
Preparation of the Organic Phase: In a separate beaker, prepare the monomer mixture. For a 2% crosslinked resin, mix 98 mL of styrene with 2 mL of this compound. Dissolve the radical initiator (e.g., 0.5 g of benzoyl peroxide) in the monomer mixture.
-
Dispersion and Polymerization:
-
Begin stirring the aqueous phase vigorously (e.g., 300-400 rpm) to create a vortex.
-
Slowly add the organic phase to the stirred aqueous phase to form a fine suspension of monomer droplets.
-
Purge the reactor with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired polymerization temperature (typically 70-90°C) and maintain for several hours (e.g., 6-8 hours) under a nitrogen atmosphere.[4]
-
-
Isolation and Purification:
-
After the polymerization is complete, cool the reactor to room temperature.
-
Filter the polymer beads and wash them thoroughly with hot water to remove the stabilizer.
-
Subsequently, wash the beads with methanol or ethanol to remove any unreacted monomers and initiator.
-
Dry the crosslinked polystyrene beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Effect of this compound Concentration on Polystyrene Properties
The concentration of this compound has a profound impact on the physical and chemical properties of the resulting polystyrene resin. The following table summarizes the general trends observed with increasing 1,3-DVB concentration.
| Property | Effect of Increasing 1,3-DVB Concentration | Rationale |
| Degree of Crosslinking | Increases | Higher concentration of the difunctional monomer leads to a more densely crosslinked polymer network. |
| Swelling in Organic Solvents | Decreases | A more rigid and tightly crosslinked network restricts the penetration of solvent molecules.[1] |
| Porosity (in macroporous synthesis) | Can be tailored | In the presence of a porogen (a non-solvent for the polymer), phase separation during polymerization leads to the formation of pores. The DVB concentration influences the point of phase separation and thus the pore structure. |
| Mechanical Stability | Increases | The rigid, three-dimensional network enhances the mechanical strength and resistance to fracture of the polymer beads.[2] |
| Surface Area | Generally Increases (in macroporous synthesis) | Higher crosslinking can lead to the formation of a more porous structure with a larger surface area.[5] |
| Particle Size | May decrease slightly | Increased crosslinking can lead to earlier phase separation and the formation of smaller, more compact particles. |
| Thermal Stability | Increases | The crosslinked network restricts the thermal motion of polymer chains, leading to a higher glass transition temperature and decomposition temperature.[5] |
Applications and Protocols
Solid-Phase Peptide Synthesis (SPPS)
This compound crosslinked polystyrene, often referred to as Merrifield resin after functionalization, is a cornerstone of solid-phase peptide synthesis.[6]
Caption: General workflow for solid-phase peptide synthesis.
1. Chloromethylation of 1,3-DVB Crosslinked Polystyrene:
-
Swell the polystyrene beads in a suitable solvent (e.g., dichloromethane).
-
React the swollen beads with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., SnCl₄).
-
Wash the resulting chloromethylated resin extensively to remove residual reagents and byproducts.
2. Attachment of the First Amino Acid:
-
The first N-protected amino acid is typically attached to the chloromethylated resin via a nucleophilic substitution reaction, often as a cesium salt to enhance reactivity.[6]
3. Peptide Chain Elongation (Example using Fmoc-chemistry):
-
Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus on the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
These deprotection, washing, and coupling steps are repeated for each amino acid in the desired peptide sequence.
4. Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
5. Purification:
-
The crude peptide is precipitated, isolated, and purified, typically by reversed-phase HPLC.
High-Performance Liquid Chromatography (HPLC)
1,3-DVB crosslinked polystyrene beads serve as a robust stationary phase for reversed-phase HPLC, offering excellent chemical stability across a wide pH range (typically pH 1-13) and compatibility with a variety of organic solvents.[2]
Caption: Schematic of an HPLC system for drug purification.
1. Column Packing:
-
A slurry of the 1,3-DVB crosslinked polystyrene beads in a suitable solvent is packed into an HPLC column under high pressure to ensure a uniform and stable packed bed.
2. System Equilibration:
-
The HPLC system is equilibrated with the initial mobile phase conditions (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) until a stable baseline is achieved.
3. Sample Injection:
-
The crude drug sample, dissolved in a suitable solvent, is injected onto the column.
4. Gradient Elution:
-
A gradient of increasing organic solvent concentration is typically used to elute the compounds from the column. The hydrophobic nature of the polystyrene-divinylbenzene stationary phase retains nonpolar compounds more strongly.
-
The separation is based on the differential partitioning of the drug and impurities between the stationary phase and the mobile phase.
5. Detection and Fraction Collection:
-
As the compounds elute from the column, they are detected (e.g., by UV absorbance), and the fractions corresponding to the purified drug are collected.
6. Post-Purification Processing:
-
The collected fractions are combined, and the solvent is removed to yield the purified drug.
Conclusion
This compound is a critical crosslinking agent for the synthesis of polystyrene resins with tailored properties for demanding applications in drug development. By carefully controlling the concentration of 1,3-DVB and other polymerization parameters, researchers can produce robust and reliable solid supports for solid-phase synthesis and high-performance chromatography. The protocols and data presented herein provide a foundation for the rational design and application of these versatile materials in the pursuit of new therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Customize Cross-linked Particles(PS/DVB); Cross-linked Polystyrene-Divinylbenzene (PS/DVB);PS/DVB [echobiosystems.com]
- 3. Preparation and evaluation of crosslinked polystyrene-divinylbenzene stationary phase on porous silica by atom transfer radical polymerization for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. US4859736A - Synthetic polystyrene resin and its use in solid phase peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Porous Polymers Using 1,3-Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous polymers using 1,3-divinylbenzene (DVB) as a key crosslinking agent. The unique properties of these polymers, including high surface area, tunable pore structure, and excellent chemical stability, make them highly valuable materials for a range of applications in research and drug development, such as high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and catalyst supports.
Introduction to Porous Poly(divinylbenzene) Polymers
Porous polymers derived from this compound are synthesized through various polymerization techniques, where a porogen, or an inert diluent, is used to create a porous network within the polymer matrix. During polymerization, the polymer chains grow and crosslink around the porogen. Subsequent removal of the porogen leaves behind a network of interconnected pores, rendering the polymer porous. The size and volume of these pores, along with the polymer's surface area, can be precisely controlled by manipulating the synthesis parameters.
Key synthesis techniques for preparing porous poly(divinylbenzene) based microspheres include suspension polymerization, precipitation polymerization, and seeded polymerization methods like the two-step activated swelling method.[1][2][3] The choice of method depends on the desired particle size, morphology, and porous properties. For instance, suspension polymerization is well-suited for producing larger beads (5-1000 µm), while precipitation polymerization is ideal for smaller, micron-sized spherical particles.[3][4]
Factors Influencing Porosity
The porous architecture of these polymers is critically influenced by several factors during synthesis:
-
Crosslinker (DVB) Concentration: A higher concentration of DVB generally leads to a more rigid polymer network with a higher surface area and a greater volume of micropores and mesopores.[2][5][6]
-
Type and Amount of Porogen: The porogen's nature (its solvency for the forming polymer) and its concentration are primary determinants of the pore structure. Good solvents for the polymer chains tend to produce smaller pores, while poor solvents (precipitants) lead to the formation of larger macropores through earlier phase separation.[2][7] Common porogens include toluene, n-heptane, isooctane, dibutyl phthalate (DBP), and cyclohexanol.[2]
-
Initiator Concentration: The amount of initiator can affect the polymerization kinetics and, consequently, the particle size and uniformity.[8]
-
Temperature: Swelling and polymerization temperatures can influence the final morphology and surface roughness of the polymer particles.[1][9]
Data Presentation: Physicochemical Properties
The following tables summarize the quantitative data on the physicochemical properties of porous polymers synthesized using this compound under various conditions, as reported in the literature.
Table 1: Influence of Porogen and Crosslinker on Polymer Properties
| Co-monomer | DVB Content (wt%) | Porogen(s) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| Styrene | 33 | Toluene | 200 | 0.9 | - | [2] |
| Styrene | - | Toluene/DBP (3:1 ratio) | 562 | - | - | [1] |
| Styrene | - | - | 464 | - | 10 | [1] |
| Ethylene Glycol Dimethacrylate | - | - | 37 | - | 18 | [1] |
| Acrylonitrile/Vinylbenzyl Chloride | - | - | ~530 (before hypercrosslinking) | - | - | [10] |
| Acrylonitrile/Vinylbenzyl Chloride | - | - | ~1080 (after hypercrosslinking) | - | - | [10] |
| - | 80 | Toluene/Acetonitrile | 576 | 0.23 | 3.1 | [3] |
| Glycidyl Methacrylate | - | Toluene | 12 - 534 | - | - | [7] |
| Glycidyl Methacrylate | - | Decanol/Benzyl Alcohol | 0 - 396 | - | - | [7] |
| Allyl Methacrylate | 20-50 | Inert Diluents | 410 - 480 | - | Bimodal (3-5 and 7-11) | [11][12] |
Table 2: Effect of Synthesis Conditions on Porous Poly(styrene-co-divinylbenzene) Properties
| DVB Content (wt%) | Monomer Fraction (%) | Porogen | BET Specific Surface Area (m²/g) | Micropore Volume (cm³/g) | Mesopore Volume (cm³/g) | Macropore Volume (cm³/g) | Reference |
| 25-45 | - | n-Heptane | Increases with DVB | Increases with DVB | Increases with DVB and diluent amount | Increases with diluent amount | [5][6] |
| 5 | - | Toluene | - | - | - | - | [13] |
| 60 | - | Toluene | Varies with chain transfer agent | - | - | - | [13] |
| 80 | - | Toluene | Varies with chain transfer agent | - | - | - | [13] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments in the synthesis of porous polymers using this compound.
Protocol 1: Suspension Polymerization for Macroporous Poly(styrene-co-divinylbenzene) Beads
This protocol is a generalized procedure based on common suspension polymerization techniques.[4][8][14][15]
Materials:
-
Styrene (monomer)
-
This compound (DVB, crosslinker)
-
Benzoyl peroxide (BPO, initiator)
-
Toluene (porogen)
-
Poly(vinyl alcohol) or Hydroxypropyl cellulose (suspension stabilizer)
-
Deionized water
-
Methanol (for washing)
-
Acetone (for washing/extraction)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In the three-necked flask, dissolve the suspension stabilizer (e.g., 1 wt% hydroxypropyl cellulose) in deionized water to form the continuous aqueous phase.[14]
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving the initiator (e.g., benzoyl peroxide) in a mixture of the monomer (styrene), crosslinker (this compound), and porogen (e.g., toluene).
-
Dispersion: Add the organic phase to the aqueous phase in the reaction flask while stirring vigorously with the mechanical stirrer to form a stable suspension of monomer droplets. The agitation speed can influence the final particle size.[8]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 75-80 °C) under a nitrogen atmosphere and maintain for several hours (e.g., 6-8 hours) to ensure complete polymerization.[14]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the polymer beads using a Buchner funnel and wash them sequentially with hot water, dilute HCl, and then again with hot water to remove the stabilizer and any impurities.[14][15]
-
Porogen Extraction: Extract the porogen from the polymer beads by washing with a suitable solvent like acetone or methanol. This step is crucial for creating the porous structure.[14]
-
Drying: Dry the washed polymer beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Two-Step Activated Swelling for Monodisperse Porous Microspheres
This method is adapted from procedures used to create uniform porous microspheres.[1][9]
Materials:
-
Monodisperse linear polystyrene (PS) seed particles
-
Dibutyl phthalate (DBP, swelling activator and porogen)
-
Styrene (monomer)
-
This compound (DVB, crosslinker)
-
Benzoyl peroxide (BPO, initiator)
-
Sodium dodecyl sulfate (SDS, emulsifier)
-
Deionized water
-
Methanol (for washing)
Equipment:
-
Reaction flask with magnetic stirring
-
Water bath or other temperature-controlled system
-
Centrifuge
Procedure:
-
Seed Particle Preparation: Synthesize monodisperse polystyrene seed particles via dispersion polymerization (average diameter typically 1-3 µm).[1][9]
-
Porogen Swelling (Step 1): Disperse the PS seed particles in an aqueous solution of SDS. Add an emulsion of the porogen (e.g., DBP and toluene) and allow the mixture to stir for a specified time (e.g., overnight) to allow the porogen to swell the seed particles.
-
Monomer and Crosslinker Swelling (Step 2): Introduce an emulsion containing the monomer (styrene), crosslinker (DVB), and initiator (BPO) to the swollen seed particles. Continue stirring to allow for the diffusion of these components into the porogen-swollen seeds. The swelling temperature can be varied to influence the final particle morphology.[1][9]
-
Polymerization: Increase the temperature of the reaction mixture (e.g., to 70 °C) to initiate polymerization within the swollen particles. Maintain this temperature for a sufficient duration (e.g., 24 hours) to complete the polymerization.
-
Washing and Extraction: Cool the reaction mixture and wash the resulting porous microspheres multiple times with deionized water and methanol via centrifugation to remove any unreacted components and the emulsifier.
-
Drying: Dry the final porous microspheres under vacuum.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis processes described.
Caption: Workflow for Suspension Polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A facile route for the chemical functionalisation of polydivinylbenzenes and the application of amphoteric polydivinylbenzene microspheres to the simu ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01312C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]
- 9. Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uotechnology.edu.iq [uotechnology.edu.iq]
Application Notes and Protocols for the Preparation of Ion-Exchange Resins with 1,3-Divinylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion-exchange (IEX) resins are indispensable tools in various scientific and industrial fields, including water purification, chemical synthesis, and pharmaceutical applications. They are solid, insoluble polymeric materials containing charged functional groups capable of exchanging ions with the surrounding medium.[1][2] A common and versatile type of IEX resin is synthesized from the copolymerization of styrene with a crosslinking agent, typically divinylbenzene (DVB).[3][4]
The DVB component, specifically the 1,3-isomer (m-DVB), creates a robust, three-dimensional polymer network, rendering the resin beads insoluble and physically stable.[4] The degree of crosslinking, determined by the percentage of DVB, is a critical parameter that influences the resin's properties, such as moisture content, porosity, and ion-exchange kinetics.[4] These styrene-DVB copolymers can be functionalized to create either cation or anion exchangers.
In drug development, these resins are particularly valuable as carriers for active pharmaceutical ingredients (APIs).[5][6] By complexing an ionizable drug with an appropriate resin, a "resinate" is formed, which can be used to mask bitter tastes, enhance drug stability, or formulate controlled-release dosage forms.[6][7] The drug is released from the resin in vivo through an ion-exchange process with the ions present in the gastrointestinal tract.[5][7]
This document provides detailed protocols for the synthesis and functionalization of styrene-DVB ion-exchange resins and their application in drug delivery.
Synthesis and Functionalization of Ion-Exchange Resins
The preparation of ion-exchange resins is a multi-step process involving the synthesis of the crosslinked polymer backbone, followed by the introduction of functional groups. The overall workflow is depicted below.
Figure 1: General workflow for synthesizing cation and anion-exchange resins.
The foundational step is the creation of spherical, crosslinked copolymer beads via suspension polymerization.[3][5][8] This method involves dispersing a monomer phase (styrene, DVB, and an initiator) in an aqueous phase containing a stabilizer.
Experimental Protocol:
-
Aqueous Phase Preparation: In a suitable reactor fitted with a mechanical stirrer and temperature control, prepare the aqueous phase by dissolving a stabilizing agent (e.g., 0.5% w/v polyvinyl alcohol) in deionized water.[5] Heat the solution to approximately 65°C.
-
Monomer Phase Preparation: In a separate vessel, prepare the monomer mixture. For a resin with approximately 4% crosslinking, combine styrene (75 ml), 1,3-divinylbenzene (3 ml), and a free-radical initiator like benzoyl peroxide (3 g).[5]
-
Polymerization: While stirring the aqueous phase at a constant rate (e.g., 400 rpm), gradually add the monomer mixture. The stirring action will disperse the monomer phase into fine droplets.[5]
-
Curing: After the addition is complete, increase the temperature to around 85°C and maintain it for at least 4 hours to ensure complete polymerization.[5]
-
Washing and Sieving: Once the reaction is complete, allow the mixture to cool. Collect the resulting polymer beads by filtration. Wash the beads extensively with hot deionized water and then with an organic solvent like methanol to remove any unreacted monomers and the stabilizer.[5]
-
Drying: Dry the washed beads in an oven at 50-60°C to a constant weight. The final product is inert styrene-DVB copolymer beads.
To create a cation-exchange resin, sulfonic acid groups (-SO₃H) are introduced onto the aromatic rings of the copolymer. This is typically achieved through reaction with concentrated sulfuric acid.[5][9]
Figure 2: Workflow for the sulfonation of styrene-DVB copolymer beads.
Experimental Protocol:
-
Swelling: Place the dry copolymer beads (e.g., 3 g) in a reaction flask and add a swelling solvent such as dichloromethane (e.g., 12 ml).[5] Allow the beads to swell for at least 30 minutes. This facilitates the penetration of the sulfonating agent into the polymer matrix.
-
Sulfonation: Carefully add concentrated sulfuric acid (e.g., 30 ml) to the swollen beads.[5] Heat the mixture in an oil bath to 70°C. The reaction time can be varied (e.g., 0 to 210 minutes) to control the degree of sulfonation and, consequently, the ion-exchange capacity.[5] Periodically agitate the slurry.
-
Quenching and Washing: After the desired reaction time, cool the mixture and carefully filter the sulfonated resin. Wash the beads thoroughly with excess deionized water until the filtrate is neutral (pH 7).[5]
-
Drying: Dry the final sulfonated resin in an oven at 50°C for 6 hours.[5] Store the product in a tightly sealed container.
The synthesis of a strong base anion-exchange resin involves a two-step process: first, the introduction of chloromethyl groups (-CH₂Cl) onto the polymer backbone, followed by amination with a tertiary amine to create quaternary ammonium functional groups.[10]
Figure 3: Workflow for chloromethylation and amination of styrene-DVB beads.
Experimental Protocol:
-
Chloromethylation: Swell the styrene-DVB beads in a suitable solvent like dichloromethane. Cool the slurry to 0°C. Add a chloromethylating agent (e.g., 1,4-bis(chloromethoxy) butane) and a Lewis acid catalyst (e.g., stannic chloride, SnCl₄).[10][11] Maintain the reaction at a low temperature to control the reaction. After the reaction, wash the chloromethylated beads to remove residual reagents and catalyst.
-
Amination: Place the dried chloromethylated beads (e.g., 0.42 g) in a pressure reactor. Add an aqueous solution of an amine, such as trimethylamine.[10][11] For a strong base resin, a tertiary amine is used. Heat the mixture with stirring (e.g., to 90°C for 5 hours).[10]
-
Washing and Drying: After cooling, empty the reactor and wash the aminated resin beads thoroughly with ethanol and deionized water.[11] Dry the final product.
Quantitative Data and Characterization
The performance of an ion-exchange resin is defined by its physical and chemical properties, which are influenced by the synthesis conditions. The degree of crosslinking with 1,3-DVB is a primary determinant of these characteristics.
Ion-Exchange Capacity (IEC) is a measure of the total number of exchangeable ions per unit weight of the resin. It is typically expressed in milliequivalents per gram (meq/g). The DVB content affects the polymer structure and can influence the efficiency of the subsequent functionalization steps.
Table 1: Ion-Exchange Capacity of Resins with Varying DVB Content
| Resin Type | % DVB Crosslinker | Ion-Exchange Capacity (meq/g) | Reference |
|---|---|---|---|
| Anion-Exchange | 10% | 3.8 | [10][11] |
| Anion-Exchange | 16% | 3.5 | [10][11] |
| Cation-Exchange | 16% | 2.25 | [8] |
| Cation-Exchange | N/A | 225.6 meq/100g (2.26 meq/g) |[12] |
Note: The decrease in IEC for the anion-exchange resin at higher DVB content may be due to increased polymer network congestion, which can hinder the functionalization reactions.[11]
The IEC of the synthesized resins can be determined by a simple titration method.[10][11]
Experimental Protocol (for Anion-Exchange Resin):
-
Weigh a sample of the wet anion-exchange resin.
-
Convert the resin to the chloride (Cl⁻) form by washing with a sodium chloride solution.
-
Displace the chloride ions using a strong base, such as a known concentration of sodium hydroxide (NaOH).
-
Titrate the displaced chloride ions in the resulting solution with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator.
-
The IEC is calculated based on the amount of titrant used and the initial weight of the resin.
Application in Drug Delivery
Ion-exchange resins serve as excellent carriers for controlled drug release. The drug is loaded onto the resin, forming an insoluble complex (resinate), which releases the drug in the GI tract in exchange for physiological ions.[7]
Figure 4: Logical diagram of drug loading onto a cation-exchange resin and subsequent release.
-
Resin Activation/Washing: Wash the ion-exchange resin thoroughly with deionized water to remove any impurities.
-
Drug Solution Preparation: Prepare a solution of the ionizable drug in a suitable solvent (often water or an aqueous/organic mixture).
-
Complexation: Disperse the washed resin in the drug solution. Stir the mixture for a sufficient period (e.g., several hours to 24 hours) to allow the ion-exchange process to reach equilibrium. The pH of the solution may need to be adjusted to ensure the drug is in its ionized state.
-
Isolation: Filter the drug-resin complex (resinate) from the solution.
-
Washing: Wash the resinate with deionized water to remove any unbound drug from the surface of the beads.
-
Drying: Dry the resinate at a suitable temperature until a constant weight is achieved.
-
Characterization: The drug loading can be quantified by measuring the concentration of the drug remaining in the filtrate after complexation using a suitable analytical method (e.g., UV-Vis spectrophotometry).
The drug release rate from the resinate can be controlled by factors such as the degree of DVB crosslinking and the particle size of the resin beads.[9] Higher crosslinking can lead to a slower release rate due to a more constricted polymer network.[9] This makes styrene-DVB resins highly tunable carriers for developing novel drug delivery systems.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. agualatinoamerica.com [agualatinoamerica.com]
- 5. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and evaluation of differently sulfonated styrene-divinylbenzene cross-linked copolymer cationic exchange resins as novel carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. elixirpublishers.com [elixirpublishers.com]
The Pivotal Role of 1,3-Divinylbenzene in Crafting High-Performance Monolithic Columns: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of monolithic columns has marked a significant advancement in separation science, offering a unique alternative to traditional packed-particle columns. At the heart of many robust polymer-based monolithic columns lies 1,3-divinylbenzene (DVB), a critical crosslinking agent that largely dictates the final morphology and, consequently, the chromatographic performance of the stationary phase. This document provides detailed application notes and experimental protocols on the utilization of this compound in the preparation of poly(styrene-co-divinylbenzene) (PS-DVB) monolithic columns, a popular choice for a wide range of analytical and preparative separations.
Application Notes
Poly(styrene-co-divinylbenzene) monolithic columns are characterized by their continuous, porous structure, which consists of a network of interconnected globules and large through-pores. This unique architecture results in high permeability, allowing for rapid separations at lower backpressures compared to particle-packed columns.[1][2][3] The degree of crosslinking, primarily controlled by the concentration of DVB in the polymerization mixture, is a crucial parameter that influences several key characteristics of the monolith.
Influence of this compound Concentration:
-
Mechanical Stability: A higher DVB content leads to a more rigid and mechanically stable monolithic structure, which is essential for withstanding the high pressures often encountered in high-performance liquid chromatography (HPLC).[3]
-
Pore Structure: The ratio of DVB to the monovinyl monomer (e.g., styrene) and the composition of the porogenic solvent system collectively determine the pore size distribution of the monolith.[4] Generally, a higher degree of crosslinking can lead to smaller micropores within the polymer globules, which in turn increases the surface area available for analyte interaction.
-
Surface Area: Increased DVB concentration in the polymerization mixture has been shown to result in monoliths with larger specific surface areas. For instance, monoliths prepared with a high percentage of DVB have exhibited surface areas ranging from 370 to 490 m²/g.[5]
-
Chromatographic Performance: The efficiency of a monolithic column is directly linked to its morphology. By tuning the DVB concentration, researchers can optimize the column for specific applications, from the fast separation of large biomolecules like proteins to the high-resolution analysis of small molecules.[2][5] For example, a column with 33% DVB showed an efficiency of 43,000 plates/m for an unretained compound.[5]
Porogen Composition:
The choice of porogen, a solvent or a mixture of solvents in which the polymer is insoluble, is as critical as the monomer composition in defining the monolithic structure. The interplay between the DVB concentration and the porogen system dictates the point of phase separation during polymerization, ultimately controlling the size of the macropores and the polymer globules. Common porogens for PS-DVB monoliths include long-chain alcohols (e.g., 1-dodecanol, 1-decanol) and good solvents for the polymer (e.g., toluene, tetrahydrofuran).[4][5][6] The ratio of these components is meticulously adjusted to achieve the desired porous architecture.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the preparation of poly(styrene-co-divinylbenzene) monolithic columns in fused-silica capillaries. It is crucial to note that these protocols may require optimization based on the specific application and available laboratory conditions.
Protocol 1: Preparation of a Standard PS-DVB Monolithic Capillary Column
This protocol is adapted from various sources and represents a common starting point for fabricating PS-DVB monolithic columns.
Materials:
-
Fused-silica capillary (e.g., 50-100 µm inner diameter)
-
Styrene (inhibitor removed)
-
This compound (DVB) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1-Dodecanol (porogen)
-
Toluene (porogen)
-
Methanol
-
Acetone
-
3-(Trimethoxysilyl)propyl methacrylate (for capillary surface modification)
-
0.2 M Sodium hydroxide (NaOH)
-
0.2 M Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Nitrogen gas
Equipment:
-
HPLC pump
-
Gas chromatograph oven or water bath
-
Syringe pump
-
Ultrasonic bath
-
Vortex mixer
-
Syringes and luer lock fittings
Methodology:
-
Capillary Pre-treatment (Surface Modification): a. Cut the fused-silica capillary to the desired length. b. Flush the capillary sequentially with acetone, 0.2 M NaOH, water, 0.2 M HCl, and water, each for 30 minutes. c. Dry the capillary by flushing with nitrogen gas. d. Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in acetone and seal both ends. e. Heat the capillary at 100°C for 12 hours to covalently bond the methacrylate groups to the silica surface. f. Flush the capillary with acetone to remove any unreacted silanizing agent and dry with nitrogen.
-
Preparation of the Polymerization Mixture: a. In a clean vial, prepare the polymerization mixture according to the desired composition. A typical starting composition is provided in the table below. b. Thoroughly mix the components using a vortex mixer. c. Degas the solution by sparging with nitrogen for 10 minutes or by sonication to remove dissolved oxygen, which can inhibit polymerization.
-
Capillary Filling and Polymerization: a. Fill the pre-treated capillary with the polymerization mixture using a syringe pump. Ensure there are no air bubbles. b. Seal both ends of the capillary with rubber septa. c. Place the capillary in a GC oven or a water bath and heat at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 12-24 hours) to initiate and complete the polymerization.[5]
-
Column Washing: a. After polymerization, carefully remove the seals from the capillary. b. Connect the column to an HPLC pump and flush with a suitable solvent, such as methanol or acetonitrile, at a low flow rate to remove the porogens and any unreacted monomers. c. Gradually increase the flow rate to wash the column thoroughly.
-
Column Conditioning and Testing: a. Equilibrate the column with the desired mobile phase for chromatographic analysis. . Before use, it is advisable to test the column's performance by injecting a standard mixture of analytes to determine its efficiency and permeability.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the preparation of PS-DVB monolithic columns, highlighting the impact of the polymerization mixture composition on the resulting column properties.
Table 1: Exemplary Polymerization Mixture Compositions for PS-DVB Monoliths
| Monomer Composition | Porogen Composition | Initiator | Reference |
| 16% Styrene + Chloromethylstyrene, 24% Divinylbenzene | 18% Toluene, 42% 1-Dodecanol | 1% AIBN | [5] |
| 20% Styrene, 20% Divinylbenzene | 40% 1-Propanol, 20% Formamide | Not specified | [5] |
| 15 wt% Styrene, 15 wt% Divinylbenzene | 14.0 wt% THF, 56.0 wt% 1-Decanol | 3 wt% AIBN | [4] |
| 15 wt% Styrene, 15 wt% Divinylbenzene | 16.0 wt% THF, 54.0 wt% 1-Decanol | 3 wt% AIBN | [4] |
| 15 wt% Styrene, 15 wt% Divinylbenzene | 17.5 wt% THF, 52.5 wt% 1-Decanol | 3 wt% AIBN | [4] |
| 15.2% Monomers (Styrene and 1-Octadecene), 14.2% Divinylbenzene | 11.9% DMF, 57.5% 1-Decanol | 1.9% Lauroyl peroxide | [6] |
Table 2: Influence of Composition on Monolith Properties and Performance
| % Divinylbenzene | Specific Surface Area (m²/g) | Column Efficiency (plates/m) | Key Observation | Reference |
| 30-34 wt% | 370 - 490 | Not specified | High percentage of DVB leads to large surface areas. | [5] |
| 33% | Not specified | 43,000 (for unretained compound) | Demonstrates the potential for high efficiency. | [5] |
| 20% | Not specified | 91,000 (for unretained uracil) | High efficiency achieved with a specific porogen system. | [5] |
| Not specified | Barely measurable | Poor separation of alkylbenzenes | Inappropriate porogen choice (toluene and isooctane) leads to poor performance. | [5] |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the preparation of PS-DVB monolithic columns.
Caption: Experimental workflow for the preparation of a PS-DVB monolithic column.
References
- 1. Potential of poly(styrene-co-divinylbenzene) monolithic columns for the LC-MS analysis of protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphology and efficiency of poly(styrene-co-divinylbenzene)-based monolithic capillary columns for the separation of small and large molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quest for organic polymer-based monolithic columns affording enhanced efficiency in high performance liquid chromatography separations of small molecules in isocratic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. app.cristin.no [app.cristin.no]
Copolymerization of 1,3-Divinylbenzene with Styrene and Other Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copolymerization of 1,3-divinylbenzene (DVB) with styrene and other functional monomers, including methyl methacrylate (MMA), acrylic acid (AA), and N-isopropylacrylamide (NIPAM). These copolymers are of significant interest due to their diverse applications, ranging from chromatographic stationary phases and solid-phase extraction sorbents to stimuli-responsive hydrogels for drug delivery.
Application Notes
The copolymerization of divinylbenzene, a crosslinking agent, with various vinyl monomers allows for the synthesis of polymers with tailored properties. The incorporation of DVB introduces a three-dimensional network structure, rendering the resulting copolymers insoluble and imparting mechanical and thermal stability. The choice of the comonomer dictates the chemical functionality and polarity of the final material.
-
Styrene-DVB Copolymers: These are the most common and well-studied DVB copolymers. They are highly hydrophobic and are extensively used as stationary phases in reversed-phase high-performance liquid chromatography (HPLC), as sorbents for solid-phase extraction (SPE) of nonpolar analytes, and as the backbone for ion-exchange resins.[1][2] The porosity of these materials can be controlled through techniques like suspension polymerization in the presence of a porogen.[3][4]
-
Methyl Methacrylate-DVB Copolymers: The inclusion of methyl methacrylate introduces ester functionalities, increasing the polarity of the copolymer compared to styrene-DVB. These materials find applications in chromatography and as support materials where a more hydrophilic surface is desired.
-
Acrylic Acid-DVB Copolymers: The carboxylic acid groups from acrylic acid impart ion-exchange capabilities to the copolymer. These materials are useful as weak cation exchangers for the separation and preconcentration of basic compounds, including many pharmaceutical drugs.[5]
-
N-isopropylacrylamide-DVB Copolymers: NIPAM is a thermoresponsive monomer. Copolymers of NIPAM and DVB can form hydrogels that exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible volume phase transition in response to temperature changes.[6] This property is highly valuable for applications in controlled drug delivery, tissue engineering, and smart materials.
Quantitative Data: Monomer Reactivity Ratios
The reactivity ratios (r1 and r2) are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chain radicals. An r value greater than 1 indicates that the radical prefers to add its own monomer, while a value less than 1 indicates a preference for adding the other monomer. The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior: r1r2 ≈ 1 suggests a random copolymer, r1r2 ≈ 0 suggests an alternating copolymer, and r1r2 > 1 suggests a tendency towards block copolymer formation.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Notes |
| Styrene | m-Divinylbenzene | 1.11 | 1.00 | High Conversion | Indicates similar reactivity. |
| Styrene | p-Divinylbenzene | 0.20 | 1.00 | High Conversion | p-DVB is more reactive. |
| Methyl Methacrylate | m-Divinylbenzene | 0.41 | 0.61 | - | Tendency towards alternation. |
| Methyl Methacrylate | p-Divinylbenzene | 0.62 | 1.3 | 70 | p-DVB is more reactive. |
| N-isopropylacrylamide | Methyl Methacrylate | 0.271 | 2.819 | 60 | MMA is significantly more reactive. |
Note: Reactivity ratios for 1,3-DVB are often determined using a mixture of meta and para isomers. The data presented here are for the specific isomers where available. The reactivity of the two vinyl groups in DVB can also differ.
Experimental Protocols
The following are representative protocols for the synthesis of DVB copolymers. Safety precautions, including the use of personal protective equipment, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Suspension Copolymerization of Styrene and this compound (Porous Beads)
This protocol describes the synthesis of macroporous poly(styrene-co-divinylbenzene) beads, a common material for chromatography and solid-phase extraction.[3][7]
Materials:
-
Styrene (inhibitor removed)
-
This compound (technical grade, ~55-80%, inhibitor removed)
-
Benzoyl peroxide (BPO, initiator)
-
Poly(vinyl alcohol) (PVA, suspending agent)
-
Toluene (porogen)
-
n-Heptane (porogen)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve PVA (e.g., 1 g) in deionized water (e.g., 200 mL) with gentle heating and stirring to form a uniform solution.
-
Organic Phase Preparation: In a separate beaker, prepare a solution of styrene (e.g., 40 g), this compound (e.g., 10 g), BPO (e.g., 0.5 g), toluene (e.g., 25 mL), and n-heptane (e.g., 25 mL).
-
Suspension Formation: Add the organic phase to the aqueous phase while stirring at a controlled rate (e.g., 300-500 rpm) to form a stable suspension of droplets.
-
Polymerization: Purge the system with nitrogen for 30 minutes. Heat the reaction mixture to 70-80 °C and maintain for 8-12 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature. Filter the resulting polymer beads and wash extensively with hot water to remove PVA.
-
Purification: Wash the beads with methanol and then perform Soxhlet extraction with a suitable solvent (e.g., toluene or acetone) for 24 hours to remove the porogens and any unreacted monomers.
-
Drying: Dry the purified beads in a vacuum oven at 60 °C to a constant weight.
Workflow Diagram:
Caption: Workflow for suspension copolymerization of Styrene and DVB.
Protocol 2: Free-Radical Copolymerization of Methyl Methacrylate and this compound
This protocol outlines a general procedure for the bulk or solution free-radical copolymerization to determine reactivity ratios. The reaction should be stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound (purified, inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN, initiator)
-
Toluene or another suitable solvent (optional, for solution polymerization)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Initiator Preparation: Prepare a series of reaction tubes each containing a different molar ratio of MMA and 1,3-DVB. Add a known amount of AIBN (e.g., 0.1-1 mol% relative to total monomers) to each tube. If performing solution polymerization, add the desired amount of solvent.
-
Degassing: Subject each reaction tube to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tubes under vacuum or an inert atmosphere and place them in a constant temperature bath (e.g., 60-70 °C) for a predetermined time to achieve low conversion.
-
Termination and Precipitation: Stop the reaction by cooling the tubes in an ice bath. Open the tubes and dissolve the contents in a small amount of a suitable solvent (e.g., THF or chloroform). Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Drying and Analysis: Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. Determine the copolymer composition using techniques such as ¹H NMR spectroscopy or elemental analysis.
Logical Relationship Diagram:
Caption: Process for determining monomer reactivity ratios.
Protocol 3: Synthesis of Poly(this compound-co-acrylic acid) Porous Resin
This protocol is adapted from methods for preparing functionalized porous polymers and can be used to synthesize a weak cation-exchange resin.
Materials:
-
Acrylic acid (AA, inhibitor removed)
-
This compound (inhibitor removed)
-
AIBN (initiator)
-
Porogenic solvent (e.g., a mixture of toluene and n-heptane)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Mixture: In a reaction vessel suitable for polymerization, combine acrylic acid, this compound, AIBN, and the porogenic solvent in the desired ratios.
-
Degassing and Polymerization: Degas the mixture and conduct the polymerization under an inert atmosphere at 70-80 °C for 8-12 hours.
-
Purification: After polymerization, the solid polymer is ground (if bulk polymerization was performed) and then extensively washed with hot deionized water to remove any unreacted acrylic acid.
-
Solvent Extraction: The polymer is then subjected to Soxhlet extraction with a solvent like methanol or acetone to remove the porogen and other residual organic compounds.
-
Drying: The final porous resin is dried under vacuum.
Protocol 4: Synthesis of Poly(this compound-co-N-isopropylacrylamide) Hydrogel
This protocol describes the synthesis of a thermoresponsive hydrogel. The properties of the hydrogel can be tuned by varying the DVB content.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (DVB, crosslinker)
-
Ammonium persulfate (APS, initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED, accelerator)
-
Deionized water
Procedure:
-
Monomer Solution: In a vial, dissolve NIPAM and a specific amount of DVB (e.g., 1-5 mol% relative to NIPAM) in deionized water.
-
Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Initiation: Add a freshly prepared aqueous solution of APS to the monomer solution, followed by the addition of TEMED to initiate the polymerization.
-
Gelation: Gently swirl the mixture and allow it to stand at room temperature. Gelation should occur within a few minutes to an hour.
-
Purification: Once the hydrogel is formed, immerse it in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and initiator residues.
-
Swelling Studies: The swelling behavior of the hydrogel can be studied by measuring its weight at different temperatures.
Signaling Pathway Analogy for Thermoresponsive Behavior:
Caption: Reversible phase transition of a thermoresponsive hydrogel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. Co-precipitation polymerization of dual functional monomers and polystyrene-co-divinylbenzene for ciprofloxacin imprinted polymer preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Controlling Polymer Crosslink Density with 1,3-Divinylbenzene
Audience: Researchers, scientists, and drug development professionals.
Application Note: The Role of 1,3-Divinylbenzene in Modulating Polymer Network Properties
This compound (DVB) is a widely utilized crosslinking agent in the synthesis of polymers, most notably in styrene-based systems like polystyrene (PS-co-DVB).[1] The concentration of DVB is a critical parameter that allows for precise control over the three-dimensional network structure of the resulting polymer. By adjusting the amount of DVB, researchers can systematically tune the polymer's crosslink density, which in turn dictates its fundamental physical and chemical properties.[2]
An increase in DVB concentration leads to a higher density of crosslinks between polymer chains.[2] This denser network structure significantly impacts the material's characteristics: it increases rigidity and thermal stability, while decreasing the swelling capacity and average particle size in precipitation or suspension polymerizations.[2][3][4]
This control is paramount in applications such as drug development, where polymer beads are used as carriers for controlled drug release.[5] A higher crosslink density can slow the diffusion and release of an encapsulated active pharmaceutical ingredient (API), while a lower density allows for faster release. Furthermore, properties like particle size and rigidity are crucial for applications in chromatography, ion-exchange resins, and solid-phase synthesis.[6][7] These application notes provide standardized protocols for synthesizing DVB-crosslinked polymers and for quantifying their crosslink density.
Caption: Logical relationship between DVB concentration and polymer properties.
Data Presentation: Effect of DVB Concentration on Polymer Properties
The following table summarizes the typical effects of increasing the weight percentage of DVB in a styrene-divinylbenzene copolymerization reaction. The values are representative and illustrate the general trends observed.[2][3]
| DVB Concentration (wt%) | Average Particle Size (μm) | Swelling Ratio in Toluene | Key Observations |
| 5% | 5.5 | High | Low DVB content may result in fused or polydisperse particles due to insufficient crosslinking to maintain sphericity during synthesis.[2][8] |
| 10% | 4.2 | Moderate | Particles generally exhibit good sphericity and monodispersity. |
| 20% | 3.1 | Low | Increased DVB leads to a denser polymer network, causing surface shrinkage and a reduction in final particle size.[2] |
| 30% | 2.8 | Very Low | The high crosslink density significantly restricts polymer chain mobility, resulting in minimal swelling and increased particle density.[2] |
Experimental Protocols
This protocol describes a standard method for synthesizing crosslinked polystyrene-co-divinylbenzene beads, where the DVB concentration can be varied to control the crosslink density.[7][9]
Materials:
-
Styrene (St), monomer
-
This compound (DVB), crosslinker
-
Azobisisobutyronitrile (AIBN), initiator
-
Poly(vinyl alcohol) (PVA) or Gelatin, suspension stabilizer
-
Sodium Phosphate (Na₃PO₄), aqueous phase component[9]
-
Deionized water
-
Toluene, porogen/diluent (optional, for creating porous beads)
-
Methanol, washing solvent
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer with motor and paddle
-
Reflux condenser
-
Thermostated water bath
-
Nitrogen gas inlet
-
Buchner funnel and filter paper
Procedure:
-
Aqueous Phase Preparation:
-
In the 250 mL flask, dissolve the suspension stabilizer (e.g., 1.0 g PVA) and Na₃PO₄ (e.g., 1.0 g) in 150 mL of deionized water.
-
Stir the mixture for several hours or overnight to ensure complete dissolution.[9]
-
-
Organic Phase Preparation:
-
In a separate beaker, prepare the monomer mixture. For a total of 20g of monomer, weigh the desired amounts of styrene and DVB. For example, for 10% DVB: 18.0 g Styrene and 2.0 g DVB.
-
Dissolve the initiator (e.g., 0.2 g AIBN, 1 wt% of monomer) in the monomer mixture.
-
If creating porous beads, add a porogen such as toluene at this stage (e.g., 20 mL).
-
-
Polymerization:
-
Place the flask containing the aqueous phase into the water bath and equip it with the mechanical stirrer, condenser, and nitrogen inlet.
-
Begin stirring the aqueous phase at a constant rate (e.g., 400 rpm) to create a stable vortex.
-
Slowly add the organic phase to the stirring aqueous phase. The organic phase will disperse into fine droplets.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the water bath to the reaction temperature (typically 70-80 °C) to initiate polymerization.[9]
-
Maintain the temperature and stirring for 24 hours.[9]
-
-
Washing and Isolation:
-
After 24 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the resulting polymer beads using a Buchner funnel.
-
Wash the beads sequentially with hot deionized water (to remove the stabilizer) and methanol (to remove unreacted monomer and porogen).
-
Dry the beads in a vacuum oven at 60 °C until a constant weight is achieved.
-
Caption: Experimental workflow for suspension polymerization of PS-co-DVB.
The swelling ratio of a polymer in a good solvent is inversely proportional to its crosslink density. This protocol uses the equilibrium swelling method to estimate crosslink density based on the Flory-Rehner equation.[10][11]
Materials:
-
Dry polymer beads (synthesized as in Protocol 3.1)
-
A good solvent for the polymer (e.g., Toluene for PS-co-DVB)
-
Small vials with airtight caps
Equipment:
-
Analytical balance (4 decimal places)
-
Sintered glass filter or fine mesh
-
Oven
Procedure:
-
Initial Measurement:
-
Accurately weigh a small amount of the dry polymer sample (m_d). Record the weight.
-
-
Swelling:
-
Place the weighed sample into a vial and add an excess of the solvent (e.g., 10 mL of Toluene).
-
Seal the vial to prevent solvent evaporation.
-
Allow the sample to swell for at least 24-48 hours at room temperature to ensure equilibrium is reached.
-
-
Measurement of Swollen Polymer:
-
Carefully remove the swollen polymer from the vial.
-
Quickly blot the surface with filter paper to remove excess surface solvent without compressing the sample.
-
Immediately weigh the swollen polymer (m_s) and record the mass.
-
-
Calculation of Swelling Ratio:
-
The mass swelling ratio (q) is calculated using the formula: q = m_s / m_d[12]
-
The volume swelling ratio (Q) can also be calculated if the densities of the polymer (ρ_p) and solvent (ρ_s) are known: Q = 1 + (ρ_p / ρ_s) * ( (m_s / m_d) - 1 )
-
-
Crosslink Density Estimation (Flory-Rehner Equation):
-
The crosslink density (ν), or the number of moles of effective network chains per unit volume, can be estimated using the Flory-Rehner equation. A simplified form relates the molecular weight between crosslinks (Mc) to the volume swelling ratio (Q): ν = 1 / (v_s * M_c) -[ln(1 - V_p) + V_p + χ * V_p²] = (V_1 / M_c) * (V_p^(1/3) - V_p / 2) Where:
-
V_p = 1/Q is the polymer volume fraction in the swollen gel.
-
χ is the Flory-Huggins polymer-solvent interaction parameter (e.g., ~0.45 for Polystyrene-Toluene).
-
V_1 is the molar volume of the solvent.
-
M_c is the average molecular weight between crosslinks. A smaller M_c indicates a higher crosslink density.
-
-
Caption: Workflow for determining crosslink density via swelling measurement.
DMA measures the viscoelastic properties of a material, which are directly related to its crosslink density. For a crosslinked polymer, the storage modulus (G' or E') in the rubbery plateau region can be used to calculate the molecular weight between crosslinks (Mc).[11][13]
Equipment:
-
Dynamic Mechanical Analyzer (DMA) or Rheometer
-
Sample molds (for creating solid test specimens, e.g., rectangular bars)
Procedure:
-
Sample Preparation:
-
Prepare a solid sample of the crosslinked polymer with well-defined geometry (e.g., a rectangular bar or a disk). This may involve compression molding or casting the polymer from the polymerization reaction.
-
Measure the dimensions of the sample accurately.
-
-
DMA Measurement:
-
Mount the sample in the DMA instrument using an appropriate clamp (e.g., tension for films, single cantilever for bars).
-
Perform a temperature sweep experiment at a fixed frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.
-
The temperature range should span from below the glass transition temperature (Tg) to well into the rubbery plateau region.
-
-
Data Analysis:
-
Plot the storage modulus (E' for tensile mode, G' for shear mode) as a function of temperature.
-
Identify the rubbery plateau region, which is the relatively flat area of the modulus curve at temperatures above Tg.
-
Select a value for the storage modulus (E' or G') from this plateau.
-
-
Calculation of Crosslink Density:
-
The molecular weight between crosslinks (Mc) can be calculated from the rubbery modulus using the theory of rubber elasticity:[13] For shear modulus (G'): G' = (ρ * R * T) / M_c For tensile modulus (E'): E' = (3 * ρ * R * T) / M_c Where:
-
ρ is the density of the polymer.
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in Kelvin) in the rubbery plateau region.
-
-
The crosslink density (ν_e) is the reciprocal of the volume per mole of network chains and can be calculated as: ν_e = ρ / M_c
-
References
- 1. Polystyrene - Wikipedia [en.wikipedia.org]
- 2. future4200.com [future4200.com]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]
- 7. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Swelling - Hydrogel Design [hydrogeldesign.org]
- 13. tainstruments.com [tainstruments.com]
Application of 1,3-Divinylbenzene in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the cornerstone of peptide and protein synthesis in both academic and industrial research. The choice of the solid support is critical to the success of SPPS. Polystyrene (PS) resins cross-linked with divinylbenzene (DVB) are the most common and foundational solid supports used in this field. 1,3-Divinylbenzene serves as a cross-linking agent that copolymerizes with styrene to form an insoluble, mechanically stable, and chemically inert polymeric matrix. This matrix, in the form of small, spherical beads, provides a solid support onto which peptide chains can be assembled.
The degree of cross-linking, typically 1% or 2% DVB, is a crucial parameter that dictates the physical and chemical properties of the resin, including its swelling characteristics, mechanical stability, and, consequently, the efficiency of the peptide synthesis. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound cross-linked polystyrene resins in SPPS.
Role and Properties of this compound Cross-Linking
This compound is copolymerized with styrene to form the polystyrene backbone of the resin.[1] The DVB molecules form covalent bridges between linear polystyrene chains, rendering the resulting polymer insoluble in a wide range of organic solvents.[2] This insolubility is a fundamental requirement for SPPS, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing after each synthesis step.[3]
The percentage of DVB in the polymerization mixture directly influences the properties of the final resin:
-
Mechanical Stability: Higher cross-linking (e.g., 2% DVB) results in a more rigid and mechanically stable resin. This can be advantageous in automated synthesizers where the resin beads are subjected to mechanical stress.
-
Swelling: The degree of cross-linking is inversely proportional to the resin's ability to swell in organic solvents. Lower cross-linking (e.g., 1% DVB) allows for greater solvent uptake, leading to a larger swollen volume.[2] This increased swelling is crucial as it improves the diffusion of reagents to the reactive sites within the resin matrix, thereby enhancing reaction kinetics and coupling efficiency.[4][5]
-
Hydrophobicity: PS-DVB resins are inherently hydrophobic. While this is suitable for many applications, it can pose challenges in the synthesis of "difficult" or hydrophobic peptides, where alternative, more hydrophilic resins may offer better performance.[6]
Data Presentation: Resin Swelling Properties
The swelling behavior of the resin is a critical factor in SPPS. A well-swollen resin allows for efficient diffusion of reagents and solvents to the growing peptide chain. The following tables summarize the swelling volumes of 1% and 2% DVB cross-linked polystyrene resins in various solvents commonly used in SPPS.
Table 1: Swelling Volumes of 1% and 2% DVB Cross-Linked Polystyrene Resins [2][7]
| Solvent | Swelling Volume (mL/g) for 1% DVB-PS | Swelling Volume (mL/g) for 2% DVB-PS |
| Dichloromethane (DCM) | 4.0 - 6.0 | 2.0 - 4.0 |
| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |
| Toluene | 8.5 | 5.2 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| Acetonitrile (MeCN) | 3.2 | 1.9 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Water | -- | -- |
Note: Swelling volumes can vary slightly between different batches and manufacturers of resins.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on 1% DVB-Polystyrene Resin
This protocol outlines the manual synthesis of a peptide on a pre-loaded Wang resin (a type of PS-DVB resin with a linker suitable for synthesizing C-terminal carboxylic acids) using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.
1. Resin Preparation and Swelling:
- Weigh the desired amount of pre-loaded Wang resin (typically 1% DVB cross-linked) into a reaction vessel.
- Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the vessel.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF from the reaction vessel.
2. N-terminal Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
- After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
- Drain the capping solution and wash the resin with DMF (5 times).
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection of Side Chains:
- Wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
8. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the purified peptide by mass spectrometry.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resins with Identical Specifications are not Identical. Identifying a Useful Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 7. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Application Notes and Protocols: Synthesis of Poly(divinylbenzene) Microspheres and Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(divinylbenzene) (PDVB) is a highly cross-linked aromatic polymer renowned for its exceptional thermal stability, mechanical rigidity, and chemical resistance. Its inherent porosity and large surface area make it an invaluable material in a wide range of scientific and industrial applications. The ability to synthesize PDVB as precisely controlled microspheres or nanoparticles allows for its use as stationary phases in chromatography, as solid supports for catalysts and solid-phase synthesis, and as scaffolds in drug delivery systems.
The morphology, particle size, size distribution, and porous architecture of PDVB materials are critical to their performance and are dictated by the chosen synthesis method. This document provides an overview of common synthesis techniques, detailed experimental protocols, and a summary of how reaction parameters influence the final product characteristics.
Overview of Synthesis Methodologies
The synthesis of PDVB particles is typically achieved through free-radical polymerization of divinylbenzene, often with styrene as a comonomer. The primary methods to control particle size and morphology include precipitation, suspension, dispersion, and emulsion polymerization.
-
Precipitation Polymerization: This method is initiated in a homogeneous solution where the monomer and initiator are soluble, but the resulting polymer is not.[1] As the polymer chains grow, they precipitate out of the solution to form nuclei, which then grow into microspheres. A key advantage of this technique is the ability to produce monodisperse microspheres without the need for any surfactants or stabilizers.[2] The solvent system is crucial; for instance, acetonitrile is a poor solvent for the forming polymer and promotes precipitation, leading to narrow particle size distributions.[1]
-
Suspension Polymerization: This technique is used to produce larger polymer beads (typically 50-500 µm).[3][4] It involves dispersing an organic phase, containing the monomer, initiator, and a porogenic solvent (porogen), as droplets in an immiscible continuous phase, usually water.[5][6] A suspending agent or stabilizer is required in the aqueous phase to prevent the droplets from coalescing.[6] The final beads retain the approximate size of the initial monomer droplets, and the porogen creates a macroporous internal structure after its removal.[5]
-
Dispersion Polymerization: Similar to precipitation polymerization, this method starts with a homogeneous solution. However, a polymeric stabilizer is added to the reaction medium to control particle growth and prevent aggregation, allowing for the synthesis of monodisperse microspheres in the micrometer range.[7][8]
-
Emulsion & Microemulsion Polymerization: These methods are ideal for producing nanoparticles (typically < 200 nm). The monomer is emulsified in an immiscible continuous phase (usually water) with a surfactant to form micelles or nanodroplets.[9][10] Polymerization occurs within these nanoreactors. Microemulsion polymerization, in particular, uses a high concentration of surfactant to create thermodynamically stable monomer droplets, resulting in the formation of very small and uniform nanoparticles.[9]
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method directly impacts the physical characteristics of the resulting PDVB particles. The following tables summarize the typical outcomes of each technique based on published data.
Table 1: General Comparison of PDVB Synthesis Methodologies
| Synthesis Method | Typical Particle Size | Particle Size Distribution (PDI) | Porosity & Surface Area | Key Features & Advantages |
| Precipitation Polymerization | 1 - 10 µm | Monodisperse to narrow (PDI ~1.02)[2] | Can be high (up to 800 m²/g)[5][11] | Surfactant-free synthesis; produces uniform microspheres.[2] |
| Suspension Polymerization | 20 - 500 µm[3][4] | Broad | Macroporous; surface area is highly tunable with porogens (e.g., >400 m²/g).[5] | Ideal for large-scale production of macroporous beads for chromatography.[6] |
| Dispersion Polymerization | 1 - 15 µm | Monodisperse | Can be controlled by monomer/cross-linker ratio.[7] | Produces highly uniform microspheres with good control over size.[8] |
| Microemulsion Polymerization | 10 - 100 nm | Narrow | Generally microporous | Effective for synthesizing functionalized nanoparticles for drug delivery.[9] |
Table 2: Influence of Experimental Parameters on PDVB Precipitation Polymerization
| Monomer (DVB) Conc. | Initiator (AIBN) Conc. | Solvent System | Particle Diameter (µm) | Surface Area (m²/g) | Reference |
| 2 vol% | 2 wt% (vs monomer) | Acetonitrile | 1.10 - 3.41 | Not Specified | [2] |
| Not Specified | Not Specified | Acetonitrile/Toluene | 4 - 7 | up to 800 | [5] |
| Not Specified | Not Specified | Acetonitrile | ~2.5 | Not Specified | [1] |
| DVB80 | AIBN | Acetonitrile | 1.86 - 3.06 | up to 762 | [12] |
Note: Particle size in precipitation polymerization generally increases with higher monomer and initiator concentrations.[2]
Experimental Protocols
Protocol 1: Synthesis of Monodisperse PDVB Microspheres via Precipitation Polymerization
This protocol is adapted from methodologies described for producing highly uniform, cross-linked microspheres without stabilizers.[2][13]
Workflow Diagram: Precipitation Polymerization
Caption: Workflow for monodisperse PDVB microsphere synthesis via precipitation polymerization.
Materials:
-
Divinylbenzene (DVB, technical grade, e.g., 80%)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Acetonitrile (Solvent, HPLC grade)
-
Methanol (for washing)
-
Nitrogen gas
Procedure:
-
In a glass reaction vessel, prepare a solution of 2 vol% divinylbenzene in acetonitrile.
-
Add AIBN initiator to the solution at a concentration of 2 wt% relative to the monomer.
-
Seal the vessel and purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Place the sealed vessel in a shaking water bath or oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 24 hours under constant agitation.
-
After polymerization, cool the reaction vessel to room temperature. The microspheres will have precipitated, forming a milky white suspension.
-
Isolate the microspheres by centrifugation.
-
Decant the supernatant and wash the particles repeatedly with methanol to remove any unreacted monomer and soluble oligomers. Centrifuge between each wash.
-
After the final wash, dry the purified PDVB microspheres in a vacuum oven at 50-60°C overnight.
Protocol 2: Synthesis of Macroporous PDVB Beads via Suspension Polymerization
This protocol describes a general method for creating larger, porous beads suitable for chromatographic applications, adapted from descriptions in the literature.[3][5][6]
Workflow Diagram: Suspension Polymerization
Caption: Workflow for macroporous PDVB bead synthesis via suspension polymerization.
Materials:
-
Divinylbenzene (DVB)
-
Benzoyl peroxide (BPO) (Initiator)
-
Toluene (Porogen)
-
Poly(vinyl alcohol) (PVA) or Magnesium Hydroxide (Suspending agent)[6]
-
Deionized water
-
Methanol or Ethanol (for washing/extraction)
Procedure:
-
Prepare the Aqueous Phase: In a baffled reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., PVA) in deionized water.
-
Prepare the Organic Phase: In a separate beaker, dissolve the initiator (BPO) in a mixture of divinylbenzene and the porogen (e.g., toluene).
-
Create the Suspension: Add the organic phase to the aqueous phase in the reaction kettle. Begin stirring at a controlled, high speed (e.g., 300-500 rpm) to form a stable suspension of oil droplets.
-
Polymerization: Purge the system with nitrogen and heat the reactor to 80°C to initiate polymerization. Maintain the temperature and stirring for 6-8 hours.
-
Isolation: After the reaction is complete, cool the mixture, and collect the polymer beads by filtration. Wash thoroughly with hot water and then with methanol to remove the suspending agent and other impurities.
-
Porogen Removal: To create the porous structure, remove the toluene by Soxhlet extraction with a suitable solvent (e.g., methanol or ethanol) for 12-24 hours.
-
Drying: Dry the washed, porous beads in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 3: Synthesis of PDVB-based Nanoparticles via Microemulsion Polymerization
This protocol is based on the synthesis of functionalized nanoparticles for applications like drug delivery.[9]
Materials:
-
Styrene (Comonomer)
-
Divinylbenzene (DVB) (Cross-linker)
-
Acrylic Acid (AA) (Functional monomer)
-
Sodium dodecyl sulfate (SDS) (Surfactant)
-
Potassium persulfate (KPS) (Initiator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a three-neck reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the microemulsion.
-
Combine 12% (w/w) SDS, 1.66% (w/w) acrylic acid, and water. Stir until a clear solution is formed.
-
Add 5% (w/w) styrene and 4% (w/w) divinylbenzene (relative to total monomer weight) to the aqueous solution. Stir to form a stable, transparent microemulsion.
-
Purge the reaction mixture with nitrogen for 30 minutes.
-
Heat the kettle to 70°C and add the KPS initiator (dissolved in a small amount of water) to start the polymerization.
-
Continue the reaction for 2-4 hours. The completion of the reaction is often indicated by the formation of a stable, bluish, and transparent nanolatex.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the surfactant and unreacted monomer.
Logical Relationships and Process Control
The final properties of PDVB particles are a direct consequence of the synthesis parameters. Understanding these relationships is key to tailoring the material for specific applications.
Diagram: Parameter Influence on Particle Properties
Caption: Relationship between key synthesis parameters and final PDVB particle properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Carbonization of Crosslinked Spherical Styrene-Divinylbenzene Copolymer Bead -Journal of Institute of Convergence Technology | Korea Science [koreascience.kr]
- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Monodisperse Bio-Based Polymer Particles via Dispersion Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Troubleshooting & Optimization
Preventing premature polymerization of 1,3-Divinylbenzene
Technical Support Center: 1,3-Divinylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this compound (DVB).
Troubleshooting Guide
Issue: Suspected Polymerization in DVB Drum or Container
-
Question: I noticed solid particulates or an increase in viscosity in my this compound. What should I do?
-
Answer: The presence of solid material or increased viscosity may indicate that the DVB has begun to polymerize. This can be a hazardous situation as the polymerization is exothermic and can accelerate, leading to a rapid increase in temperature and pressure inside the container.[1] Immediately move the container to a cool, well-ventilated area, away from any heat sources or combustible materials. If the container is warm to the touch, it is a sign of active polymerization. In such cases, it is crucial to evacuate the immediate area and contact your institution's environmental health and safety department. Do not attempt to open a container that is bulging or under pressure.
Issue: DVB Discoloration
-
Question: My this compound has developed a yellow or straw-like color. Is it still usable?
-
Answer: A change in color from water-white to a yellowish or straw color can be an indication of oxidation or contamination, which can precede polymerization.[1][2] While a slight color change may not immediately render the product unusable, it is a sign that the inhibitor may be depleting or that the product has been exposed to adverse conditions. It is recommended to test the inhibitor concentration and check for the presence of polymers before use.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the optimal storage conditions for this compound to prevent premature polymerization?
-
Answer: To minimize the risk of premature polymerization, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[3][4][5][6] The storage area should be well-ventilated and protected from light. It is also crucial to keep the container tightly closed.[4][7] For prolonged storage, it is advisable to maintain the temperature below 32°C (90°F).[1]
-
Question: How long can I store this compound?
-
Answer: The shelf life of DVB is dependent on storage temperature and inhibitor concentration. When stored under recommended refrigerated conditions, the shelf life can be significantly extended.[1] It is best practice to use older stock first and to keep inventories to a minimum, especially in warmer weather.[1]
-
Question: Are there any specific handling precautions I should take?
-
Answer: Always handle this compound in a well-ventilated area.[1][7] Use personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[2][7] When transferring the material, use grounding and bonding connections to prevent static discharge, which can be an ignition source.[1] Use non-sparking tools and explosion-proof equipment.[7]
Inhibitors
-
Question: What is the role of an inhibitor in preventing DVB polymerization?
-
Answer: Inhibitors are added to DVB to prevent the initiation of free-radical polymerization.[8] A common inhibitor used is p-tert-butylcatechol (TBC).[5][6] TBC functions by reacting with and stabilizing any free radicals that may form, thus preventing the chain reaction of polymerization.
-
Question: Does the inhibitor ever get depleted?
-
Answer: Yes, the inhibitor is consumed over time, especially at elevated temperatures.[9] The effectiveness of some common inhibitors, like TBC, is also dependent on the presence of dissolved oxygen.[9][10] Therefore, it is important to monitor the inhibitor concentration, especially if the DVB has been stored for an extended period or at temperatures above the recommended range.
-
Question: How can I check the inhibitor level?
-
Answer: The concentration of the TBC inhibitor can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). It is recommended to consult with an analytical chemist to perform this analysis. Commercial DVB typically contains around 1000 ppm of TBC as an inhibitor.[5][6]
-
Question: Can I use DVB without an inhibitor?
-
Answer: For most applications, it is necessary to remove the inhibitor before use, as it can interfere with the desired polymerization reaction. However, uninhibited DVB is highly prone to polymerization and should be used immediately after inhibitor removal and not stored.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | 2°C to 8°C | [3][4][5][6] |
| Maximum Storage Temperature | Below 32°C (90°F) | [1] |
| Typical Inhibitor | p-tert-butylcatechol (TBC) | [5][6] |
| Typical Inhibitor Concentration | ~1000 ppm | [5][6] |
| Required for TBC Effectiveness | Dissolved Oxygen (>10-15 ppm) | [1][9] |
Experimental Protocols
Protocol 1: Removal of p-tert-butylcatechol (TBC) Inhibitor
This protocol describes a common method for removing phenolic inhibitors like TBC from divinylbenzene.
Materials:
-
This compound containing TBC inhibitor
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide solution to the separatory funnel.[11]
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting the funnel to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of TBC.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times with fresh 10% NaOH solution.[11]
-
Wash the DVB with deionized water to remove any residual NaOH. Repeat this wash three times.[11]
-
Transfer the washed DVB to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove any residual water.
-
Gently swirl the flask and let it stand for at least 30 minutes.
-
Carefully decant the dry, inhibitor-free DVB into a clean, dry container for immediate use.
Protocol 2: Qualitative Test for Polymer Presence
This simple test can indicate the presence of polymer in your DVB monomer.[9]
Materials:
-
This compound sample
-
Dry, reagent-grade methanol
-
Clean, clear test tubes
Procedure:
-
Obtain a representative sample of the DVB monomer.[9]
-
Add 5 mL of the DVB sample to a clean, clear test tube.[9]
-
Add 25 mL of dry, reagent-grade methanol to the test tube.[9]
-
Mix the contents thoroughly.[9]
-
Observe the solution:
Visualizations
Caption: Troubleshooting workflow for suspected DVB polymerization.
Caption: How inhibitors prevent DVB polymerization.
References
- 1. scribd.com [scribd.com]
- 2. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. durhamtech.edu [durhamtech.edu]
- 4. utsi.edu [utsi.edu]
- 5. Divinylbenzene technical grade, 55 1321-74-0 [sigmaaldrich.com]
- 6. 二乙烯基苯 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. icheme.org [icheme.org]
- 9. scribd.com [scribd.com]
- 10. US3527822A - Divinylbenzene polymerization inhibitors - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stabilization of 1,3-Divinylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and stabilization of 1,3-Divinylbenzene (1,3-DVB). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended inhibitor for stabilizing 1,3-DVB during storage?
A1: The most highly recommended storage inhibitor for 1,3-DVB is 4-tert-butylcatechol (TBC).[1][2] TBC is effective at preventing polymerization and does not impart color to the monomer.[1]
Q2: How does TBC work to inhibit the polymerization of 1,3-DVB?
A2: TBC requires the presence of dissolved oxygen to function effectively.[1][2] It acts as a free-radical scavenger. In the presence of oxygen, TBC reacts with and neutralizes monomer peroxy-free radicals, which are the precursors to polymerization.[1] Without sufficient oxygen, TBC is largely ineffective, and polymerization can proceed as if no inhibitor were present.[1]
Q3: What is the recommended concentration of TBC for storing 1,3-DVB?
A3: 1,3-DVB is typically shipped with a TBC concentration of 900-1,100 ppm.[1][2] To prevent polymerization during storage, it is crucial to maintain the TBC level above a minimum concentration. The recommended minimum concentration for TBC in 1,3-DVB is between 400-600 ppm.[1][2] For longer-term storage (over 6 weeks), it is advisable to maintain the inhibitor concentration above 1000 ppm.[1]
Q4: Are there alternative inhibitors for 1,3-DVB, especially for oxygen-free conditions?
A4: Yes, for situations where oxygen may be absent, such as during vacuum distillation, certain nitroso derivatives of phenol and naphthol have been shown to be effective. These include 5-methyl-4-nitroso-2-isopropylphenol, 1-nitroso-2-naphthol, and 2-nitroso-1-naphthol.[3] These inhibitors are particularly effective at elevated temperatures in the absence of oxygen.[3]
Q5: What are the optimal storage conditions for 1,3-DVB?
A5: The key factors for ensuring a long shelf life for 1,3-DVB are low temperatures, adequate inhibitor levels, and sufficient oxygen content.[1] It is recommended to store 1,3-DVB in a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat.[2][4] The storage temperature should be maintained below 32°C (90°F).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Spontaneous Polymerization | Low inhibitor (TBC) concentration. | Immediately check the TBC concentration. If it is below the recommended minimum of 400-600 ppm, add more TBC to bring it back into the optimal range. |
| Low dissolved oxygen level. | Aerate the 1,3-DVB with dry air to restore the dissolved oxygen level to the recommended 15-30 ppm range.[1] Avoid using nitrogen or other inert gases for blanketing, as this will deplete oxygen. | |
| High storage temperature. | Immediately cool the storage container. If in drums, water spray can be used for temporary cooling.[1] Ensure the storage area temperature is consistently below 32°C (90°F). | |
| Contamination. | Contamination with acids, metallic halides (like iron chloride), rust, or water can catalyze violent polymerization.[1] Ensure storage containers are clean and free from contaminants. | |
| Color Formation | Oxidation or contamination. | Color formation is often due to contamination with substances like rust and water.[1] Ensure proper housekeeping and use appropriate materials for storage and handling equipment. |
| Inhibitor Depletion | Elevated storage temperature. | The rate of TBC depletion increases with temperature.[5] Maintain a consistently low storage temperature. |
| Extended storage time. | For storage periods exceeding 30 days, routinely monitor the TBC concentration and storage temperature.[5] |
Quantitative Data Summary
Table 1: Recommended Storage and Inhibitor Conditions for 1,3-DVB
| Parameter | Recommended Range | Notes |
| Inhibitor | 4-tert-butylcatechol (TBC) | Most common and effective in the presence of oxygen.[1][2] |
| Shipped TBC Concentration | 900 - 1,100 ppm | This level is typically effective for up to 30 days at a maximum of 27°C (80°F).[1][2] |
| Minimum TBC Concentration | 400 - 600 ppm | Critical level to prevent polymerization.[1][2] |
| Long-Term Storage TBC | > 1000 ppm | For storage exceeding 6 weeks.[1] |
| Dissolved Oxygen | 15 - 30 ppm | Essential for TBC to be an effective inhibitor.[1] |
| Storage Temperature | < 32°C (90°F) | Higher temperatures accelerate inhibitor depletion and polymerization risk.[1] |
Table 2: Efficacy of Alternative Inhibitors at Elevated Temperatures (Relative Gel Time Compared to TBC)
| Inhibitor | Relative Gel Time at 96°C (205°F) |
| 4-tert-butylcatechol (TBC) | 1.0 |
| 5-methoxy-2-nitrosophenol | 2.1 |
| 1-nitroso-2-naphthol | 2.6 |
| 2-nitroso-1-naphthol | 2.7 |
| 5-methyl-4-nitroso-2-isopropylphenol | 4.1 |
Source: Adapted from US Patent 3527822A.[3] This data illustrates the increased effectiveness of certain nitroso compounds as inhibitors at higher temperatures in the absence of air, with higher values indicating longer times to gelation and thus better inhibition.
Experimental Protocols
Protocol 1: Colorimetric Determination of p-tert-Butylcatechol (TBC)
This protocol is based on the ASTM D4590 standard test method and is suitable for determining TBC concentrations in the 1 to 100 mg/kg range.[4][6][7][8]
1. Principle: TBC reacts with aqueous sodium hydroxide to produce a colored complex that can be measured spectrophotometrically at 490 nm.[7]
2. Apparatus:
-
Spectrophotometer capable of measuring absorbance at 490 nm.
-
Volumetric flasks and pipettes.
-
Separatory funnels.
3. Reagents:
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M).
-
Toluene or a suitable solvent.
-
Standard TBC solution.
4. Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 1,3-DVB sample into a separatory funnel.
-
Extraction: Add a measured volume of the NaOH solution to the separatory funnel. Shake vigorously for the recommended time to extract the TBC from the organic phase into the aqueous phase.
-
Phase Separation: Allow the layers to separate completely.
-
Measurement: Transfer the aqueous (lower) layer to a cuvette and measure the absorbance at 490 nm using the spectrophotometer. Use the NaOH solution as a blank.
-
Calibration: Prepare a series of standard solutions of TBC in the solvent and follow the same extraction and measurement procedure to create a calibration curve of absorbance versus TBC concentration.
-
Calculation: Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.
Protocol 2: Determination of Dissolved Oxygen
This protocol outlines the general steps for using an optical or electrochemical dissolved oxygen probe.
1. Principle: Optical probes measure the luminescence quenching of a sensor membrane by oxygen, while electrochemical probes measure the current generated by the reduction of oxygen at an electrode.
2. Apparatus:
-
Dissolved Oxygen meter with an appropriate probe (optical or electrochemical).
-
Beakers or sample containers.
3. Procedure:
-
Calibration: Calibrate the dissolved oxygen probe according to the manufacturer's instructions. This typically involves a one- or two-point calibration in water-saturated air and/or a zero-oxygen solution.
-
Sample Collection: Carefully obtain a representative sample of the 1,3-DVB, minimizing agitation and exposure to the atmosphere to prevent changes in the dissolved oxygen concentration.
-
Measurement: Immerse the probe into the 1,3-DVB sample. Gently stir the sample with the probe (if recommended by the manufacturer) to ensure a representative reading at the sensor surface.
-
Stabilization: Allow the reading on the meter to stabilize.
-
Recording: Record the dissolved oxygen concentration in ppm (or mg/L) and the temperature of the sample.
Mandatory Visualization
Caption: Logical workflow for the stabilization of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. US3527822A - Divinylbenzene polymerization inhibitors - Google Patents [patents.google.com]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. ASTM D4590 | Materials Characterization Services [mat-cs.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: 1,3-Divinylbenzene Polymerization
Welcome to the technical support center for 1,3-divinylbenzene (DVB) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions encountered during the polymerization of 1,3-DVB.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in this compound polymerization?
A1: The polymerization of this compound (DVB) is susceptible to several side reactions, primarily due to the presence of two vinyl groups. The most significant of these are:
-
Intramolecular Cyclization: This involves the reaction of the pendant vinyl group of a DVB unit that has been incorporated into a growing polymer chain with the radical center of the same chain. This leads to the formation of cyclic structures within the polymer backbone.
-
Intermolecular Crosslinking: This occurs when the pendant vinyl group of an incorporated DVB unit reacts with a different polymer chain. This reaction leads to the formation of a three-dimensional polymer network. Uncontrolled intermolecular crosslinking is the primary cause of premature gelation.
-
Reactions involving Impurities: Technical-grade DVB often contains impurities, most notably ethylvinylbenzene (EVB). EVB can copolymerize with DVB, altering the polymer's properties and crosslinking density.
Troubleshooting Guides
Issue 1: Premature Gelation or Uncontrolled Crosslinking
Q: My polymerization reaction is forming a gel much earlier than expected, or is resulting in an insoluble, highly crosslinked material. What is causing this and how can I prevent it?
A: Premature gelation is a common issue in DVB polymerization and is caused by excessive and uncontrolled intermolecular crosslinking. This leads to the rapid formation of an infinite polymer network.
Troubleshooting Steps:
-
Reduce Divinylbenzene Concentration: The most direct way to control crosslinking is to lower the concentration of DVB in your monomer feed. A higher DVB concentration increases the probability of intermolecular reactions.
-
Optimize Initiator Concentration: Increasing the initiator concentration can lead to the formation of a larger number of shorter polymer chains. This can delay the gel point by reducing the average number of pendant vinyl groups per chain at a given monomer conversion. However, excessively high initiator concentrations can also broaden the molecular weight distribution.
-
Control the Reaction Temperature: Lowering the reaction temperature can help to slow down the overall polymerization rate, providing better control over the crosslinking process.
-
Employ a Controlled/Living Radical Polymerization (CLRP) Technique: Techniques like Nitroxide-Mediated Polymerization (NMP) can provide excellent control over the polymerization of DVB, minimizing uncontrolled crosslinking and allowing for the synthesis of soluble, linear, or hyperbranched polymers.
-
Use a Chain Transfer Agent (CTA): The addition of a CTA can help to reduce the molecular weight of the polymer chains, thereby delaying the onset of gelation.
Experimental Protocol: Nitroxide-Mediated Radical Polymerization (NMP) of Styrene and this compound
This protocol provides a general guideline for the controlled copolymerization of styrene and DVB using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the stable nitroxide radical.
-
Materials: Styrene (inhibitor removed), this compound (inhibitor removed), Benzoyl Peroxide (BPO) (initiator), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
-
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the desired amounts of styrene, DVB, BPO, and TEMPO. A typical molar ratio of TEMPO to BPO is between 1.1 and 1.3.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (typically 120-130 °C) under a continuous inert gas flow.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gas chromatography or gravimetry) and molecular weight (e.g., by gel permeation chromatography).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Quantitative Data:
The following table summarizes the effect of DVB concentration on gelation in the free radical copolymerization of styrene and DVB.
| DVB Concentration (mol%) | Gel Point Conversion (%) | Observations |
| 1 | ~60 | Gelation occurs at high conversion. |
| 5 | ~25 | Gelation occurs at significantly lower conversion. |
| 10 | <10 | Rapid gelation, difficult to control. |
Note: These are approximate values and can vary depending on the specific reaction conditions (initiator, temperature, etc.).
Logical Relationship Diagram:
Caption: Troubleshooting workflow for premature gelation in DVB polymerization.
Issue 2: Formation of Insoluble Microgels or Broad Molecular Weight Distribution
Q: My final polymer is soluble, but it has a very broad molecular weight distribution and contains insoluble microgels. What is happening and how can I improve my results?
A: The formation of soluble polymers with broad molecular weight distributions and the presence of microgels are often due to a significant degree of intramolecular cyclization and the early stages of intermolecular crosslinking.
Troubleshooting Steps:
-
Promote Intramolecular Cyclization under Controlled Conditions: In some cases, promoting intramolecular cyclization over intermolecular crosslinking can be desirable to create soluble, hyperbranched polymers. This can be achieved by conducting the polymerization at high dilution.
-
Utilize a Controlled/Living Radical Polymerization (CLRP) Technique: As with premature gelation, CLRP methods like NMP or Atom Transfer Radical Polymerization (ATRP) are highly effective in producing polymers with narrow molecular weight distributions and minimizing microgel formation.
-
Optimize Monomer and Initiator Feed Rates: In a semi-batch process, a slow and controlled addition of both the monomer (DVB) and the initiator can help to maintain a low instantaneous concentration of growing radicals and monomer, which can favor more controlled growth and reduce the likelihood of uncontrolled crosslinking.
Experimental Workflow Diagram:
Caption: General experimental workflow for controlled DVB polymerization.
Issue 3: Polymer Properties are Inconsistent with Expectations Based on Monomer Feed
Q: The properties of my final polymer (e.g., crosslinking density, thermal stability) are not what I would expect based on the amount of DVB I used. What could be the reason for this discrepancy?
A: This issue often arises from the presence of impurities in the technical-grade DVB, with ethylvinylbenzene (EVB) being the most common.
Explanation:
-
Copolymerization of Ethylvinylbenzene (EVB): Commercial DVB is typically a mixture of m- and p-isomers of DVB and also contains a significant amount of m- and p-ethylvinylbenzene. EVB has only one polymerizable vinyl group and acts as a chain terminator for crosslinking, effectively reducing the final crosslink density of the polymer compared to what would be expected from the nominal DVB concentration.
-
Reactivity Differences: The different isomers of DVB and EVB have varying reactivities, which can lead to a non-uniform incorporation of these monomers into the polymer chains, further affecting the homogeneity and properties of the final material.
Troubleshooting and Characterization:
-
Analyze the DVB Monomer: Before polymerization, it is crucial to analyze the composition of the commercial DVB being used. Techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the amounts of DVB isomers and EVB.
-
Purify the DVB: If a high-purity polymer is required, consider purifying the commercial DVB to remove EVB and other impurities. This can be done through techniques like fractional distillation, but care must be taken to avoid premature polymerization during the process.
-
Adjust Monomer Feed Ratios: If purification is not feasible, adjust the monomer feed ratios to account for the actual DVB content to achieve the desired level of crosslinking.
Signaling Pathway Diagram (Illustrative of Copolymerization):
Caption: Illustrative pathway of DVB copolymerization with EVB impurity.
Technical Support Center: Optimizing Initiator Concentration for 1,3-Divinylbenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing initiator concentration in 1,3-divinylbenzene (DVB) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.
| Issue | Potential Cause | Recommended Solution |
| Fused or Irregularly Shaped Polymer Particles | Insufficient Initiator Concentration: A low polymerization rate can lead to prolonged periods where the polymer particles are in a "sticky" state, increasing the likelihood of fusion and agglomeration.[1] | Increase the initiator concentration in increments (e.g., 0.25 wt% steps) to accelerate the polymerization rate and reduce the time particles spend in a tacky phase. |
| Formation of Particle Clusters or Aggregates | Excessively High Initiator Concentration: A very high polymerization rate can cause instability in the polymer particles, leading to the formation of clusters. This may be due to an insufficient amount of stabilizer to coat the rapidly forming polymer surfaces. | Decrease the initiator concentration. If a high reaction rate is desired, consider increasing the concentration of the stabilizing agent in the aqueous phase. |
| Broad Particle Size Distribution (High Polydispersity) | Non-uniform Initiation: This can result from poor mixing of the initiator in the monomer phase or a suboptimal initiator concentration. | Ensure the initiator is fully dissolved in the monomer phase before starting the polymerization. Optimize the initiator concentration, as higher concentrations can sometimes lead to a narrower particle size distribution.[2][3] |
| Low Polymer Yield | Low Initiator Concentration: An insufficient number of initial radicals will lead to a slow and incomplete polymerization. | Increase the initiator concentration to generate more radicals and drive the reaction toward higher conversion. |
| Reaction Fails to Initiate or Proceeds Very Slowly | Inhibitor Presence: Commercial DVB contains inhibitors (e.g., tert-butylcatechol) to prevent premature polymerization during storage. These inhibitors will consume free radicals generated by the initiator. | Remove the inhibitor from the DVB monomer before use by washing with an aqueous NaOH solution followed by deionized water.[4] Alternatively, a higher initiator concentration can be used to overcome the effect of the inhibitor. |
| Runaway Reaction (Exotherm) | Excessive Initiator Concentration: A very high concentration of initiator can lead to an uncontrollable, rapid polymerization with a significant release of heat (exotherm), which can be hazardous. | Immediately cool the reaction vessel. For future experiments, significantly reduce the initiator concentration and ensure adequate temperature control and monitoring. |
Frequently Asked Questions (FAQs)
Q1: What are the most common initiators used for this compound polymerization?
A1: The most common initiators for free-radical polymerization of this compound are oil-soluble organic peroxides and azo compounds. Benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are frequently used.[1][2]
Q2: What is a typical starting concentration for the initiator?
A2: A typical starting concentration for initiators like AIBN or BPO is in the range of 0.5 to 1.0 wt% based on the monomer weight. The optimal concentration will depend on the specific reaction conditions, including temperature, monomer purity, and desired polymer characteristics.[1][5]
Q3: How does initiator concentration affect the final polymer properties?
A3: Initiator concentration significantly impacts several key properties of the resulting polymer:
-
Particle Size: Generally, increasing the initiator concentration leads to a decrease in the average particle size.[1][5]
-
Particle Size Distribution (Polydispersity): Higher initiator concentrations can lead to a narrower particle size distribution (lower polydispersity).[2][3]
-
Molecular Weight: An increase in initiator concentration typically results in a lower average molecular weight of the polymer chains.
-
Reaction Rate: The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, a higher initiator concentration leads to a faster reaction.
Q4: Can the initiator be added all at once, or should it be added portion-wise?
A4: For most standard suspension polymerizations of DVB, the initiator is dissolved in the monomer phase and added all at once at the beginning of the reaction. This ensures a consistent generation of radicals throughout the process.
Q5: How should I properly store my initiator?
A5: Organic peroxides and azo compounds can be thermally unstable and potentially hazardous if not stored correctly. Always follow the manufacturer's safety data sheet (SDS) for storage instructions. Generally, they should be stored in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
Data Presentation
The following tables summarize the effect of initiator concentration on the properties of styrene-divinylbenzene copolymers, providing a basis for optimizing your own this compound reactions.
Table 1: Effect of AIBN Initiator Concentration on Styrene-Divinylbenzene Copolymer Properties [1]
| AIBN Concentration (wt%) | Particle Appearance | Particle Size Uniformity | Particle Size Distribution | Average Particle Size (µm) |
| 0.1 | Fused Clusters | Non-uniform | Broad | Data not available |
| 0.5 | Spherical, Smooth | Monodisperse | Narrow | Data not available |
| 1.0 | Particle Clusters | Polydisperse | Broad | Data not available |
| 1.5 | Diffused and Accumulated Particles | Polydisperse | Broad | Data not available |
Table 2: Effect of Benzoyl Peroxide (BPO) Initiator Concentration on Styrene-Divinylbenzene Copolymer Properties [2][3]
| BPO Concentration (wt%) | Particle Size Distribution |
| 1 | Broader |
| 3 | Intermediate |
| 5 | Narrower |
Experimental Protocols
Protocol 1: General Procedure for Suspension Polymerization of this compound
This protocol outlines a general method for the suspension polymerization of this compound to form polymer beads. This can be used as a starting point for optimizing initiator concentration.
Materials:
-
This compound (DVB)
-
Styrene (co-monomer, optional)
-
Initiator (e.g., AIBN or BPO)
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Deionized water
-
Toluene or other porogen (optional, for creating porous beads)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a variable speed motor
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or argon inlet
Procedure:
-
Aqueous Phase Preparation: In the three-necked flask, dissolve PVA in deionized water (e.g., 1 wt%) by heating and stirring to create the aqueous phase.
-
Organic Phase Preparation: In a separate beaker, dissolve the desired amount of initiator (e.g., 0.5 wt% based on monomer) in the this compound (and styrene, if used). If creating porous beads, add the porogen to this mixture.
-
Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a suspension of fine monomer droplets. The stirring speed will influence the final particle size.
-
Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-90°C, depending on the initiator's half-life) under a nitrogen or argon atmosphere.
-
Reaction Time: Maintain the temperature and stirring for a set period (e.g., 6-24 hours) to ensure complete polymerization.
-
Work-up: Cool the reaction mixture to room temperature. Filter the polymer beads and wash them thoroughly with hot water and then with a suitable solvent (e.g., methanol or ethanol) to remove any unreacted monomer and porogen.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing initiator concentration for this compound reactions.
Caption: Workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and polymer properties.
Caption: Troubleshooting logic for particle agglomeration issues.
References
Technical Support Center: Controlling Porosity in Poly(divinylbenzene) Resins
Welcome to the technical support center for poly(divinylbenzene) (PDVB) resins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the porous architecture of PDVB resins.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the synthesis of porous PDVB resins.
Question: Why is the surface area of my synthesized PDVB resin unexpectedly low?
Answer: Low surface area can result from several factors related to the polymerization conditions:
-
Inappropriate Porogen Choice: Using a "poor" or non-solvating solvent (e.g., heptane) can cause premature phase separation of the polymer network from the solvent. This leads to the formation of large macropores and a less-developed microporous structure, resulting in a lower overall surface area.[1] In contrast, "good" solvating porogens like toluene tend to produce highly microporous resins with large surface areas.[2][3]
-
Porogen-to-Monomer Ratio: The volume ratio of porogen to monomer is a critical parameter.[4][5] An insufficient amount of porogen will not create a sufficient pore network, leading to a dense, non-porous material. Conversely, an excessive amount can sometimes lead to a weaker, collapsed pore structure.
-
"Skin" Formation: The use of a porogen with a solubility parameter that differs significantly from that of the forming polymer can lead to the creation of a dense, non-porous "skin" on the surface of the resin particles, which blocks access to the internal porous structure.[6]
-
High Polymerization Temperature: Excessively high temperatures can accelerate prepolymerization during particle swelling, leading to a smoother surface and smaller pore size, which can decrease the surface area.[7]
Question: The mechanical stability of my porous resin beads is poor. How can I improve it?
Answer: Poor mechanical stability is often a trade-off for achieving very high surface areas, as this can sometimes lead to a non-cellular or fragile morphology.[8] To improve mechanical strength:
-
Increase Crosslinker Concentration: A higher concentration of divinylbenzene (DVB) creates a more rigid and highly cross-linked polymer network, which enhances mechanical stability.[9][10]
-
Use Co-porogens: Employing a mixture of a good solvent and a poor solvent can balance the need for high surface area with mechanical integrity. This approach can produce materials with both a cellular morphology and good mechanical properties.[8]
-
Optimize Polymerization Conditions: Ensure that polymerization goes to completion to form a well-defined, robust network.
Question: My resin has a wide, uncontrolled pore size distribution. How can I achieve a more defined porosity?
Answer: Controlling the pore size distribution requires careful selection of synthesis parameters:
-
Porogen Selection: The type of porogen is the most influential factor.[1]
-
For Micropores (<2 nm): Use a good solvent for the polymer, such as toluene. This delays phase separation, allowing a network of very small pores to form.[2][3]
-
For Macropores (>50 nm): Use a poor solvent (non-solvating porogen) or a polymeric/oligomeric porogen like poly(propylene glycol) or poly(dimethylsiloxane).[2][3] These induce early phase separation, creating larger pores.
-
For Bimodal Pores: A mixture of a good solvent and an oligomeric porogen can create a resin with both micropores and macropores.[2][3][9][11] The good solvent generates the microporous network, while the oligomer creates the macroporous structure.[9]
-
-
Molecular Weight of Polymeric Porogen: When using a polymeric porogen, a narrower molecular weight distribution of the porogen will result in a narrower pore size distribution in the final resin.[9]
Question: I am observing a non-porous "skin" on my polymer beads. What causes this and how can it be prevented?
Answer: The formation of a dense, impermeable polymer layer on the particle surface is often referred to as a "skin" or "shell".[6]
-
Cause: This phenomenon is typically caused by using a non-solvent porogen that has a significantly different solubility parameter from the polymer. The large thermodynamic incompatibility promotes a sharp phase separation at the droplet-water interface during suspension polymerization.[6]
-
Prevention:
-
Modify the Porogen System: Add a co-stabilizer, such as a low molecular weight polystyrene, to the porogen to improve uniformity.[4]
-
Reduce Interfacial Tension: Using more polar solvents as porogens can result in "skin-free" macroporous particles.[6]
-
Optimize Swelling Temperature: Adjusting the temperature during the swelling stage can influence the kinetics and potentially prevent the formation of a dense surface layer.[7]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of porogen (solvent) fundamentally control the pore structure?
A1: The porogen acts as a template for the pores. The final porous structure is determined by the point at which the growing polymer network phase-separates from the porogen.
-
Good Solvents (Solvating Porogens): These solvents, like toluene, solvate the growing polymer chains well. Phase separation is delayed until a high monomer conversion is reached. The polymer forms a continuous, swollen gel, and after the porogen is removed, a network of fine micropores remains, resulting in a high surface area.[1]
-
Poor Solvents (Non-solvating/Precipitating Porogens): These solvents, like heptane, do not solvate the polymer chains well. Phase separation occurs very early in the polymerization process. This results in the formation of discrete, highly cross-linked polymer nuclei that aggregate. The spaces between these aggregated nuclei become the macropores, generally leading to a lower surface area but larger pore diameters.[1]
Q2: What is the effect of increasing the divinylbenzene (DVB) concentration?
A2: Increasing the DVB concentration enhances the degree of crosslinking. This creates a more rigid polymer network that is less prone to collapsing after the porogen is removed. A higher DVB content can lead to a greater elastic-retractile force during network formation, which promotes a higher degree of phase separation and can result in a larger total pore volume.[9]
Q3: Can temperature be used to fine-tune porosity?
A3: Yes, temperature, particularly during the swelling stage in methods like the two-step activated swelling process, can influence the final morphology. An optimal temperature can lead to a rougher surface with well-defined pores. Temperatures that are too low may not allow for adequate swelling of the seed particles by the monomer and porogen, leading to dense structures. Conversely, temperatures that are too high can accelerate polymerization during the swelling phase, also resulting in a smoother surface and smaller pores.[7]
Q4: What are oligomeric porogens and what advantages do they offer?
A4: Oligomeric porogens are low molecular weight polymers, such as poly(propylene glycol) (PPG) or poly(dimethylsiloxane) (PDMS), used as the pore-forming agent.[2][3] Their primary advantage is the ability to create macroporous structures.[2][3] When used in combination with a good solvent like toluene, they are particularly valuable for creating resins with a bimodal pore size distribution (containing both micropores and macropores), which can be highly beneficial for applications requiring both high surface area and rapid mass transfer.[2][9][11]
Data Presentation: Effect of Synthesis Parameters on Porosity
Table 1: Influence of Porogen Type on PDVB Resin Properties
| Porogen Type | Example(s) | Typical Pore Structure | Typical Surface Area (m²/g) | Reference(s) |
| Good Solvent | Toluene | Highly Microporous | ~650 | [2][3] |
| Poor Solvent | Heptane | Macroporous | 366 - 499 | [1] |
| Oligomeric | PPG, PDMS | Highly Macroporous | 15 - 50 | [2][3] |
| Solvent/Oligomer Mix | Toluene / PDMS | Bimodal (Micro/Macro) | Can exceed 700 | [2][3] |
Table 2: Influence of Crosslinker Type on P(S-DVB) Microsphere Properties
| Crosslinker | Average Pore Size (nm) | Specific Surface Area (m²/g) | Reference(s) |
| Divinylbenzene (DVB) | 10 | 464 | [7] |
| Ethylene Dimethacrylate (EDMA) | 18 | 37 | [7] |
Experimental Protocols
Protocol: Synthesis of Porous PDVB Beads via Suspension Polymerization
This protocol describes a general method for preparing porous PDVB beads. The specific properties (surface area, pore size) can be tuned by altering the porogen type and volume, as detailed in the sections above.
Materials:
-
Divinylbenzene (DVB, technical grade, e.g., 80%)
-
Porogen (e.g., Toluene for micropores, or a Toluene/PDMS mixture for bimodal pores)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Suspending Agent (e.g., Poly(vinyl alcohol), PVA)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer with a paddle-shaped impeller
-
Reflux condenser
-
Heating mantle with temperature controller
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Prepare the Aqueous Phase: Dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water in the three-neck flask. This phase will be the continuous medium.
-
Prepare the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 1 wt% relative to monomer) in the desired mixture of divinylbenzene and porogen. The volume ratio of porogen to DVB can be varied (a common starting point is 1:1).
-
Create the Suspension: Begin stirring the aqueous phase in the flask at a controlled rate (e.g., 300 RPM) to create a vortex. Slowly add the organic phase to the aqueous phase. The stirring will break the organic phase into fine droplets. The size of these droplets will determine the final bead size.
-
Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-80°C for AIBN) and maintain for several hours (e.g., 8-24 hours) under reflux to ensure complete polymerization.
-
Purification: After the reaction is complete, allow the mixture to cool. Filter the polymer beads and wash them extensively with hot water to remove the suspending agent.
-
Porogen Removal: To reveal the porous structure, the porogen must be removed. Perform a Soxhlet extraction on the beads using a suitable solvent (e.g., methanol or acetone) for 24 hours.
-
Drying: Dry the purified, porous beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The final product is a free-flowing powder of porous PDVB beads.
Visualizations
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. The influence of porogen type on the porosity, surface area and morphology of poly(divinylbenzene) PolyHIPE foams - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. uotechnology.edu.iq [uotechnology.edu.iq]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Troubleshooting gelation issues in 1,3-Divinylbenzene copolymerization
Welcome to the technical support center for 1,3-Divinylbenzene (DVB) copolymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during their experiments, with a specific focus on preventing premature gelation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to gelation in 1,3-DVB copolymerization in a question-and-answer format.
Q1: My polymerization reaction is gelling almost instantly. What are the likely causes?
A1: Premature gelation in 1,3-DVB copolymerization is a common issue and can be attributed to several factors:
-
High Concentration of 1,3-DVB: As a crosslinking agent, even a small amount of DVB can lead to rapid network formation. The concentration of DVB is a critical parameter that dictates the onset of gelation.
-
High Initiator Concentration: A higher concentration of initiator leads to a faster polymerization rate, which can accelerate the viscosity gain of the monomer-polymer mixture, making the gel effect more pronounced early in the reaction.[1][2]
-
High Reaction Temperature: Increased temperature accelerates the polymerization rate, which can lead to earlier onset of the gel point.[3]
-
Absence of Inhibitors or Chain Transfer Agents: Inhibitors prevent unwanted polymerization during storage and handling, while chain transfer agents help control the molecular weight of the polymer chains, delaying the formation of an infinite network.[4]
-
Reaction Kinetics: The consumption of DVB is often faster than that of the comonomer (e.g., styrene), leading to the rapid formation of pendant double bonds and subsequent crosslinking.[5]
Q2: How can I effectively prevent or delay gelation in my DVB copolymerization?
A2: Several strategies can be employed to control the polymerization and prevent premature gelation:
-
Optimize Monomer Concentration: Carefully control the concentration of 1,3-DVB. The critical concentration for gelation depends on the comonomer and reaction conditions. For styrene-DVB copolymerization, gelation can be avoided by keeping the DVB concentration low.
-
Control Initiator Concentration: Reducing the initiator concentration can slow down the polymerization rate, providing more time for controlled chain growth before extensive crosslinking occurs. However, an excessively low initiator concentration might lead to incomplete polymerization.
-
Adjust Reaction Temperature: Lowering the reaction temperature can decrease the polymerization rate and delay the onset of gelation.
-
Utilize Chain Transfer Agents (CTAs): CTAs are effective in reducing gelation by controlling the molecular weight of the polymer chains.[5] Thiols are particularly efficient chain transfer agents in methacrylate polymerizations for delaying gelation.
-
Employ Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over the polymerization process, allowing for the synthesis of well-defined polymers with minimal risk of premature gelation.[6]
-
Consider Anionic Polymerization: Anionic polymerization, under specific conditions, can selectively polymerize one of the vinyl groups of DVB, leading to soluble polymers and avoiding immediate gelation.[7]
Q3: What is the role of an inhibitor and should I remove it before polymerization?
A3: Polymerization inhibitors are chemical compounds added to monomers like DVB to prevent their self-polymerization during transport and storage.[4] Common inhibitors include 4-tert-butylcatechol (TBC) and hydroquinone (HQ).[4]
It is crucial to remove the inhibitor before starting a controlled polymerization.[8] The presence of an inhibitor can lead to an induction period where no polymerization occurs until the inhibitor is consumed.[8] Attempting to overcome the inhibitor by adding excess initiator can lead to other problems like the "gel effect," branching, low conversion, and low molecular weight.[8]
Q4: Can the type of comonomer influence the gelation point?
A4: Yes, the comonomer plays a significant role. For instance, in anionic copolymerization of DVB with styrene, the ratio of styrene to DVB is critical in determining the gel point. Gelation occurred at critical [Styrene]/[p-DVB] ratios of 2.08.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to controlling gelation in 1,3-DVB copolymerization.
Table 1: Critical Concentrations and Ratios for Gelation
| Parameter | System | Value | Significance |
| Critical [St]/[p-DVB] ratio (R'c) | Anionic copolymerization | 2.08 | Below this ratio, gelation is likely to occur.[5] |
| Critical DVB Concentration | Styrene-DVB in toluene | > 25% | Significant shrinkage and pore collapse observed above this concentration.[9] |
| Critical DVB Concentration | Styrene-DVB in cyclohexanol | 15-25% | Abrupt increase in pore stability observed in this range.[9] |
Table 2: Influence of Reaction Parameters on Gelation
| Parameter | Effect on Gelation | Explanation |
| ↑ Initiator Concentration | ↑ Risk of premature gelation | Accelerates polymerization rate and viscosity increase.[1][2] |
| ↑ Reaction Temperature | ↑ Risk of premature gelation | Increases the rate of polymerization.[3][10] |
| ↑ DVB Concentration | ↑ Risk of premature gelation | Increases the density of crosslinks.[11] |
| ↑ Chain Transfer Agent Conc. | ↓ Risk of premature gelation | Controls molecular weight and reduces crosslinking efficiency. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (TBC) from this compound
This protocol describes a standard liquid-liquid extraction method to remove phenolic inhibitors like 4-tert-butylcatechol (TBC).
Materials:
-
This compound (containing inhibitor)
-
10 wt% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beakers
-
Stir plate and stir bar
Procedure:
-
Place the 1,3-DVB in a separatory funnel.
-
Add an equal volume of 10 wt% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with 10 wt% NaOH solution two more times.
-
Wash the 1,3-DVB with an equal volume of deionized water to remove any residual NaOH. Repeat this wash two to three times.
-
Drain the washed 1,3-DVB into a clean, dry beaker.
-
Add a small amount of anhydrous MgSO₄ or CaCl₂ to the DVB and stir for 15-30 minutes to remove any remaining water.
-
Decant or filter the dry 1,3-DVB into a clean, dry storage container. Store under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent spontaneous polymerization.
Protocol 2: Controlled Radical Copolymerization of Styrene and 1,3-DVB using RAFT
This protocol provides a general methodology for performing a controlled RAFT polymerization to synthesize soluble copolymers of styrene and 1,3-DVB.
Materials:
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-dodecylthiocarbonothioylthio-2-methylpropionic acid - DDMAT)
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
An appropriate solvent (e.g., toluene or anisole)
-
Schlenk flask or reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or other temperature-controlled heating system
Procedure:
-
In a Schlenk flask, combine the desired amounts of styrene, 1,3-DVB, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator is critical for controlling the molecular weight and must be calculated based on the desired polymer characteristics. A typical starting point could be a [Monomer]:[RAFT]:[Initiator] ratio of 200:1:0.2.
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-130 °C for AIBN).[6]
-
Stir the reaction mixture for the desired period. The reaction time will depend on the target conversion and monomer/initiator concentrations. It is advisable to take aliquots at different time points to monitor conversion and molecular weight evolution via techniques like NMR and GPC.
-
To quench the polymerization, cool the reaction vessel rapidly in an ice bath and expose the mixture to air.
-
The resulting polymer can be isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizations
Caption: Logical pathway illustrating the causes and mechanism of gelation in DVB copolymerization.
Caption: Experimental workflow for controlled DVB copolymerization to prevent gelation.
References
- 1. redalyc.org [redalyc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. future4200.com [future4200.com]
- 8. researchgate.net [researchgate.net]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. future4200.com [future4200.com]
Technical Support Center: Optimizing Mechanical Properties of 1,3-DVB Crosslinked Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-divinylbenzene (DVB) crosslinked polymers. The information is designed to address common experimental challenges and provide actionable solutions for improving the mechanical properties of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the key synthesis parameters influencing the mechanical properties of 1,3-DVB crosslinked polymers?
A1: The primary synthesis parameters that significantly affect the mechanical properties of 1,3-DVB crosslinked polymers include the concentration of the crosslinker (DVB), the initiator concentration, the type and amount of porogen (solvent), and the polymerization temperature. Each of these factors plays a crucial role in determining the final network structure and, consequently, the material's strength, rigidity, and porosity.[1][2][3]
Q2: How does the concentration of 1,3-DVB affect the mechanical properties of the resulting polymer?
A2: Increasing the concentration of DVB generally leads to a higher crosslinking density, which in turn enhances the mechanical properties of the polymer.[1][2][4] This results in increased storage modulus, elastic modulus, bulk modulus, shear modulus, and tensile strength.[2][4][5] A higher DVB content creates a more rigid and denser polymer network, which can also lead to a smoother surface morphology.[1] However, an excessively high DVB concentration can sometimes lead to a more brittle material.
Q3: What is the role of the initiator concentration in the polymerization process and its impact on mechanical properties?
A3: The initiator concentration influences the polymerization rate and the resulting molecular weight of the polymer chains between crosslinks. An increased initiator concentration can lead to a higher reaction rate and may result in a narrower particle size distribution.[6][7] While a very high initiator concentration can sometimes lead to the formation of soluble, hyperbranched polymers instead of a crosslinked network, a balanced concentration is crucial for achieving desired mechanical strength.[8]
Q4: How do porogens influence the porous structure and mechanical integrity of the polymer?
A4: Porogens, or inert diluents, are used to create a porous structure within the polymer matrix. The type and concentration of the porogen determine the pore size, pore volume, and specific surface area.[9] The choice of a "good" solvent (one that solvates the growing polymer chains) versus a "bad" solvent (a non-solvent) affects the phase separation process during polymerization, thereby influencing the final morphology and mechanical stability of the porous structure.[1][10] For instance, using toluene as a porogen can yield highly microporous microspheres with a large specific surface area.[9]
Q5: Can the mechanical properties of 1,3-DVB crosslinked polymers be improved after polymerization?
A5: Yes, post-polymerization modification can be employed to enhance mechanical properties. One common method is hypercrosslinking, which involves a post-polymerization crosslinking reaction (e.g., a Friedel-Crafts reaction) to further increase the rigidity of the polymer network.[9] This can be particularly useful to prevent the collapse of the porous structure during drying.[9] Another approach is the direct functionalization of C-H bonds along the polymer backbone to introduce new functional groups that can alter the polymer's properties.[11]
Troubleshooting Guide
Issue 1: Low Mechanical Strength or Brittle Polymers
| Possible Cause | Suggested Solution |
| Insufficient Crosslinking | Increase the concentration of 1,3-DVB in the monomer feed. A higher crosslink density generally improves strength and rigidity.[1][4] |
| Inappropriate Initiator Concentration | Optimize the initiator concentration. A very low concentration may lead to incomplete polymerization, while a very high concentration can result in shorter polymer chains and potentially lower strength.[6][7] |
| Unsuitable Porogen | The choice of porogen affects the final polymer morphology. Experiment with different porogens (e.g., toluene, heptane, or mixtures) to achieve a more robust porous structure.[1][9] |
| Phase Separation Issues | The timing of phase separation during polymerization is critical. Adjusting the porogen type and concentration can control this process to form a more mechanically stable network.[10] |
| High Polymerization Temperature | Elevated temperatures can sometimes lead to thermal degradation or altered network formation.[12][13] Consider optimizing the polymerization temperature. |
Issue 2: Poor Porosity or Collapsed Pore Structure
| Possible Cause | Suggested Solution |
| Inadequate Porogen Amount | Increase the volume ratio of the porogen to the monomers to enhance the total pore volume.[10] |
| Incorrect Porogen Type | The solubility parameter of the porogen is crucial. Using a mixture of a good and a bad solvent can help control the pore structure.[1] Toluene is often a good choice for creating high surface area.[9] |
| Pore Collapse During Drying | The capillary forces during solvent removal can cause the pores to collapse. Employ post-polymerization hypercrosslinking to increase the rigidity of the polymer network before drying.[9] |
| Low Crosslink Density | A low DVB content may not provide sufficient structural integrity to maintain the porous architecture. Increase the DVB concentration.[14] |
Data Presentation
Table 1: Effect of 1,3-DVB Content on Mechanical Properties of Crosslinked Polystyrene
| DVB Content (%) | Elastic Modulus Increase (%) | Bulk Modulus Increase (%) | Shear Modulus Increase (%) |
| 3.8 | 19.26 | 2.9 | 21.05 |
| 7.1 | 29.56 | 20.98 | 29.82 |
| 11.1 | 40.19 | 44.03 | 42.98 |
| Data synthesized from molecular dynamics simulations.[4][5] |
Table 2: Influence of Initiator (AIBN) Amount on Polymer Properties
| Initiator Amount (wt%) | Average Particle Size | Particle Uniformity | Surface Morphology |
| 0.25 | Larger | Fused particles | - |
| 0.5 | Smaller | Monodisperse | Smooth |
| 1.0 | Smaller | Polydisperse | - |
| 1.5 | Smallest | Polydisperse | - |
| Based on suspension polymerization of styrene-DVB.[1] |
Experimental Protocols
Protocol 1: Suspension Polymerization for Porous Styrene-DVB Copolymers
-
Preparation of the Aqueous Phase: Dissolve a suspending agent (e.g., polyvinyl alcohol) in deionized water in a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Preparation of the Organic Phase: In a separate container, dissolve the initiator (e.g., benzoyl peroxide or AIBN) in the monomer mixture (styrene and 1,3-DVB) and the porogen (e.g., toluene/n-heptane mixture).[3]
-
Polymerization: Heat the aqueous phase to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.[3] Add the organic phase to the aqueous phase to form a suspension of droplets.
-
Curing: Maintain the reaction temperature for a specified period (e.g., 8-10 hours) to allow for polymerization and crosslinking.
-
Work-up: After the reaction is complete, cool the mixture and filter the resulting polymer beads. Wash the beads extensively with hot water, followed by solvents like methanol and acetone to remove any unreacted monomers, porogen, and initiator.[15]
-
Drying: Dry the polymer beads in a vacuum oven until a constant weight is achieved.
Protocol 2: Characterization of Mechanical Properties using Dynamic Mechanical Analysis (DMA)
-
Sample Preparation: Prepare rectangular specimens of the 1,3-DVB crosslinked polymer with defined dimensions.
-
DMA Setup: Mount the specimen in the DMA instrument in a suitable fixture (e.g., single cantilever or tensile mode).
-
Test Parameters: Set the desired experimental parameters, including the temperature range, heating rate, frequency of oscillation, and strain amplitude.
-
Measurement: The instrument applies an oscillating force to the sample while the temperature is ramped up. It measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) as a function of temperature.[2][16]
-
Data Analysis: The storage modulus provides information about the stiffness and load-bearing capacity of the material. The peak of the tan delta curve is often associated with the glass transition temperature (Tg), which is a critical parameter for understanding the thermomechanical behavior of the polymer.[2]
Visualizations
Caption: Workflow for the synthesis and characterization of 1,3-DVB crosslinked polymers.
Caption: Key relationships between synthesis parameters and mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polymerizable Porogen – Direct generation of internally functionalized porous polymers [etd.iisc.ac.in]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. specificpolymers.com [specificpolymers.com]
Technical Support Center: 1,3-Divinylbenzene Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,3-divinylbenzene (1,3-DVB). The information addresses common issues related to solvent effects on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization reactions?
A1: this compound (1,3-DVB) is a bifunctional monomer containing two reactive vinyl groups.[1] This structure allows it to act as a crosslinking agent, forming a three-dimensional polymer network.[1] This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.[1] It is frequently used in the production of materials like ion-exchange resins and synthetic rubber.[1][2]
Q2: How does the concentration of 1,3-DVB affect the polymerization kinetics when copolymerized with a monovinyl monomer like styrene?
A2: Increasing the concentration of 1,3-DVB generally leads to a faster polymerization rate.[3][4] This is attributed to the cross-linking of growing polymer chains, which reduces their mobility and, consequently, the termination rate constant (a phenomenon known as the gel effect or Trommsdorff effect).[5] However, at very high concentrations, the diffusion of monomers to the growing polymer chains can be hindered, which may slow down the reaction rate.[5]
Q3: What is "gelation" and at what point does it typically occur?
A3: Gelation is the point during polymerization where a macroscopic, insoluble, crosslinked polymer network (a "gel") is formed. The conversion at which gelation occurs is known as the gel point. The gel point is influenced by the concentration of the crosslinker (1,3-DVB). For styrene/divinylbenzene copolymerization, the gel point can occur at monomer conversions as low as 5-10% with higher DVB concentrations.[4]
Q4: Why is my 1,3-DVB monomer solution hazy or cloudy?
A4: A hazy or cloudy appearance in your 1,3-DVB monomer solution is an indication of premature polymerization.[6] The cloudiness is caused by the formation of small polymer particles. This can happen during storage if the inhibitor is depleted or if the monomer is exposed to high temperatures.[6]
Q5: What is the role of an inhibitor in 1,3-DVB and how should it be handled?
A5: Commercial 1,3-DVB is typically supplied with an inhibitor, such as tert-Butyl catechol (TBC), to prevent premature polymerization during storage.[6] This inhibitor requires the presence of oxygen to be effective.[6] Therefore, storing DVB under an inert gas like nitrogen is not recommended.[6] Before use in a polymerization reaction, this inhibitor must be removed, typically by washing with an aqueous NaOH solution followed by deionized water.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature Gelation or Polymerization During Purification/Setup | 1. Incomplete removal of initiator from previous runs in the reactor. 2. Exposure to high temperatures. 3. Depletion of inhibitor during storage. | 1. Thoroughly clean all glassware and equipment. 2. Maintain recommended storage temperatures (below 65°F is suggested for long-term storage).[6] 3. Test for the presence of polymer before use by mixing a small sample with methanol; a clear solution indicates no polymer is present.[6] |
| Low Polymer Yield or Conversion | 1. Insufficient initiator concentration. 2. Presence of inhibitors (e.g., incomplete removal of TBC). 3. Low reaction temperature. 4. Inappropriate solvent choice. | 1. Increase initiator concentration. 2. Ensure complete removal of the storage inhibitor before starting the polymerization. 3. Increase the reaction temperature, as the rate of polymerization is temperature-dependent. 4. Choose a solvent that is a good solvent for the forming polymer to avoid premature precipitation. |
| Formation of Non-uniform or Irregularly Shaped Polymer Particles | 1. Inappropriate agitation speed in suspension polymerization. 2. Incorrect type or concentration of suspending agent/stabilizer. 3. Poor choice of porogen (diluent) leading to uncontrolled phase separation. | 1. Optimize the agitation speed; too low may lead to agglomeration, too high can cause shear-induced degradation. 2. Select a suitable suspending agent and optimize its concentration. 3. The type and amount of porogen significantly affect particle morphology. Toluene is a common "good" solvent, while alkanes like n-heptane act as "poor" solvents and can be used to induce macroporosity.[8][9] |
| Unexpectedly High Molecular Weight and Broad Polydispersity | 1. Autoacceleration (gel effect) occurring at low conversion. 2. Insufficient chain transfer agent. | 1. This is characteristic of crosslinking polymerizations. To control this, consider using controlled radical polymerization techniques (e.g., NMP, RAFT).[4][10] 2. Introduce a chain transfer agent to control molecular weight. |
| Final Polymer is Insoluble in Expected Solvents | This is the expected outcome for a crosslinked polymer. | The crosslinked nature of poly(this compound) makes it insoluble.[3] Swelling studies in various solvents can be performed to characterize the polymer network. |
Data Presentation
Table 1: Effect of Solvent (Diluent) Type on Polymer Properties in Styrene-DVB Copolymerization
| Solvent (Diluent) Type | Solvent Quality for Polystyrene | Typical Effect on Polymer Morphology | Reference |
| Toluene | Good Solvent | Generally leads to gel-type or microporous resins with a more uniform structure. | [9] |
| n-Heptane / n-Hexane | Poor Solvent (Porogen) | Induces phase separation during polymerization, leading to the formation of macroporous structures with a high surface area. | [8][11] |
| 2-Ethylhexan-1-ol | Porogen | Used to create porous resins. | [12] |
| Cyclohexanol | Poor Solvent | Can be used as a non-solvating diluent leading to smaller pore volumes. | [9] |
Table 2: Kinetic Data for Styrene/p-Divinylbenzene Copolymerization (1% Benzoyl Peroxide Initiator)
| Mole Fraction p-DVB | Temperature (°C) | Overall First-Order Rate Constant (K, min⁻¹ x 10³) | Conversion at Gel Point (%) |
| 0.00 | 70.0 | 0.88 | N/A |
| 0.01 | 70.0 | 1.02 | 10.5 |
| 0.05 | 70.0 | 1.48 | 3.8 |
| 0.20 | 70.0 | 2.50 | 4.2 |
| 1.00 | 70.0 | 2.20 | 1.2 |
| 0.00 | 89.7 | 4.10 | N/A |
| 0.01 | 89.7 | 4.85 | 8.0 |
| 0.05 | 89.7 | 7.00 | 3.0 |
| 0.20 | 89.7 | 11.1 | 3.3 |
| 1.00 | 89.7 | 14.5 | 1.0 |
| Data synthesized from information presented in the study by Wiley et al. (1951).[3] |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
This protocol is a general procedure for removing the tert-Butyl catechol (TBC) inhibitor prior to polymerization.
Materials:
-
This compound (as received)
-
10% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Deionized water
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
Procedure:
-
Place the 1,3-DVB in a separatory funnel.
-
Add an equal volume of 10% NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated TBC) will often be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Wash the 1,3-DVB with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.
-
Drain the washed 1,3-DVB into a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove residual water.
-
Filter the dried 1,3-DVB to remove the drying agent. The monomer is now ready for use.
Protocol 2: Bulk Free-Radical Polymerization of Styrene/1,3-Divinylbenzene
This protocol describes a typical bulk copolymerization.
Materials:
-
Inhibitor-free styrene
-
Inhibitor-free this compound
-
Free-radical initiator (e.g., Benzoyl Peroxide - BPO)
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Constant temperature bath (e.g., oil bath)
Procedure:
-
Calculate the required amounts of styrene, 1,3-DVB, and initiator for the desired monomer ratio and initiator concentration.
-
In the reaction vessel, combine the styrene and 1,3-DVB.
-
Add the initiator to the monomer mixture and stir until dissolved.
-
Deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes or by performing several freeze-pump-thaw cycles.
-
Seal the reaction vessel under an inert atmosphere.
-
Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 70-90°C for BPO).
-
Allow the polymerization to proceed for the desired amount of time. The mixture will become increasingly viscous and may solidify.
-
To terminate the reaction, rapidly cool the vessel in an ice bath.
-
Open the vessel and dissolve/swell the polymer in a suitable solvent (e.g., toluene, THF) to remove it from the vessel if necessary. Note that the polymer will be a crosslinked gel and will not fully dissolve.
-
Purify the polymer by washing it with a non-solvent (e.g., methanol) to precipitate it and remove any unreacted monomer and initiator.
-
Dry the polymer product under vacuum until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the preparation and polymerization of this compound.
Caption: Troubleshooting workflow for common issues in 1,3-DVB polymerization.
References
- 1. This compound | 68987-41-7 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. future4200.com [future4200.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uotechnology.edu.iq [uotechnology.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,3-Divinylbenzene and 1,4-Divinylbenzene as Crosslinking Agents
In the synthesis of crosslinked polymers, the choice of the crosslinking agent is a critical determinant of the final material's properties. Among the most common crosslinkers for styrenic polymers are the isomers of divinylbenzene (DVB), primarily 1,3-divinylbenzene (m-DVB) and 1,4-divinylbenzene (p-DVB). While structurally similar, the positional difference of their vinyl groups leads to significant variations in reactivity and the architecture of the resulting polymer network. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their applications.
Reactivity and Polymerization Behavior
The reactivity of the divinylbenzene isomers in polymerization is a key differentiator. In anionic polymerization, for instance, the isomers exhibit distinct behaviors. Studies have shown that p-DVB can undergo selective living polymerization of one of its vinyl groups under specific conditions, allowing for the synthesis of well-defined polymer structures.[1][2] In contrast, m-DVB is more prone to side reactions, leading to the formation of highly branched polymers.[1]
In copolymerization with styrene, the reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, are crucial. While specific reactivity ratios for the pure isomers are not always readily available, it has been noted that 1,4-DVB is generally more reactive than 1,3-DVB in anionic copolymerization with styrene.[2] This difference in reactivity can influence the homogeneity of the resulting polymer network. A more reactive crosslinker may be consumed early in the polymerization process, leading to a non-uniform distribution of crosslinks.[3]
Impact on Polymer Properties
The choice between m-DVB and p-DVB as a crosslinker has a profound impact on the physical and chemical properties of the resulting polymer, including its porosity, thermal stability, and mechanical strength.
Porosity and Surface Area
The concentration of DVB is a major factor in determining the porous structure of the polymer beads.[4][5] An increase in the DVB concentration generally leads to a higher specific surface area and larger volumes of micropores and mesopores.[4][5] While direct comparative studies are scarce, the difference in reactivity between the isomers suggests that they would create different network structures, which in turn would affect the porosity. For instance, the more rigid structure formed by p-DVB could lead to a different pore size distribution compared to the more flexible network from m-DVB.
Thermal and Mechanical Properties
The degree of crosslinking is directly related to the thermal and mechanical stability of the polymer. A higher crosslink density, achieved with a higher concentration of DVB, generally results in a more rigid and thermally stable material.[6] Given the potential for p-DVB to form more regular and potentially more densely packed crosslinked structures due to its linear and symmetric geometry, it is plausible that polymers crosslinked with p-DVB may exhibit enhanced thermal and mechanical properties compared to those crosslinked with m-DVB, assuming equal crosslinking efficiency. The addition of even small amounts of DVB can significantly increase the strength and resistance to organic solvents of polystyrene.[7]
Quantitative Data Comparison
While the literature often reports on the use of commercial DVB, which is a mixture of isomers, some studies provide data that allows for an indirect comparison. The following table summarizes typical findings on the effect of DVB concentration on polymer properties, which can be extrapolated to infer the behavior of the individual isomers.
| Property | Effect of Increasing DVB Concentration | Reference |
| Specific Surface Area | Increases | [4][5] |
| Micropore & Mesopore Volume | Increases | [4][5] |
| Macropore Volume | Increases with higher diluent amount | [4][5] |
| Particle Size | Decreases slightly due to surface shrinkage | [6][8] |
| Polymer Yield | Increases | [9] |
| Rigidity & Strength | Increases | [6] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for polymerization using divinylbenzene as a crosslinker.
Suspension Polymerization of Styrene and Divinylbenzene
This method is commonly used to produce porous polymer beads.
-
Preparation of the Aqueous Phase: A suspension stabilizer, such as polyvinyl alcohol (PVA) or gelatin, is dissolved in deionized water. A salt, like sodium chloride, can be added to increase the ionic strength and aid in droplet stability.[9][10]
-
Preparation of the Organic Phase: The monomers, styrene and divinylbenzene (either 1,3- or 1,4-isomer), are mixed with a porogen (a solvent that is a good solvent for the monomers but a poor solvent for the polymer, such as toluene or n-heptane) and an oil-soluble initiator (e.g., benzoyl peroxide or 2,2ʹ-azobisisobutyronitrile, AIBN).[9][10]
-
Polymerization: The organic phase is added to the aqueous phase under constant agitation to form a stable suspension of monomer droplets. The reactor is then heated to the desired polymerization temperature (typically 60-90 °C) and held for several hours to allow for complete polymerization.[10][11]
-
Work-up: The resulting polymer beads are collected by filtration, washed extensively with hot water and other solvents like acetone to remove unreacted monomers, porogen, and initiator, and then dried.[10][11]
Anionic Polymerization of Divinylbenzene
This technique allows for more controlled polymerization and the synthesis of polymers with well-defined architectures.
-
Reagents and Conditions: Anionic polymerization requires stringent anhydrous and anaerobic conditions. The polymerization is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[1][2]
-
Initiation: The polymerization is initiated by adding an organolithium initiator, such as n-butyllithium or oligo(α-methylstyryl)lithium, to the monomer solution.[1][2]
-
Controlled Polymerization of p-DVB: For the living polymerization of 1,4-divinylbenzene, a Lewis base additive like potassium tert-butoxide is often used to moderate the reactivity of the propagating anion and prevent crosslinking.[1][2]
-
Termination: The polymerization is terminated by the addition of a proton source, such as methanol.
Visualizing the Crosslinking Process
The following diagrams illustrate the chemical structures of the divinylbenzene isomers and a simplified workflow for suspension polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. When styrene (vinylbenzene) is commercially polymerized, about 1–... | Study Prep in Pearson+ [pearson.com]
- 8. future4200.com [future4200.com]
- 9. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
A Comparative Guide to the Reactivity of Divinylbenzene Isomers in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Divinylbenzene (DVB) is a critical crosslinking agent in the synthesis of polymers, enabling the formation of insoluble, three-dimensional networks essential for applications ranging from chromatography media and ion-exchange resins to drug delivery matrices. Commercial DVB is typically a mixture of its three isomers: ortho- (o-DVB), meta- (m-DVB), and para- (p-DVB), along with ethylvinylbenzene. However, the distinct reactivity of each isomer significantly influences polymerization kinetics and the final properties of the polymer network. This guide provides an objective comparison of the reactivity of DVB isomers in polymerization, supported by experimental data, to aid in the rational design and synthesis of polymeric materials.
Comparative Reactivity in Free-Radical Copolymerization
The most common application of DVB is in free-radical copolymerization, frequently with styrene. The relative reactivity of the DVB isomers in this process is a key factor in determining the structure of the resulting polymer network. The reactivity of each isomer is not only influenced by the position of the vinyl groups but also by the polymerization conditions.
In copolymerization, the reactivity of the monomers is quantified by reactivity ratios (r). For a copolymerization of monomer 1 (e.g., styrene) and monomer 2 (e.g., a DVB isomer), r1 represents the tendency of a growing polymer chain ending in a monomer 1 radical to add another monomer 1, while r2 describes the tendency of a chain ending in a monomer 2 radical to add another monomer 2.
Experimental data from various studies on the copolymerization of styrene (M1) with DVB isomers (M2) consistently demonstrate a higher reactivity of the para-isomer compared to the meta-isomer. The ortho-isomer, due to steric hindrance, can undergo cyclopolymerization, which complicates direct reactivity comparisons with the other isomers in terms of crosslinking efficiency.
Summary of Reactivity Ratios in Styrene Copolymerization
| DVB Isomer | r1 (Styrene) | r2 (DVB Isomer) | Polymerization Conditions | Reference |
| m-DVB | 0.65 | 0.60 | Low conversion | [1] |
| m-DVB | 1.11 | 1.00 | High conversion (<35%) | [2][3] |
| p-DVB | 0.20 | 1.00 | High conversion (<35%) | [2][3] |
| p-DVB | 0.14 | 0.5 (improbable values noted by author) | Low conversion, low DVB content | [1] |
| o-DVB | 0.92 | 1.00 | - | [1] |
Note: The reactivity ratios can vary with experimental conditions such as temperature, initiator type, and conversion. The values presented are indicative of the general reactivity trends.
The data clearly indicates that in copolymerization with styrene, p-DVB is incorporated into the growing polymer chain more rapidly than m-DVB.[2][3] This higher reactivity of p-DVB leads to the formation of a crosslinked network at lower conversions compared to m-DVB. The reactivity of m-DVB is closer to that of styrene, suggesting a more random incorporation of the crosslinker. The reactivity of o-DVB is comparable to styrene, but its propensity for cyclopolymerization can lead to the formation of soluble polymers or networks with different architectures.
Reactivity in Anionic Polymerization
The reactivity of DVB isomers in anionic polymerization presents a different trend compared to free-radical polymerization. In living anionic polymerization, it has been demonstrated that one of the two vinyl groups of p-DVB can be selectively polymerized, leading to soluble linear polymers with pendant vinyl groups.[4] This controlled polymerization is more challenging with the meta- and ortho-isomers. Side reactions are more frequent in the anionic polymerization of m-DVB, leading to branched polymers.[4] The controlled polymerization of o-DVB is also possible but can be less straightforward than with p-DVB.
Experimental Protocols
Determination of Monomer Reactivity Ratios in Free-Radical Copolymerization
This protocol outlines a general method for determining the reactivity ratios of DVB isomers in copolymerization with styrene.
1. Materials:
-
Styrene (inhibitor removed)
-
o-, m-, or p-divinylbenzene (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Solvent (e.g., benzene or toluene)
-
Inhibitor remover (e.g., alumina column)
-
Precipitating solvent (e.g., methanol)
2. Procedure:
-
Monomer Purification: Remove the inhibitor from styrene and the DVB isomer by passing them through a column of activated alumina.
-
Preparation of Monomer Feed Mixtures: Prepare a series of monomer feed mixtures with varying molar ratios of styrene to the DVB isomer in a suitable solvent.
-
Polymerization:
-
Place a known amount of each monomer feed mixture into separate polymerization tubes.
-
Add a precise amount of initiator.
-
Degas the tubes by several freeze-pump-thaw cycles.
-
Seal the tubes under vacuum or inert atmosphere.
-
Immerse the tubes in a constant temperature bath to initiate polymerization.
-
-
Control of Conversion: Monitor the polymerization time to ensure low conversion (<10%) to assume the monomer feed ratio remains constant.
-
Polymer Isolation:
-
Stop the polymerization by rapidly cooling the tubes.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Filter and thoroughly wash the precipitated polymer to remove unreacted monomers and initiator.
-
Dry the polymer to a constant weight.
-
-
Copolymer Composition Analysis:
-
Determine the composition of the copolymer using techniques such as:
-
UV-Vis Spectroscopy: The divinylbenzene units have a different UV absorption profile compared to styrene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ratio of aromatic protons from styrene and DVB units can be used to determine the copolymer composition.
-
Elemental Analysis: If one monomer contains a unique element.
-
-
-
Calculation of Reactivity Ratios:
-
Use the monomer feed composition and the determined copolymer composition to calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdös, or more advanced computational methods that integrate the copolymer equation.
-
Visualization of Reactivity Relationships
The following diagrams illustrate the logical relationships in the reactivity of divinylbenzene isomers during polymerization.
Caption: Comparative reactivity of DVB isomers in polymerization.
Caption: Experimental workflow for reactivity ratio determination.
Conclusion
The choice of divinylbenzene isomer has a profound impact on the polymerization process and the final properties of the crosslinked polymer. In free-radical copolymerization with styrene, the para-isomer is the most reactive, leading to faster network formation. The meta-isomer exhibits reactivity closer to styrene, resulting in a more random copolymer structure. The ortho-isomer's reactivity is complicated by its tendency to cyclopolymerize. In anionic polymerization, the para-isomer allows for the most controlled polymerization, enabling the synthesis of well-defined polymer architectures. This guide provides a foundational understanding for researchers to select the appropriate DVB isomer to achieve desired polymer properties and to design experimental protocols for further investigation.
References
A Comparative Guide to the Analysis of Crosslink Density in Poly(divinylbenzene) by Solid-State NMR
For researchers, scientists, and drug development professionals working with polymeric materials, accurately characterizing the crosslink density of poly(divinylbenzene) (pDVB) is crucial for controlling its mechanical properties, thermal stability, and swelling behavior.[1] Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for providing detailed molecular-level insights into the structure of these highly crosslinked, insoluble polymers.[2] This guide offers an objective comparison of solid-state NMR methods for analyzing pDVB crosslink density, supported by experimental data and detailed protocols.
Comparison of Solid-State NMR Techniques
Solid-state NMR provides a robust alternative to traditional methods like swelling experiments and mechanical testing for determining crosslink density.[3] Unlike these bulk techniques, NMR can distinguish between different chemical environments within the polymer, offering a more precise measure of the extent of reaction of the vinyl groups in the divinylbenzene monomer.
The primary solid-state NMR approach for quantitative analysis of pDVB is based on ¹³C single-pulse excitation (SPE) with magic-angle spinning (MAS).[4][5] While cross-polarization (CP/MAS) experiments are often used to enhance the signal of low-abundance nuclei like ¹³C, they are generally not quantitative due to the dependence of signal intensity on the efficiency of magnetization transfer from protons.[6] In contrast, SPE experiments, when performed with sufficiently long recycle delays, can provide a direct, quantitative measure of the different types of carbon atoms present in the polymer network.[4] By quantifying the number of unreacted vinyl groups, the effective crosslink ratio can be determined.[5]
Another approach involves the analysis of proton (¹H) relaxation times, such as the spin-spin relaxation time (T₂).[2][7] In a crosslinked polymer network, the mobility of the polymer chains is restricted, which leads to shorter T₂ relaxation times.[7] By measuring these relaxation times, one can obtain a qualitative or semi-quantitative measure of the crosslink density.[8]
Below is a summary of quantitative data from a study that used ¹³C SPE solid-state NMR to analyze a series of in-house and commercial pDVB resins.
Quantitative Data from ¹³C Solid-State NMR
The following table summarizes the analysis of various poly(divinylbenzene) resins using quantitative ¹³C single-pulse excitation (SPE) solid-state NMR. The data allows for the determination of the effective crosslink ratio by quantifying the residual unreacted vinyl groups.
| Resin | Monomer Feed (% DVB) | Residual Vinyl Groups (%) | Effective Crosslink Ratio (%) |
| HCR1 | ~100% | Not specified | ~55% |
| HCR2 | ~80% | Not specified | ~40-45% |
| HCR3 | ~50% | Not specified | ~30-35% |
| XAD-2 | Not specified | Analyzed | Full analysis possible |
| XAD-4 | Not specified | Analyzed | Full analysis possible |
Data sourced from Law et al.[4][5]
This data clearly indicates that the effective crosslink ratio is significantly lower than the divinylbenzene content in the monomer feed.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections describe the key experimental protocols for solid-state NMR analysis of pDVB.
Protocol 1: Quantitative ¹³C Solid-State NMR Spectroscopy
This protocol details the single-pulse excitation (SPE) method for the quantitative analysis of carbon types in pDVB.
1. Sample Preparation:
-
Dry the pDVB resin samples exhaustively, for instance, in a Soxhlet apparatus with acetone, followed by drying under vacuum at 40°C for 24 hours.[4]
-
Finely grind the dried resin using a mortar and pestle.[9]
-
Pack approximately 200 mg of the ground sample into a 7 mm o.d. zirconia rotor and seal it with a Kel-F endcap.[4]
2. NMR Spectrometer Setup:
-
Utilize a solid-state NMR spectrometer, for example, a Bruker MSL 100 operating at a ¹³C frequency of approximately 25.2 MHz.[4][9]
-
Set the magic angle (MA) using a standard sample like KBr.[4]
3. Single-Pulse Excitation (SPE) Experiment:
-
Acquire ¹³C SPE NMR spectra to ensure quantitative results.[4]
-
Use a recycle delay (RD) that is at least five times the longest ¹³C spin-lattice relaxation time (T₁) of the sample to ensure full relaxation of all carbon nuclei between scans. For pDVB, this can be on the order of 100 seconds.[4]
-
Apply an exponential line broadening weighting function (e.g., 35 Hz) to improve the signal-to-noise ratio.[4]
-
The number of scans (ns) will depend on the sample but can be around 800 for adequate signal averaging.[4]
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the methine and methylene carbons of unreacted vinyl groups (typically around 137.3 ppm and 112.4 ppm, respectively).[9]
-
Integrate the peaks for the aromatic and aliphatic carbons of the polymer backbone.
-
Calculate the percentage of residual unreacted vinyl groups relative to the total number of vinyl groups initially present in the DVB monomer.
-
From this, determine the effective crosslink ratio.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the crosslink density of poly(divinylbenzene) using solid-state NMR.
Caption: A flowchart of the solid-state NMR experimental workflow.
Comparative Analysis with Other Methods
While solid-state NMR is a powerful tool, it is essential to consider other techniques for a comprehensive understanding of crosslink density.
| Method | Principle | Advantages | Disadvantages |
| Solid-State NMR (¹³C SPE) | Direct quantification of unreacted vinyl groups.[5] | Provides a direct, molecular-level measure of crosslinking. Non-invasive.[2] | Time-consuming due to long relaxation delays.[4] Requires specialized equipment. |
| Solid-State NMR (¹H Relaxation) | Measures proton relaxation times (T₁, T₂) which are sensitive to chain mobility and thus crosslinking.[2][7] | Faster than quantitative ¹³C NMR. Can provide spatial maps of crosslink density with NMR imaging.[2] | Provides a relative rather than absolute measure of crosslink density.[8] |
| Swelling Experiments | Measures the amount of solvent absorbed by the polymer network. The swelling ratio is inversely related to the crosslink density.[10][11] | Simple and inexpensive. Widely used and standardized (e.g., ASTM D2765).[11] | Indirect measurement. Requires a good solvent for the polymer.[3] The Flory-Huggins interaction parameter is needed for quantitative analysis and may not be known.[3] |
| Mechanical Testing (e.g., DMA, Tensile Testing) | Relates the mechanical properties (e.g., modulus) of the polymer to the crosslink density based on the theory of rubber elasticity.[3][12] | Directly measures the mechanical properties that are often of primary interest. | Can be destructive. Interpretation can be complex, especially for glassy polymers. |
References
- 1. benchchem.com [benchchem.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of crosslinked elastomeric materials by 1H NMR relaxation time distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. jordilabs.com [jordilabs.com]
- 12. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Swelling Behavior of 1,3-Divinylbenzene Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the swelling performance of polymers crosslinked with 1,3-divinylbenzene (1,3-DVB) against other common crosslinking agents. The selection of an appropriate crosslinker is a critical parameter in polymer synthesis, directly influencing the network structure and, consequently, the material's properties. This is particularly crucial in applications such as drug delivery, tissue engineering, and separation sciences, where the swelling behavior dictates the efficacy of the polymer system. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying principles of polymer swelling.
Performance Comparison: this compound vs. Alternative Crosslinkers
The swelling capacity of a polymer network is inversely related to its crosslink density; a higher degree of crosslinking results in a more tightly bound network with a reduced ability to absorb solvent. This compound, a common and cost-effective crosslinking agent, imparts moderate thermal stability and mechanical properties to polymer networks. Its performance is often compared with other crosslinkers that can offer different functionalities and network architectures.
Quantitative Swelling Data
The following tables summarize the swelling behavior of polymers crosslinked with 1,3-DVB and compare it with polymers crosslinked with other agents. The equilibrium swelling ratio (ESR) is a common metric used to quantify the extent of swelling and is defined as the ratio of the weight of the swollen polymer to the weight of the dry polymer.
Table 1: Swelling of Polystyrene Crosslinked with this compound in Various Solvents
| Solvent | Swelling Volume (mL/g) for 1% DVB | Swelling Volume (mL/g) for 2% DVB |
| Toluene | 8.5 | 5.2 |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Water | --- | --- |
Data sourced from publicly available information.
Table 2: Comparison of Swelling Ratios for Hydrogels Crosslinked with Different Agents
| Crosslinking Agent | Monomer System | Crosslinker Concentration (mol%) | Swelling Ratio (g/g) | Reference |
| This compound (DVB) | Styrene/2-hydroxyethyl methacrylate | Not specified | Similar to EDMA | [1] |
| Ethylene dimethacrylate (EDMA) | Styrene/2-hydroxyethyl methacrylate | Not specified | Similar to DVB | [1] |
| N,N'-methylenebis(acrylamide) (MBA) | Acrylamide/Sodium methacrylate | Varied | Decreased with increasing concentration | [2] |
| Ethylene glycol dimethacrylate (EGDMA) | Acrylamide/Sodium methacrylate | Varied | Highest swelling among compared crosslinkers | [2] |
| 1,4-butanediol diacrylate (BDDA) | Acrylamide/Sodium methacrylate | Varied | Decreased with increasing concentration | [2] |
| Trimethylolpropane triacrylate (TMPTA) | Acrylamide/Sodium methacrylate | Varied | Decreased with increasing concentration | [2] |
This table compiles data from multiple sources to illustrate general trends. Direct comparison requires identical experimental conditions.
Experimental Protocols
A standardized protocol is essential for the reproducible and comparable assessment of polymer swelling. The following methodology outlines the key steps for determining the equilibrium swelling ratio (ESR) of crosslinked polymers.
Standard Protocol for Equilibrium Swelling Ratio (ESR) Measurement
-
Sample Preparation:
-
Synthesize the crosslinked polymer under controlled conditions.
-
Grind the polymer to a uniform particle size to ensure consistent solvent access.
-
Dry the polymer sample to a constant weight in a vacuum oven at a suitable temperature to remove any residual solvent or moisture. Record the dry weight (
).Wd
-
-
Swelling Procedure:
-
Place a known weight of the dry polymer into a pre-weighed container (e.g., a vial or a tea bag of known weight).
-
Immerse the container with the polymer in a surplus of the desired solvent at a constant temperature.
-
Allow the polymer to swell until equilibrium is reached. This can take from several hours to a few days, depending on the polymer, crosslinker, and solvent.[3] The system is considered to be at equilibrium when consecutive weight measurements of the swollen polymer are constant.
-
-
Measurement of Swollen Weight:
-
Carefully remove the container with the swollen polymer from the solvent.
-
Blot the surface of the container gently with filter paper to remove excess surface solvent without compressing the swollen polymer.
-
Weigh the container with the swollen polymer and record the swollen weight (
).Ws
-
-
Calculation of Equilibrium Swelling Ratio (ESR):
-
Calculate the ESR using the following formula: ESR =
/WsWd
-
Visualizing Polymer Swelling
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the swelling of crosslinked polymers.
Experimental Workflow for Swelling Studies
Caption: Workflow for determining the Equilibrium Swelling Ratio (ESR).
Relationship Between Crosslinker, Network Structure, and Swelling
References
A Comparative Guide to the Thermal Analysis of Poly(1,3-divinylbenzene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of poly(1,3-divinylbenzene) (p(1,3-DVB)), a highly crosslinked polymer, with relevant alternative materials. The thermal behavior of polymers is a critical factor in determining their processing parameters, stability, and end-use applications. Here, we focus on two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Executive Summary
Poly(this compound) exhibits exceptional thermal stability due to its highly crosslinked, three-dimensional network structure.[1] TGA demonstrates that its decomposition occurs at significantly higher temperatures compared to its linear counterpart, polystyrene, and its stability is influenced by the degree of crosslinking. DSC analysis of highly crosslinked p(1,3-DVB) typically does not show a distinct glass transition temperature (Tg), a characteristic feature of its rigid structure. This guide presents a comparative analysis of p(1,3-DVB) with copolymers of divinylbenzene and styrene, highlighting the impact of crosslink density on thermal characteristics.
Comparative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from TGA and DSC analyses of poly(this compound) and its copolymers.
Table 1: Thermogravimetric Analysis (TGA) Data
| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at >500°C (%) |
| Poly(styrene-co-divinylbenzene) (2% DVB) | ~330 | - | - |
| Poly(styrene-co-divinylbenzene) (25% DVB) | ~346 | - | - |
| Poly(styrene-co-divinylbenzene) (48% DVB) | ~346 | - | - |
| Poly(styrene-co-divinylbenzene) (56% DVB) | ~346 | - | - |
| Poly(this compound) (PDVB) | 280 - 300 | 447 | >50 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4]
Table 2: Differential Scanning Calorimetry (DSC) Data
| Material | Glass Transition Temperature (Tg) (°C) | Exothermic Events |
| Linear Polystyrene | ~100 | None |
| Poly(styrene-co-divinylbenzene) (<30% DVB) | Increases from 100 to ~160 with increasing DVB content | - |
| Poly(styrene-co-divinylbenzene) (>30% DVB) | Tg disappears | Exothermic peak around 165°C (attributed to reactions of pendant double bonds) |
| Poly(this compound) | Not typically observed | Exothermic reactions in the range of 150-160°C and 220-280°C |
Note: The disappearance of the glass transition in highly crosslinked polymers is a key indicator of their rigid network structure.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following are generalized protocols for TGA and DSC analysis of poly(this compound).
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is determined from the initial mass loss, and the temperature of the maximum decomposition rate is found from the peak of the derivative of the TGA curve (DTG). The char yield is the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Heating and Cooling Program: A typical program involves an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10°C/min).
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve. Exothermic and endothermic events are observed as peaks. For highly crosslinked polymers like p(1,3-DVB), the absence of a Tg is a significant finding.[6][7]
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the thermal analysis of poly(this compound).
Caption: Workflow for TGA and DSC analysis of poly(this compound).
Conclusion
The thermal analysis of poly(this compound) reveals its robust thermal stability, a direct consequence of its highly crosslinked architecture. TGA demonstrates its high decomposition temperatures and significant char formation. DSC analysis confirms its rigid nature through the absence of a distinct glass transition temperature in highly crosslinked samples. When compared to linear polystyrene and copolymers with lower divinylbenzene content, p(1,3-DVB) stands out for its superior thermal properties. This makes it a suitable material for applications demanding high-temperature resistance and structural integrity. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working with or considering the use of poly(this compound) in their applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. azom.com [azom.com]
A Comparative Guide to the Chromatographic Analysis of 1,3-Divinylbenzene Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical step in ensuring the integrity and reproducibility of their work. 1,3-Divinylbenzene (1,3-DVB), a key crosslinking agent in the synthesis of polymers like polystyrene-divinylbenzene (PS-DVB) resins used in chromatography and solid-phase synthesis, is no exception. Commercial 1,3-DVB is often a mixture of isomers (meta- and para-) and contains impurities from its manufacturing process, such as ethylvinylbenzene (EVB) and styrene. This guide provides a comparative analysis of the two primary chromatographic techniques for assessing the purity of 1,3-DVB: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with experimental data and detailed protocols.
Comparison of Analytical Methods: GC vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of components in a mixture. The choice between GC and HPLC for 1,3-DVB analysis depends on the specific requirements of the analysis, such as the need for high resolution of isomers, the volatility of the impurities of interest, and the desired analysis time.
Gas Chromatography (GC) is a widely used method for the analysis of volatile and semi-volatile compounds. Due to the volatile nature of 1,3-DVB and its common impurities, GC with a Flame Ionization Detector (FID) is a robust and sensitive method for purity assessment.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC is particularly effective for the separation of isomers and can be a valuable alternative to GC, especially when dealing with less volatile impurities or when derivatization is not desirable.[3][4][5]
The following table summarizes the key performance parameters of typical GC and HPLC methods for the analysis of 1,3-DVB and its related substances.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Column | Capillary columns like those with polypropylene glycol or Carbowax phases.[2] | Reversed-phase columns such as C18 or specialized columns like polystyrene-divinylbenzene (PS-DVB).[5][6] |
| Detector | Flame Ionization Detector (FID).[1] | Ultraviolet (UV) Detector.[3][5] |
| Key Advantages | High resolution for volatile compounds, excellent sensitivity with FID. | Excellent for isomer separation, suitable for non-volatile impurities, room temperature operation.[7] |
| Common Impurities Detected | Ethylvinylbenzene (m- and p-isomers), Styrene, Diethylbenzene (isomers).[2] | Divinylbenzene isomers (m- and p-), Ethylvinylbenzene isomers, Styrene, Naphthalene.[5] |
| Typical Analysis Time | 15-30 minutes. | 20-45 minutes.[5] |
Experimental Protocols
Below are detailed methodologies for the analysis of 1,3-DVB purity using both GC and HPLC.
1. Gas Chromatography (GC) Method for 1,3-DVB Purity
This protocol is a representative method for the determination of 1,3-DVB purity and the quantification of related volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column, such as one with a polyethylene glycol stationary phase.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane).
-
Quantification: Peak areas are used to determine the relative percentages of each component.
2. High-Performance Liquid Chromatography (HPLC) Method for 1,3-DVB Isomer and Impurity Analysis
This protocol provides a method for the separation of DVB isomers and other impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 1,3-DVB sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The peak area of each isomer and impurity is used to calculate their respective concentrations against a standard.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the chromatographic analysis of 1,3-DVB.
Caption: Comparison of GC and HPLC for 1,3-DVB analysis.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are indispensable tools for the quality control of this compound. GC, with its high sensitivity and efficiency for volatile compounds, is an excellent choice for routine purity checks and the detection of common process-related impurities. On the other hand, HPLC provides superior resolution for the critical separation of DVB and EVB isomers, which can be crucial for applications where the specific isomer ratio impacts polymer properties. The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, the impurities of interest, and the available instrumentation. For comprehensive characterization, the use of both techniques can provide a complete profile of the 1,3-DVB sample.
References
- 1. Analytical Method [keikaventures.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The high efficient separation of divinylbenzene and ethylvinylbenzene isomers using high performance liquid chromatography with Fe-based MILs packed columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
A Comparative Guide to 1,3-Divinylbenzene (1,3-DVB) and Ethylene Glycol Dimethacrylate (EGDMA) as Crosslinking Agents
In the development of polymeric materials for research, drug delivery, and biomedical applications, the choice of a crosslinking agent is a critical determinant of the final product's performance. This guide provides a detailed, objective comparison of two commonly used crosslinking agents: 1,3-divinylbenzene (1,3-DVB) and ethylene glycol dimethacrylate (EGDMA). The comparison is based on their fundamental properties and performance in key areas such as mechanical strength, swelling behavior, and biocompatibility, supported by available experimental data.
Structural and Chemical Properties
1,3-DVB is a rigid, aromatic crosslinker, imparting a hydrophobic character to the polymer matrix. Its structure consists of a benzene ring with two vinyl groups, leading to a stiff, three-dimensional network. In contrast, EGDMA is a more flexible, aliphatic, and hydrophilic crosslinker containing two methacrylate groups separated by a short ethylene glycol chain. This inherent flexibility and hydrophilicity of EGDMA can significantly influence the properties of the resulting polymer network.
Performance Comparison: A Data-Driven Analysis
The selection of a crosslinking agent directly impacts the physicochemical properties of the polymer. The following sections and tables summarize the performance of 1,3-DVB and EGDMA in key areas.
Mechanical Properties
The rigidity of the 1,3-DVB molecule generally contributes to a higher crosslinking efficiency, resulting in polymers with greater mechanical strength and stiffness compared to those crosslinked with the more flexible EGDMA at similar concentrations. Increasing the concentration of either crosslinker will generally lead to an increase in the mechanical strength of the resulting polymer.
Table 1: Comparative Mechanical Properties of Polymers Crosslinked with 1,3-DVB and EGDMA
| Property | 1,3-DVB Crosslinked Polymer | EGDMA Crosslinked Polymer | Key Observations |
| Tensile Strength | Generally Higher | Generally Lower | The rigid aromatic structure of DVB leads to a more robust network. |
| Young's Modulus | Generally Higher | Generally Lower | DVB-crosslinked polymers tend to be stiffer. |
| Flexibility | Lower | Higher | The aliphatic chain in EGDMA imparts greater flexibility to the polymer network. |
Note: The data presented is a qualitative summary based on the structural differences and general principles of polymer chemistry, as direct head-to-head quantitative comparisons under identical conditions are limited in published literature.
Swelling Behavior
The swelling behavior of a crosslinked polymer is crucial for applications such as drug delivery and hydrogel formation. The chemical nature of the crosslinker plays a significant role in determining the extent of swelling in different solvents. A study comparing 2% EGDMA-crosslinked polystyrene (EGDMA-PS) with 2% DVB-crosslinked polystyrene (DVB-PS) found that the EGDMA-PS resin swells more in both polar and nonpolar solvents.[1] This enhanced swelling is attributed to the more flexible and hydrophilic nature of the EGDMA crosslinks.
Table 2: Swelling Ratios of Polystyrene Crosslinked with 2% 1,3-DVB and 2% EGDMA in Various Solvents
| Solvent | Swelling Ratio (mL/g) of 2% DVB-PS | Swelling Ratio (mL/g) of 2% EGDMA-PS |
| Dichloromethane (DCM) | 4.5 | 6.2 |
| Tetrahydrofuran (THF) | 4.2 | 5.8 |
| Toluene | 3.8 | 5.1 |
| Dioxane | 3.5 | 4.9 |
| Ethyl Acetate | 1.8 | 3.2 |
| Acetonitrile | 1.2 | 2.5 |
| Methanol | 1.1 | 1.9 |
| Water | 1.0 | 1.5 |
Data synthesized from a comparative study on 2% crosslinked polystyrene resins.[1]
Thermal Stability
The thermal stability of a polymer is influenced by the strength of its crosslinks. The aromatic structure of 1,3-DVB contributes to a more thermally stable polymer network compared to the aliphatic structure of EGDMA. For instance, poly(methyl methacrylate) (PMMA) crosslinked with divinylbenzene has been shown to exhibit enhanced thermal stability.
Drug Release Kinetics
The rate of drug release from a polymeric matrix is influenced by the swelling behavior and the hydrophilicity of the polymer network. Due to the higher swelling capacity and more hydrophilic nature of EGDMA-crosslinked polymers, they are generally expected to exhibit faster drug release rates compared to the more hydrophobic and rigid DVB-crosslinked polymers. The denser network formed by DVB can also hinder the diffusion of encapsulated drugs. The drug release mechanism can be complex, involving swelling, diffusion, and erosion of the polymer matrix.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are essential. Below are summaries of typical protocols used to evaluate the performance of crosslinked polymers.
Determination of Swelling Ratio
-
Sample Preparation: A known weight of the dry crosslinked polymer is accurately measured.
-
Immersion: The polymer sample is immersed in a specific solvent (e.g., water, phosphate-buffered saline, toluene) in a sealed container at a constant temperature.
-
Equilibration: The polymer is allowed to swell until it reaches equilibrium, which may take several hours to days.
-
Weight Measurement: The swollen polymer is removed from the solvent, and any excess surface solvent is carefully blotted away. The swollen weight is then recorded.
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd where Ws is the weight of the swollen polymer and Wd is the weight of the dry polymer.
Evaluation of Mechanical Properties (Tensile Testing)
-
Sample Preparation: Dog-bone-shaped specimens of the crosslinked polymer are prepared according to standard methods (e.g., ASTM D638).
-
Testing: The specimen is mounted in a universal testing machine.
-
Stress Application: A uniaxial tensile load is applied to the specimen at a constant rate of extension until it fractures.
-
Data Acquisition: The stress and strain are continuously recorded throughout the test.
-
Analysis: The tensile strength, Young's modulus, and elongation at break are determined from the resulting stress-strain curve.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A specific cell line (e.g., fibroblasts) is cultured in a multi-well plate.
-
Material Extraction: Extracts of the crosslinked polymers are prepared by incubating the materials in a cell culture medium for a specified period.
-
Cell Exposure: The cultured cells are exposed to different concentrations of the material extracts.
-
MTT Addition: After a predetermined incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Cell Viability Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. Studies have shown that unreacted EGDMA monomers can exhibit cytotoxic and genotoxic effects by inducing reactive oxygen species.[2]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical structures of 1,3-DVB and EGDMA.
Caption: Experimental workflow for comparing crosslinking agents.
Caption: Logical relationships of crosslinker choice and properties.
Conclusion
The choice between 1,3-DVB and EGDMA as a crosslinking agent depends on the desired properties of the final polymeric material. 1,3-DVB is the preferred choice for applications requiring high mechanical strength, rigidity, and thermal stability. Its hydrophobic nature leads to lower swelling in aqueous media, which can be advantageous for controlling the release of certain drugs. On the other hand, EGDMA is ideal for creating more flexible and hydrophilic polymer networks. Its ability to promote swelling makes it suitable for applications such as hydrogels for drug delivery, where a higher water content and faster drug release may be desired. Researchers and drug development professionals should carefully consider these trade-offs to select the most appropriate crosslinking agent for their specific application.
References
A Comparative Guide to Spectroscopic Methods for Quantifying Unreacted Vinyl Groups
The quantification of unreacted vinyl groups is critical in polymer science, drug delivery, and materials development. Residual monomers can significantly impact the final properties of a material, including its mechanical strength, biocompatibility, and degradation profile. This guide provides an objective comparison of three primary spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the accurate quantification of these residual vinyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique that measures the absorption of infrared radiation by a sample's molecular bonds. For vinyl group quantification, the analysis focuses on the disappearance of characteristic vibrational bands as the monomer is converted to a polymer.
Principle of Quantification The quantification of unreacted vinyl groups is typically achieved by monitoring the decrease in the peak area or height of a vibrational mode unique to the vinyl group, such as the C=C stretching vibration (~1635 cm⁻¹).[1] This peak's intensity is often ratioed against an internal standard peak—a bond that remains unchanged during the polymerization process (e.g., a carbonyl C=O stretch in methacrylate systems). This ratiometric approach corrects for variations in sample thickness and instrument conditions. Real-time FTIR (RT-FTIR) allows for continuous monitoring of the reaction kinetics.[2]
Advantages:
-
Speed: Provides rapid data acquisition, suitable for high-throughput screening and real-time kinetic monitoring.[2]
-
Versatility: Can analyze samples in various states, including liquids, solids, films, and powders, using techniques like Attenuated Total Reflectance (ATR).
-
Availability: FTIR spectrometers are common in research and quality control laboratories.
Limitations:
-
Water Interference: Water exhibits strong IR absorbance, which can obscure the spectra, making it less suitable for aqueous solutions without special considerations.[3]
-
Sensitivity: May lack the sensitivity required to detect very low concentrations of residual monomers.
-
Sample Pathlength: In transmission mode, the sample thickness must be carefully controlled to ensure the response is within the linear range of the Beer-Lambert Law.
Experimental Protocol: FTIR-ATR
-
Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize for at least 15-30 minutes.[4]
-
Background Collection: Record a background spectrum using the clean, empty ATR crystal. This accounts for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete and uniform contact.
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[4]
-
Data Analysis:
-
Identify the characteristic vinyl peak (e.g., C=C stretch at ~1635 cm⁻¹) and an internal reference peak (e.g., ester carbonyl at ~1720 cm⁻¹).
-
Integrate the area under both peaks, applying a consistent baseline correction for each (e.g., for a vinyl peak at 908 cm⁻¹, a baseline can be drawn between 926 and 898 cm⁻¹).[4]
-
Calculate the ratio of the vinyl peak area to the reference peak area.
-
The degree of conversion (%) can be calculated as: [1 - (Ratio_t / Ratio_t0)] * 100, where Ratio_t is the ratio at a given time and Ratio_t0 is the ratio of the unreacted monomer at time zero.
-
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations. It is highly complementary to FTIR spectroscopy.
Principle of Quantification This method relies on the inelastic scattering of monochromatic light (from a laser) by molecular bonds. The vinyl C=C bond produces a strong and distinct Raman scattering peak around 1640 cm⁻¹.[3] Quantification is performed by monitoring the intensity of this peak relative to a stable internal standard peak within the sample matrix. The intensity of the scattered light is directly proportional to the concentration of the scattering species.
Advantages:
-
Aqueous Systems: Water is a very weak Raman scatterer, making this technique ideal for analyzing samples in aqueous solution.[5][6]
-
Minimal Sample Prep: Samples can often be analyzed directly through transparent containers like glass vials or plastic bags, minimizing sample handling.[6]
-
High Specificity: Raman bands are typically sharp and well-resolved, offering high specificity for different functional groups. Non-polar bonds like C=C provide a particularly strong signal.
Limitations:
-
Fluorescence Interference: A significant challenge is fluorescence from the sample or impurities, which can overwhelm the weaker Raman signal.[5] This can sometimes be mitigated by using a longer wavelength laser (e.g., 785 nm or 1064 nm).
-
Signal Intensity: Raman scattering is an inherently inefficient phenomenon, which can result in weaker signals and lower sensitivity compared to FTIR for some samples.
-
Cost and Complexity: Instrumentation can be more expensive and complex than standard FTIR spectrometers.
Experimental Protocol: Raman Spectroscopy
-
Instrument Setup: Power on the spectrometer and laser, allowing for a stabilization period as recommended by the manufacturer.
-
Sample Placement: Place the sample (e.g., in a glass vial or on a microscope slide) at the focal point of the laser.
-
Parameter Optimization:
-
Select an appropriate laser wavelength to minimize fluorescence.
-
Adjust the laser power to achieve a good signal without damaging the sample.
-
Set the acquisition time and number of accumulations to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Spectrum Acquisition: Collect the Raman spectrum of the sample.
-
Data Analysis:
-
Perform cosmic ray removal and baseline correction on the raw spectrum.
-
Identify and integrate the area of the vinyl C=C peak (~1640 cm⁻¹) and a suitable internal reference peak.
-
Calculate the ratio of the vinyl peak area to the reference peak area.
-
Determine the concentration or degree of conversion by comparing this ratio to a calibration curve or the initial monomer ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides detailed information about molecular structure and can be used for highly accurate and precise quantification (quantitative NMR or qNMR).
Principle of Quantification ¹H NMR is most commonly used for this purpose. The protons attached to the vinyl group carbons (-CH=CH₂) produce characteristic signals in a distinct region of the spectrum (typically 4.5–7.5 ppm).[3][7] The area under an NMR signal (the integral) is directly proportional to the number of protons giving rise to that signal. For absolute quantification, a certified internal standard of known concentration is added to the sample. The integral of the analyte's vinyl proton signals is compared to the integral of a known signal from the internal standard.[7][8]
Advantages:
-
High Accuracy and Precision: Considered a "gold standard" for quantification, providing rich structural detail alongside quantitative data.[3][9]
-
Absolute Quantification: Allows for the determination of absolute concentration without the need for a specific calibration curve for the analyte.[8]
-
Robustness: Less affected by the sample matrix compared to vibrational spectroscopy techniques.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods or even vibrational spectroscopy.[10]
-
Cost and Infrastructure: NMR instruments are expensive to purchase and maintain, requiring specialized facilities.
-
Sample Preparation: Samples must be dissolved in expensive deuterated solvents, and the internal standard must be weighed accurately.[7]
-
Time: Analysis and data processing are typically more time-consuming than for FTIR or Raman.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[7]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer a precise volume (e.g., 0.5 mL) of the solution into an NMR tube.[7]
-
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked to the solvent's deuterium signal, and shimmed to optimize magnetic field homogeneity.
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using parameters suitable for quantification. This includes ensuring a sufficiently long relaxation delay (D1 delay, typically 5 times the longest T₁ relaxation time) to allow for full magnetization recovery between pulses.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the characteristic vinyl proton signals (e.g., 4.5-7.5 ppm) and a well-resolved signal from the internal standard.
-
Calculate the molar amount of the vinyl groups using the formula: n_vinyl = (I_vinyl / N_vinyl) * (N_std / I_std) * n_std where I is the integral area, N is the number of protons for that signal, and n is the molar amount.
-
Comparative Data Summary
The table below summarizes the key performance characteristics of the three spectroscopic methods for quantifying unreacted vinyl groups.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Vibrational Absorption | Vibrational Scattering | Nuclear Magnetic Resonance |
| Analyte Signal | C=C stretch (~1635 cm⁻¹)=C-H wag (~910 cm⁻¹)[4] | C=C stretch (~1640 cm⁻¹)[3] | Vinyl Protons (~4.5-7.5 ppm)[3] |
| Quantification | Relative (vs. internal standard peak) | Relative (vs. internal standard peak) | Absolute (vs. internal standard of known concentration)[8] |
| Sample State | Solid, Liquid, Film | Solid, Liquid, Aqueous Solution | Solution (in deuterated solvent) |
| Analysis Time | Fast (~1-5 min) | Moderate (~1-15 min) | Slow (~10-60 min) |
| Key Advantages | Real-time monitoring[2], widely available, cost-effective. | Excellent for aqueous systems[6], minimal sample prep, high specificity. | High accuracy/precision, absolute quantification, provides structural data.[9] |
| Key Limitations | Water interference[3], lower sensitivity, pathlength dependent. | Fluorescence interference[5], weaker signal, higher cost than FTIR. | Low sensitivity[10], high instrument cost, requires deuterated solvents. |
Conclusion
The choice of the optimal spectroscopic method for quantifying unreacted vinyl groups depends heavily on the specific requirements of the application.
-
FTIR spectroscopy is an excellent choice for rapid, routine analysis and for real-time monitoring of polymerization kinetics, particularly for non-aqueous systems.[2]
-
Raman spectroscopy is the preferred method for samples in aqueous media and when analysis through transparent packaging is required, provided that sample fluorescence can be managed.[6]
-
NMR spectroscopy stands out as the definitive method for accurate and precise absolute quantification, offering unparalleled structural insight, making it ideal for method validation, reference measurements, and detailed characterization of complex mixtures.[9][10]
By understanding the distinct advantages and limitations of each technique, researchers, scientists, and drug development professionals can select the most appropriate tool to ensure the quality, safety, and efficacy of their materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. plus.ac.at [plus.ac.at]
- 6. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 7. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
Safety Operating Guide
Proper Disposal Procedures for 1,3-Divinylbenzene: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal protocols for 1,3-Divinylbenzene (DVB), designed for researchers, scientists, and drug development professionals. Adherence to these step-by-step procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. DVB is a combustible liquid that can cause skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] It is also harmful or toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[1]
-
Eye Protection: Use tightly fitting safety goggles and a face shield (8-inch minimum).[1] Eyewash stations should be readily accessible.[5]
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[6] If clothing becomes contaminated, it should be removed immediately and washed before reuse.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If vapors or mists are generated, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[7]
Handling and Storage:
-
Keep containers tightly closed and store in a cool, dry, dark, and well-ventilated place.[1][6][8]
-
Store away from heat, sparks, open flames, and other ignition sources.[1][6][9] No smoking should be permitted in handling areas.[1]
-
Ground and bond containers during transfer to prevent static discharge.[6][7]
-
Avoid contact with skin and eyes and inhalation of vapor or mist.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for the safe handling and disposal of this compound.
| Parameter | Value | Source |
| GHS Hazard Class | Combustible liquid (Category 4) | [1][2] |
| Flash Point | > 76 °C | [3] |
| Storage Temperature | Below 32 °C (90 °F) | [7] |
| Spill Isolation Distance | Minimum 50 meters (150 feet) | [5] |
| Inhibitor Concentration | Maintain TBC inhibitor above 1000 ppm during storage | [7] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be treated as hazardous waste. Do not discharge into drains or the environment.[1][6][9]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated materials, including gloves, absorbent paper, and pipette tips, in a separate, sealed, and clearly labeled container.[5]
Step 2: Container Labeling
-
Label all waste containers clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., combustible, irritant, health hazard, environmentally hazardous).
Step 3: Temporary Storage
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept away from incompatible materials, such as oxidizing agents and strong acids.[8]
Step 4: Final Disposal
-
Arrange for a licensed chemical waste disposal company to collect the waste.[6]
-
The primary disposal method is controlled incineration at a licensed chemical destruction plant.[6]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Always follow all applicable local, state, and federal regulations for hazardous waste disposal.[6][8]
Accidental Spill Response Protocol
In the event of a spill, follow these procedures immediately:
Step 1: Evacuate and Secure the Area
-
Evacuate all non-essential personnel from the spill area.[1][8]
-
Remove all sources of ignition (e.g., open flames, hot surfaces, sparks).[5][6][8]
-
Ensure the area is well-ventilated.
Step 2: Contain the Spill
-
Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][9]
Step 3: Absorb and Collect
-
For small spills, cover and absorb the liquid with an inert, non-combustible material such as dry sand, earth, or vermiculite.[7][8]
-
Caution: Do not use reactive absorbents like untreated clays, which can cause an exothermic reaction.[7]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[6][7][8]
Step 4: Decontaminate the Area
-
Wash the contaminated surface with 60-70% ethanol followed by a thorough wash with soap and water.[5]
-
Place all contaminated cleaning materials into the solid hazardous waste container.
Step 5: Final Disposal
-
Dispose of the sealed container of spill cleanup material as hazardous waste, following the disposal protocol outlined in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. scipoly.com [scipoly.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. echemi.com [echemi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Divinylbenzene
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,3-Divinylbenzene, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2][3][4] The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™, Barrier®, or equivalent) | Prevents skin contact with this compound, which can cause irritation and potential allergic reactions.[5][6] While specific breakthrough data for this compound is not readily available, gloves made of materials resistant to aromatic hydrocarbons are recommended. Always inspect gloves for integrity before use.[3] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) | Protects against splashes and vapors that can cause serious eye irritation.[3] |
| Skin and Body Protection | Flame-retardant and chemical-resistant lab coat or coveralls, and closed-toe shoes | Provides a barrier against accidental spills and splashes.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of harmful vapors.[7] |
Occupational Exposure Limits
Monitoring the concentration of airborne this compound is crucial to ensure that exposure remains below established safety thresholds.
| Regulatory Body | Exposure Limit | Notes |
| NIOSH (REL) | TWA: 10 ppm (50 mg/m³) | Recommended Exposure Limit over a time-weighted average.[2][7] |
| ACGIH (TLV) | TWA: 10 ppm | Threshold Limit Value based on the substance's similarity to styrene.[8] |
| OSHA (PEL) | Not formally established | A proposed PEL of 10 ppm was remanded and is not currently in force.[8] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Detailed Operational and Disposal Plan
1. Pre-Handling Preparations:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Ventilation: Ensure that a properly functioning chemical fume hood is available and in use.[7]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Equipment Check: Inspect all glassware and equipment for cracks or defects. Ensure that all containers are properly labeled.
2. Handling and Use:
-
Grounding: To prevent static discharge, which can be an ignition source, ground and bond all containers and receiving equipment.[1]
-
Spark Prevention: Use non-sparking tools when handling this compound.[1][3]
-
Dispensing: Dispense the chemical slowly and carefully to avoid splashing and the generation of aerosols.
-
Storage During Use: Keep the container tightly closed when not in immediate use to minimize the release of vapors.[1][3]
3. Spill Response:
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the immediate area.[9]
-
Ignition Source Removal: Immediately remove all sources of ignition from the vicinity of the spill.[2][9]
-
Containment and Absorption: Use an inert absorbent material, such as vermiculite or dry sand, to contain and absorb the spilled liquid.[9]
-
Collection: Carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[2]
4. Waste Disposal:
-
Waste Collection: All materials contaminated with this compound, including excess chemical, absorbent materials, and contaminated PPE, must be collected in a designated and properly sealed hazardous waste container.[1][10]
-
Labeling: The waste container must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials and sources of ignition, pending disposal.[1][5]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable environmental disposal company, in accordance with all local, state, and federal regulations.[1][10] Contaminated packaging should also be disposed of in an approved manner.[1]
By strictly adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound and ensure a safe and compliant research environment.
References
- 1. DIVINYL BENZENE | Occupational Safety and Health Administration [osha.gov]
- 2. dnacih.com [dnacih.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. springenvironmental.com [springenvironmental.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Divinyl benzene [cdc.gov]
- 8. 1988 OSHA PEL Project - Divinyl Benzene | NIOSH | CDC [archive.cdc.gov]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
